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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-(2-Formyl-6-methyl-phenyl)-acetamide

Abstract Introduction and Nomenclature N-(2-Formyl-6-methyl-phenyl)-acetamide is a multifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with an acetamido group, a formyl (aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Nomenclature

N-(2-Formyl-6-methyl-phenyl)-acetamide is a multifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with an acetamido group, a formyl (aldehyde) group, and a methyl group in a specific ortho- and meta-arrangement. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel heterocyclic compounds and pharmaceutical agents.

The acetamido group, being a moderately electron-donating and sterically hindering group, along with the adjacent methyl group, significantly influences the chemical behavior of the highly reactive aldehyde function. This interplay is critical for designing selective chemical transformations.

Systematic and Common Names:

  • Systematic IUPAC Name: 2-Acetamido-3-methylbenzaldehyde

  • Common Name: N-(2-Formyl-6-methyl-phenyl)-acetamide

  • Key Precursor: 2-Amino-3-methylbenzaldehyde (CAS: 84902-24-9)[1][2]

Due to the limited availability of direct experimental data for the title compound, this guide will leverage the well-documented properties of its immediate precursor, 2-Amino-3-methylbenzaldehyde, as a foundational reference.

Physicochemical Properties

The physicochemical properties of N-(2-Formyl-6-methyl-phenyl)-acetamide are crucial for its handling, reaction setup, and purification. The data presented below is a combination of calculated values for the title compound and experimental data for its close analogues.

PropertyValue (N-(2-Formyl-6-methyl-phenyl)-acetamide)Reference / Method
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.19 g/mol Calculated
Appearance Predicted: White to yellow crystalline solidExtrapolated from similar acetanilides[3]
Solubility Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DCMExtrapolated from similar acetanilides[3]
Melting Point Predicted: Higher than its amino precursorGeneral chemical principles
Boiling Point Predicted: Higher than its amino precursorGeneral chemical principles

Comparative Properties of Key Precursor:

PropertyValue (2-Amino-3-methylbenzaldehyde)Reference
CAS Number 84902-24-9[2]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Appearance Liquid or Solid
XLogP3-AA 1.6[2]
Storage 2-8°C, inert atmosphere, keep in dark place[1]

The acetylation of the amino group to an acetamido group is expected to increase the molecular weight, melting point, and boiling point due to the introduction of a larger, more polar functional group capable of stronger intermolecular hydrogen bonding.

Synthesis and Purification

The most direct and efficient synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide is through the N-acetylation of its commercially available precursor, 2-Amino-3-methylbenzaldehyde. This reaction is a standard transformation in organic chemistry, typically proceeding with high yield and selectivity.[4]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 2-Amino-3-methylbenzaldehyde (CAS: 84902-24-9) D N-(2-Formyl-6-methyl-phenyl)-acetamide A->D N-Acetylation B Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) B->A C Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) C->A

Figure 1: Synthetic workflow for N-(2-Formyl-6-methyl-phenyl)-acetamide.

Experimental Protocol: N-Acetylation

This protocol provides a robust, self-validating method for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 2-Amino-3-methylbenzaldehyde (1.0 eq)

  • Acetic Anhydride (1.1 - 1.2 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Amino-3-methylbenzaldehyde (1.0 eq) in anhydrous DCM. Causality: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive acetic anhydride.

  • Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution. Stir for 10 minutes at room temperature. Causality: The base acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.

  • Addition of Acetylating Agent: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: TLC provides a simple, real-time validation of reaction completion.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine. Causality: The aqueous work-up removes water-soluble byproducts and unreacted reagents.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(2-Formyl-6-methyl-phenyl)-acetamide.

Chemical Reactivity and Synthetic Potential

The synthetic utility of N-(2-Formyl-6-methyl-phenyl)-acetamide stems from the orthogonal reactivity of its functional groups.

G cluster_aldehyde Aldehyde Reactions cluster_amide Acetamide Reactions cluster_products Potential Products center N-(2-Formyl-6-methyl-phenyl)-acetamide A Oxidation (e.g., KMnO₄) center->A [O] B Reduction (e.g., NaBH₄) center->B [H] C Condensation (e.g., with amines) center->C + R-NH₂ D Hydrolysis (Acid or Base) center->D H₂O / H⁺ or OH⁻ P1 2-Acetamido-3-methyl- benzoic Acid A->P1 P2 (2-Acetamido-3-methyl- phenyl)methanol B->P2 P3 Schiff Bases / Imines C->P3 P4 2-Amino-3-methyl- benzaldehyde D->P4

Figure 2: Reactivity map of N-(2-Formyl-6-methyl-phenyl)-acetamide.

  • Aldehyde Group Reactivity : The formyl group is the most reactive site for nucleophilic addition.

    • Reduction : It can be selectively reduced to a primary alcohol, (2-Acetamido-3-methyl-phenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). The amide group remains unaffected under these conditions.[5]

    • Oxidation : Strong oxidizing agents will convert the aldehyde to a carboxylic acid, yielding 2-Acetamido-3-methylbenzoic acid.

    • Condensation Reactions : The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This is a cornerstone reaction in medicinal chemistry for generating diverse compound libraries. The amino precursor is known to form Schiff bases, a reactivity that is preserved in the acetylated product.[6]

  • Acetamide Group Reactivity :

    • Hydrolysis : The amide bond can be hydrolyzed under strong acidic or basic conditions to regenerate the parent amine, 2-Amino-3-methylbenzaldehyde. This functionality allows the acetamido group to be used as a protecting group for the amine.

    • Influence on Aromatic Ring : The acetamido group is an ortho-, para-director for electrophilic aromatic substitution, although the steric hindrance from the adjacent methyl and formyl groups will heavily influence regioselectivity.

Applications in Research and Drug Development

Substituted phenylacetamides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The title compound, N-(2-Formyl-6-methyl-phenyl)-acetamide, serves as a key intermediate for accessing novel derivatives with therapeutic potential.

  • Pharmaceutical Intermediate : As a precursor, it allows for the introduction of an N-acetylated aminobenzaldehyde moiety into larger molecules. The N-acetylation can improve metabolic stability and alter pharmacokinetic properties compared to the free amine precursor.[9][10]

  • Building Block for Heterocycles : The dual functionality of the aldehyde and the potential for reactions on the aromatic ring make it an ideal starting material for synthesizing complex heterocyclic systems like quinolines, quinazolines, and benzodiazepines.

  • Schiff Base Ligand Synthesis : The aldehyde group facilitates the synthesis of Schiff base ligands, which are important in coordination chemistry and have applications as catalysts and biologically active metal complexes.[6]

Safety and Handling

No specific safety data is available for N-(2-Formyl-6-methyl-phenyl)-acetamide. Therefore, precautions should be based on the known hazards of its precursor, 2-Amino-3-methylbenzaldehyde, and related substituted benzaldehydes.

The precursor 2-Amino-3-methylbenzaldehyde is classified with the following GHS hazard statements[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Handle in a well-ventilated place, preferably a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[11]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended, similar to its precursor.

Conclusion

N-(2-Formyl-6-methyl-phenyl)-acetamide is a versatile and valuable chemical intermediate whose full potential in organic synthesis and drug discovery is yet to be explored. By understanding its synthesis from readily available precursors and appreciating the distinct reactivity of its functional groups, researchers can effectively utilize this compound to construct novel and complex molecular entities. This guide provides the foundational knowledge and practical protocols necessary to facilitate its application in advanced scientific research.

References

  • PubChem. (n.d.). 2-Amino-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-formylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated N-terminal Acetylation. Retrieved from [Link]

  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E63, o3154. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2025, January 4). Reaction mechanism of 4-acetamidobenzaldehyde with a) NaBH4 or b) LiAlH4. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pertusati, F., & Morewood, J. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Current Protocols. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1907962A - Process for preparing diethyl 2-acetamido-2-(3-(2-phenylhydrazono)propyl)malonate.
  • Semantic Scholar. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Retrieved from [Link]

  • PMC. (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. National Center for Biotechnology Information. Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

N-(2-Formyl-6-methylphenyl)acetamide: Structural Dynamics, Synthetic Utility, and Mechanistic Insights

Executive Summary N-(2-Formyl-6-methylphenyl)acetamide is a highly functionalized, sterically encumbered aromatic building block. Characterized by a 1,2,6-trisubstitution pattern on a benzene core, it serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Formyl-6-methylphenyl)acetamide is a highly functionalized, sterically encumbered aromatic building block. Characterized by a 1,2,6-trisubstitution pattern on a benzene core, it serves as a critical intermediate in the synthesis of complex nitrogenous heterocycles, including indoles, quinazolines, and quinolines. This whitepaper dissects the molecule not just as a static structure, but as a dynamic system where steric hindrance and intramolecular forces dictate its reactivity profile, providing a comprehensive guide for researchers and drug development professionals.

Molecular Architecture & Conformational Dynamics

The spatial arrangement of the ortho-methyl and ortho-formyl groups relative to the central acetamide moiety creates a highly restricted rotational environment around the


 bond. This steric bulk pushes the molecule toward an orthogonal conformation to relieve allylic strain between the acetyl methyl and the aryl methyl groups.

However, this steric repulsion is dynamically counterbalanced by a strong intramolecular hydrogen bond. The hydrogen atom of the amide (


) acts as a donor to the carbonyl oxygen of the adjacent formyl group (

). This interaction locks the acetamide group into a planar, pseudo-six-membered ring configuration, which significantly influences its nucleophilicity and directs regioselective downstream reactions.

ConformationalDynamics A N-(2-Formyl-6-methylphenyl)acetamide (Core Molecule) B Planar Conformer (H-Bonded) A->B Stabilized by C Orthogonal Conformer (Steric Relief) A->C Driven by D N-H ··· O=C(H) Intramolecular Bond B->D Features E CH3 ↔ Acetyl Steric Clash C->E Minimizes

Conformational equilibrium driven by H-bonding versus steric hindrance.

Self-Validating Synthesis Protocol

The most direct and reliable route to N-(2-formyl-6-methylphenyl)acetamide is the selective N-acetylation of 2-amino-3-methylbenzaldehyde[1]. The primary synthetic challenge is achieving mono-acetylation without triggering unwanted side reactions, such as the formation of gem-diacetates at the highly electrophilic formyl carbon, or over-acetylation to form an imide.

Step-by-Step Methodology
  • Initiation: Dissolve 10.0 mmol of 2-amino-3-methylbenzaldehyde in 20 mL of anhydrous dichloromethane (DCM). The reaction must be conducted under an inert argon atmosphere to prevent the autoxidation of the aldehyde to a carboxylic acid.

  • Catalysis & Base Addition: Add 12.0 mmol of anhydrous pyridine and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive N-acetylpyridinium intermediate while maintaining a mildly basic environment, which prevents acid-catalyzed aldol self-condensation of the starting material.

  • Controlled Acylation: Introduce 11.0 mmol of acetic anhydride dropwise over 15 minutes.

    • Causality: Acetic anhydride is explicitly chosen over the more reactive acetyl chloride. The attenuated electrophilicity of acetic anhydride ensures the reaction stops at mono-acetylation, safeguarding the formyl group.

  • Propagation & Monitoring: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The disappearance of the highly fluorescent starting material spot confirms reaction completion.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous

    
     to hydrolyze unreacted acetic anhydride. Extract the aqueous phase with DCM (2 × 15 mL). Wash the combined organic layers with 1N HCl (to quantitatively remove residual pyridine as its water-soluble hydrochloride salt), followed by a brine wash. Dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield pure N-(2-formyl-6-methylphenyl)acetamide as crystalline needles.

Table 1: Optimization of N-Acetylation Conditions
Equivalents of Ac₂OBase / SolventTemp (°C)Time (h)Yield (%)Observation
1.1 Pyridine / DCM 0 to 25 4 88 Optimal mono-acetylation
2.5Pyridine / DCM251245Di-acetylation observed
1.1Et₃N / DCM25472Incomplete reaction
1.5DMAP / Toluene110230Degradation / Aldol side products

Reactivity Profile and Heterocyclic Applications

The true value of N-(2-formyl-6-methylphenyl)acetamide lies in its bifunctionality. The formyl group is primed for electrophilic reactions (e.g., reductive aminations, Knoevenagel condensations), while the acetamide group serves as a sterically protected, latent amine.

A prominent application of this scaffold is its use as a precursor in the Friedländer quinoline synthesis. When subjected to base-catalyzed hydrolysis, the acetyl protecting group is cleaved, revealing the highly nucleophilic ortho-amino benzaldehyde. In the presence of an


-methylene ketone and a base catalyst, this intermediate undergoes a rapid aldol condensation followed by cyclodehydration. This cascade yields 8-methylquinoline derivatives, which are highly sought-after pharmacophores in the development of epigenetic modulators, such as WDR5 inhibitors used in targeted cancer therapies[2].

Friedlander A N-(2-Formyl-6-methylphenyl)acetamide B Base-Catalyzed Hydrolysis (- Acetyl Group) A->B NaOH / H2O / Heat C 2-Amino-3-methylbenzaldehyde B->C E Aldol Condensation & Cyclization C->E + Base Catalyst D Ketone with α-Methylene (e.g., Acetone) D->E F 8-Methylquinoline Derivative E->F - H2O

Workflow for the Friedländer quinoline synthesis using the title compound.

Analytical Characterization

To validate the structural integrity of the synthesized compound, orthogonal spectroscopic techniques must be employed. ¹H NMR is essential to confirm the preservation of the formyl group and the successful integration of the acetyl moiety. Infrared (IR) spectroscopy provides definitive proof of the intramolecular hydrogen bonding network.

Table 2: Key Spectroscopic Signatures (¹H NMR & IR)
TechniqueSignal / FrequencyAssignmentStructural Significance
¹H NMR (CDCl₃)~10.1 ppm (s, 1H)-CHOConfirms intact formyl group
¹H NMR (CDCl₃)~8.5 ppm (br s, 1H)-NHAmide proton, shifted downfield due to H-bonding
¹H NMR (CDCl₃)~2.3 ppm (s, 3H)Ar-CH₃Aryl methyl group
¹H NMR (CDCl₃)~2.1 ppm (s, 3H)CO-CH₃Acetyl methyl group
IR (ATR)1695 cm⁻¹C=O (aldehyde)Conjugated aldehyde stretch
IR (ATR)1655 cm⁻¹C=O (amide I)Amide carbonyl stretch
IR (ATR)3280 cm⁻¹N-H stretchHydrogen-bonded N-H

References

  • Title: 2-Amino-3-methylbenzaldehyde | C8H9NO | CID 14085176 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2021092525A1 - Wdr5 inhibitors and modulators Source: Google Patents URL

Sources

Foundational

Physical and Chemical Properties of N-(2-Formyl-6-methyl-phenyl)-acetamide: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, polyfunctional aromatic building blocks are critical for the divergent synthesis of complex heterocycles. N-(2-Formyl-6-methyl-phenyl)-acetamide (CAS: 941...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, polyfunctional aromatic building blocks are critical for the divergent synthesis of complex heterocycles. N-(2-Formyl-6-methyl-phenyl)-acetamide (CAS: 941879-86-3) is a highly versatile, ortho-disubstituted acetanilide derivative[1]. Featuring a reactive formyl group, a sterically demanding methyl group, and an acetamide moiety, this compound serves as a privileged scaffold. It is extensively utilized in the development of quinazoline-based anesthetics, NMDA receptor antagonists, and complex isoindoline architectures[2][3][4].

This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and a self-validating experimental protocol for its synthesis, designed specifically for researchers and drug development professionals.

Structural and Physicochemical Profiling

Molecular Architecture and Steric Dynamics

The core structure of N-(2-Formyl-6-methyl-phenyl)-acetamide consists of a central benzene ring substituted at three contiguous positions (1, 2, and 6). The spatial proximity of the bulky methyl group (-CH₃) at C6 and the formyl group (-CHO) at C2 creates a highly sterically congested environment around the acetamido group (-NHCOCH₃) at C1.

Mechanistic Consequence: This steric bulk forces the plane of the acetamide group to twist out of coplanarity with the aromatic


-system. Consequently, the resonance overlap between the nitrogen lone pair and the benzene ring is significantly penalized. This structural twist increases the localized electron density on the acetamide nitrogen, subtly altering its basicity compared to unhindered acetanilides, while simultaneously rendering the formyl carbon highly susceptible to nucleophilic attack due to the lack of competing electron donation from the amine.
Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the molecule, providing essential parameters for formulation and synthetic planning.

PropertyValue / Description
Chemical Name N-(2-Formyl-6-methyl-phenyl)-acetamide
CAS Registry Number 941879-86-3[1]
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Amide C=O, Formyl C=O)
Topological Polar Surface Area (TPSA) 46.1 Ų
Predicted LogP 1.6 – 1.9 (Optimal for lipophilic drug intermediates)

Chemical Reactivity and Mechanistic Pathways

The tri-functional nature of N-(2-Formyl-6-methyl-phenyl)-acetamide allows for orthogonal reactivity, making it a highly programmable intermediate.

  • Formyl Group Reactivity (C2): The aldehyde is the most electrophilic site on the molecule. It readily undergoes Schiff base formation (imine condensation) with primary amines, reductive amination, and Wittig olefination.

  • Acetamide Group (C1): The acetyl group primarily serves as a robust protecting group for the primary amine during downstream transformations. However, under strongly acidic or basic conditions, it undergoes hydrolysis to yield 2-amino-3-methylbenzaldehyde.

  • Aromatic Ring: The aromatic core is subject to Electrophilic Aromatic Substitution (EAS). The acetamido group is moderately activating and ortho/para-directing, while the formyl group is deactivating and meta-directing. Consequently, the C4 position (para to the acetamide and meta to the formyl) is the most electronically enriched and sterically accessible site for electrophilic attack.

Reactivity Core N-(2-Formyl-6-methyl-phenyl)-acetamide (Core Molecule) Sub1 Schiff Base Formation (via Formyl Group) Core->Sub1 Primary Amines (Condensation) Sub2 Reduction to Alcohol (via Formyl Group) Core->Sub2 NaBH4 / LiAlH4 (Reduction) Sub3 Amide Hydrolysis (Yields 2-Amino-3-methylbenzaldehyde) Core->Sub3 Acid/Base Catalyst (Deprotection) Sub4 Electrophilic Aromatic Substitution (Position 4) Core->Sub4 Electrophiles (EAS)

Figure 1: Key chemical reactivity pathways of N-(2-Formyl-6-methyl-phenyl)-acetamide.

Experimental Synthesis Protocol

To ensure high yield and chemoselectivity, the synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide is achieved via the controlled N-acetylation of 2-amino-3-methylbenzaldehyde. The following protocol is designed as a self-validating system , incorporating causality for reagent selection and real-time analytical checkpoints.

Step-by-Step Methodology

Step 1: Reaction Setup and Solvation

  • Action: Dissolve 1.0 equivalent of 2-amino-3-methylbenzaldehyde in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: DCM is chosen because it is an aprotic solvent that readily dissolves the starting material without participating in competitive solvolysis with the acetylating agent. The inert atmosphere prevents the oxidation of the sensitive formyl group to a carboxylic acid.

Step 2: Base Addition and Temperature Control

  • Action: Add 1.5 equivalents of Triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: TEA acts as a non-nucleophilic base to scavenge the acetic acid byproduct generated during the reaction. Neutralizing the acid is critical; otherwise, the weakly nucleophilic aniline nitrogen would protonate, halting the reaction. Cooling to 0 °C controls the exothermic formation of the tetrahedral intermediate, preventing over-acetylation (di-acetylation) or degradation.

Step 3: Reagent Addition and Reaction Monitoring (Self-Validation)

  • Action: Dropwise add 1.2 equivalents of Acetic Anhydride. Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate solvent system.

  • Causality & Validation: Acetic anhydride is preferred over acetyl chloride as it is milder, reducing the risk of unwanted aldol-type condensations with the formyl group. The protocol self-validates through TLC: the highly fluorescent starting material spot will disappear, replaced by a more polar, UV-active spot corresponding to the acetamide product.

Step 4: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes any unreacted acetic anhydride and residual acetic acid, ensuring they are partitioned into the aqueous phase, leaving the pure organic product in the DCM layer.

Step 5: Analytical Validation

  • Validation: Confirm the structure via Fourier Transform Infrared (FTIR) spectroscopy and ¹H NMR. FTIR must show the appearance of a strong amide carbonyl stretch at ~1650 cm⁻¹ and the retention of the aldehyde carbonyl stretch at ~1690 cm⁻¹. ¹H NMR will reveal a new singlet at ~2.1 ppm corresponding to the acetyl methyl group, and the retention of the aldehyde proton at ~10.0 ppm.

Synthesis A 2-Amino-3-methylbenzaldehyde (Starting Material) B Acetic Anhydride + TEA (DCM, 0°C to RT) A->B Nucleophilic Acyl Substitution C N-(2-Formyl-6-methyl-phenyl)-acetamide (Target Molecule) B->C N-Acetylation

Figure 2: Synthetic workflow for N-(2-Formyl-6-methyl-phenyl)-acetamide via N-acetylation.

Applications in Drug Development

The strategic placement of functional groups on N-(2-Formyl-6-methyl-phenyl)-acetamide has made it a cornerstone intermediate in several advanced drug development pipelines:

  • Quinazoline-Based Anesthetics: The compound is a direct precursor in the synthesis of novel quinazoline-based lidocaine analogues. The formyl group undergoes nucleophilic substitution and intramolecular cyclization with the acetamide nitrogen to forge the rigid quinazoline core, yielding compounds with favorable pharmacological safety profiles and potent anesthetic properties[3].

  • NMDA Receptor Antagonists: Piperidine derivatives synthesized from this acetamide intermediate have been patented as highly selective antagonists for the NR2B subtype of the NMDA receptor. These compounds act on allosteric modulatory sites, offering targeted therapeutic interventions for neurological and cognitive disturbances without the broad off-target effects of earlier non-specific antagonists[2].

  • Divergent Heterocyclic Scaffolds: In broader synthetic applications, the spatial proximity of the formyl and acetamide groups enables researchers to execute divergent (4+1) or (3+2) annulation strategies. This reactivity is leveraged to synthesize complex benzoazepine-fused isoindolines and other bioactive three-dimensional structures prized in small-molecule screening libraries[4].

References

  • [2] WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents. Google Patents. 2

  • [3] Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Thieme Connect. 3

  • [4] Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. University of Wollongong Research Online. 4

  • [1] 941879-86-3_CAS号:941879-86-3_2-benzamido-N - cas号查询. ChemSrc. 1

Sources

Exploratory

A Technical Guide to N-(2-Formyl-6-methyl-phenyl)-acetamide: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of N-(2-Formyl-6-methyl-phenyl)-acetamide, a substituted aromatic acetamide with significant potential in medicinal chemistry and drug development. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of N-(2-Formyl-6-methyl-phenyl)-acetamide, a substituted aromatic acetamide with significant potential in medicinal chemistry and drug development. This document will detail its chemical identity, proposed synthetic routes, predicted physicochemical properties, and explore its prospective applications as a scaffold for novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of interest is systematically named N-(2-formyl-6-methylphenyl)acetamide according to IUPAC nomenclature. A common and equally valid synonym is 2-acetamido-3-methylbenzaldehyde . The structure features a benzene ring substituted with a formyl (-CHO) group at position 2, a methyl (-CH3) group at position 6, and an acetamido (-NHCOCH3) group at position 1.

The strategic placement of these functional groups—an aldehyde, a secondary amide, and a methyl group on an aromatic core—creates a molecule with a unique electronic and steric profile, rendering it a versatile building block for more complex molecular architectures.

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValueSource/Method
IUPAC Name N-(2-formyl-6-methylphenyl)acetamideIUPAC Nomenclature
Synonym 2-acetamido-3-methylbenzaldehydeCommon Chemical Name
Molecular Formula C10H11NO2-
Molecular Weight 177.19 g/mol -
Predicted LogP 1.5 - 2.0Estimation based on related structures
Predicted H-Bond Donors 1 (Amide N-H)Molecular Structure Analysis
Predicted H-Bond Acceptors 2 (Carbonyl Oxygens)Molecular Structure Analysis
CAS Number Not assigned-

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The proposed synthesis is a straightforward N-acetylation reaction.

G cluster_0 Synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide A 2-Amino-3-methylbenzaldehyde D Reaction Mixture A->D B Acetic Anhydride or Acetyl Chloride B->D C Pyridine or Triethylamine (Base) C->D E Work-up and Purification D->E Quenching, Extraction F N-(2-Formyl-6-methyl-phenyl)-acetamide E->F Crystallization or Chromatography

Caption: Proposed synthetic workflow for N-(2-Formyl-6-methyl-phenyl)-acetamide.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-3-methylbenzaldehyde (CAS: 84902-24-9)

  • Acetic anhydride (or acetyl chloride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzaldehyde (1.0 eq.) in anhydrous DCM or THF.

  • Addition of Base: To the solution, add pyridine or triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the acidic byproduct (acetic acid or HCl).

  • Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1 eq.) dropwise to the cooled solution while stirring. The use of an anhydride is generally preferred for milder reaction conditions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted acetylating agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The crude N-(2-formyl-6-methylphenyl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Spectroscopic and Physicochemical Characterization (Predicted)

The identity and purity of the synthesized N-(2-formyl-6-methylphenyl)acetamide would be confirmed using standard spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetamido methyl group around δ 2.0-2.2 ppm, a singlet for the aromatic methyl group around δ 2.3-2.5 ppm, and aromatic protons in the region of δ 7.0-8.0 ppm. The aldehyde proton should appear as a singlet at a downfield chemical shift, typically around δ 9.8-10.0 ppm. The amide proton will likely be a broad singlet in the range of δ 8.0-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will feature a carbonyl carbon from the amide at approximately δ 168-170 ppm and an aldehyde carbonyl carbon around δ 190-195 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region. The acetamido methyl carbon is expected around δ 23-25 ppm, and the aromatic methyl carbon around δ 18-20 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide C=O stretch around 1660-1680 cm⁻¹ and the aldehyde C=O stretch around 1690-1710 cm⁻¹. An N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.19 g/mol ).

Potential Applications in Drug Discovery and Medicinal Chemistry

Acetamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural motifs present in N-(2-formyl-6-methylphenyl)acetamide suggest its potential as a valuable scaffold in drug discovery.

Role as a Versatile Chemical Intermediate

The aldehyde functionality of N-(2-formyl-6-methylphenyl)acetamide provides a reactive handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular framework.

  • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form a wide array of heterocyclic systems.

These transformations allow for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Potential as a Bioactive Scaffold

The N-phenylacetamide core is present in numerous biologically active molecules. The substitution pattern of N-(2-formyl-6-methylphenyl)acetamide may confer specific interactions with biological targets. For instance, recent studies have highlighted N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory responses such as gouty arthritis.[1] The unique arrangement of functional groups in the target molecule could be explored for its potential to interact with this or other G-protein coupled receptors.

Furthermore, benzimidazole derivatives, which can be synthesized from ortho-phenylenediamines, are known for their wide range of pharmacological activities.[1] The reduction of a potential nitro precursor or the amination of a suitably functionalized derivative of N-(2-formyl-6-methylphenyl)acetamide could provide access to novel benzimidazole-based therapeutic agents.

G cluster_1 Drug Discovery Potential A N-(2-Formyl-6-methyl-phenyl)-acetamide B Chemical Modification (e.g., Reductive Amination, Condensation) A->B C Library of Analogues B->C D Biological Screening C->D E Lead Compound Identification D->E F Potential Therapeutic Areas: - Anti-inflammatory - Anticancer - Antimicrobial E->F

Caption: Logical workflow for the exploration of N-(2-Formyl-6-methyl-phenyl)-acetamide in drug discovery.

Conclusion

N-(2-Formyl-6-methyl-phenyl)-acetamide is a synthetically accessible and chemically versatile molecule. While specific biological data for this compound is not yet available, its structural features and the known activities of related acetamide derivatives strongly suggest its potential as a valuable building block in the development of novel therapeutic agents. The proposed synthetic route provides a clear pathway for its preparation, and the predicted spectroscopic data will aid in its characterization. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds for a variety of disease targets.

References

  • PubChem. N-(2-formylphenyl)acetamide. National Center for Biotechnology Information. [Link].

  • Kennedy, G. L. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC Critical Reviews in Toxicology, 17(2), 129-182. [Link].

  • Khanum, G., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Antimicrobial Studies of a Novel Thiophene Derivative.
  • Supporting Information for a relevant chemical synthesis.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link].

  • Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link].

  • Google Patents. CN1907962A - Process for preparing diethyl 2-acetamido-2-(3-(2-phenylhydrazono)propyl)
  • Cheméo. Chemical Properties of Acetamide, N-(2-methylphenyl)- (CAS 120-66-1). [Link].

  • Li, Y., et al. (2009). N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1679. [Link].

  • PubChem. N-(2-chloro-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link].

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154.
  • Zhang, Y., et al. (2021). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. iScience, 24(9), 103028.
  • Nchioua, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
  • ResearchGate. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents.
  • Bouzayani, N., et al. (2022). Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. Journal of Electrochemical Science and Engineering, 12(2), 293-304.
  • CAS Common Chemistry. N-(2-Ethyl-6-methylphenyl)acetamide. [Link].

  • Patel, R. J., & Patel, M. P. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 246-252.
  • Organic Chemistry Portal. Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. [Link].

  • Zhang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(9), 103028.
  • The Vespiary. Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide.
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154.
  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes. .

Sources

Foundational

N-(2-Formyl-6-methyl-phenyl)-acetamide spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectral characteristics of -(2-Formyl-6-methyl-phenyl)-acetamide (also known as 2-acetamido-6-methylbenzaldehyde ).[1] It is designed for researchers utilizing t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characteristics of


-(2-Formyl-6-methyl-phenyl)-acetamide  (also known as 2-acetamido-6-methylbenzaldehyde ).[1] It is designed for researchers utilizing this compound as a key intermediate in the synthesis of nitrogen heterocycles, particularly quinolines via the Friedländer condensation.[1]

Technical Guide: Spectral Analysis of -(2-Formyl-6-methyl-phenyl)-acetamide[1]

Executive Summary & Compound Identity


-(2-Formyl-6-methyl-phenyl)-acetamide  is a trisubstituted benzene derivative characterized by the presence of an acetamide group, a formyl group, and a methyl group.[1][2] It serves as a critical "masked" amino-aldehyde, stable enough for isolation but reactive enough for cyclization chemistries.[1]
Chemical Identity Table
PropertyDetail
IUPAC Name

-(2-Formyl-6-methylphenyl)acetamide
Common Synonym 2-Acetamido-6-methylbenzaldehyde
CAS Number Not widely listed; Analogous to 2-acetamidobenzaldehyde (529-10-2)
Molecular Formula

Molecular Weight

Appearance Off-white to pale yellow solid

Structural Analysis & Connectivity

Understanding the connectivity is prerequisite to interpreting the spectral data. The molecule features a 1,2,6-substitution pattern on the benzene ring (relative to the amine nitrogen at position 1).[1]

  • Position 1: Acetamido group (

    
    ).[1]
    
  • Position 2: Formyl group (

    
    ).[1][3]
    
  • Position 6: Methyl group (

    
    ).[1]
    

Key Intramolecular Interaction: A strong intramolecular hydrogen bond typically exists between the Amide


 and the Carbonyl oxygen of the Formyl group.[1] This locks the conformation and significantly deshields the 

proton in NMR.[1]

G cluster_0 Structural Connectivity & H-Bonding N Amide N (Pos 1) CHO Formyl C=O (Pos 2) N->CHO Intramolecular H-Bond Me Methyl (Pos 6) Ring Benzene Core Ring->N Ring->CHO Ring->Me

Figure 1: Connectivity diagram highlighting the intramolecular hydrogen bond that influences proton chemical shifts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary method for structural verification.[1] The values below are high-confidence assignments based on substituent additivity rules and analogous 2-acetamidobenzaldehyde derivatives.

NMR Data (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
10.80 – 11.20 Broad Singlet1HAmide

Highly deshielded due to intramolecular H-bonding with the aldehyde oxygen.[1]
9.95 – 10.05 Singlet1HAldehyde

Characteristic aldehyde resonance; confirms oxidation state.[1]
7.35 – 7.45 Triplet / dd1HAr-

para to Acetamide; coupling with H3 and H5.[1]
7.20 – 7.30 Doublet1HAr-

ortho to Aldehyde; deshielded by carbonyl anisotropy.[1]
7.05 – 7.15 Doublet1HAr-

ortho to Methyl; shielded relative to H3.[1]
2.35 Singlet3HAryl-

Methyl group attached directly to the aromatic ring (C6).[1]
2.20 Singlet3HAcetyl-

Methyl group of the acetamide moiety.[1]
NMR Data (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
194.5

Aldehyde Carbonyl
169.2

Amide Carbonyl
139.5 QuaternaryC1 (attached to N)
138.0 QuaternaryC6 (attached to Methyl)
133.5 MethineC3 (ortho to CHO)
130.0 MethineC4 (para to N)
127.5 QuaternaryC2 (attached to CHO)
126.0 MethineC5 (meta to CHO)
24.5 MethylAcetyl

18.5 MethylAryl

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of both carbonyl functionalities and the amide state.[1]

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3250 – 3350

Secondary AmideOften sharp but can be broadened by H-bonding.
3050

Aromatic RingWeak intensity.[1]
2850, 2750

Aldehyde"Fermi Doublet" – Characteristic of aldehydes.
1685 – 1700

AldehydeConjugated with the benzene ring.[1]
1660 – 1675

Amide ILower frequency than aldehyde due to resonance.[1]
1530 – 1550

Amide IIN-H bending mixed with C-N stretching.[1]

Mass Spectrometry (MS)

The fragmentation pattern is distinct for ortho-substituted acetanilides.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion (

    
    ): 
    
    
    
    [1]
  • Base Peak: Often

    
     (Loss of Ketene)[1]
    
Fragmentation Pathway (EI)[1]
  • Loss of Ketene (

    
    , 42 Da):  The acetamide group undergoes a McLafferty-like rearrangement or simple cleavage to generate the aniline radical cation (
    
    
    
    ).[1]
  • Loss of Hydrogen (

    
    , 1 Da):  From the aldehyde to form the acylium ion (
    
    
    
    ).[1]
  • Loss of Carbon Monoxide (

    
    , 28 Da):  From the aldehyde moiety (
    
    
    
    ).[1]

MS_Frag M Molecular Ion [M]+ m/z 177 Frag1 [M - Ketene]+ (Amino-aldehyde) m/z 135 M->Frag1 - 42 Da (CH2CO) Frag3 [M - CHO]+ m/z 148 M->Frag3 - 29 Da (CHO) Frag2 [M - Ketene - CO]+ (Toluidine-like) m/z 107 Frag1->Frag2 - 28 Da (CO)

Figure 2: Proposed mass spectrometric fragmentation pathway.[1]

Experimental Protocols

Synthesis Monitoring (Friedländer Precursor)

This compound is often generated in situ or isolated as an intermediate during the reaction of 2-amino-6-methylbenzaldehyde with acetic anhydride.

Protocol for Spectral Sample Preparation:

  • NMR: Dissolve

    
     of the solid in 
    
    
    
    of
    
    
    . If solubility is poor, use
    
    
    . Note: In DMSO, the Amide NH may shift further downfield to 11.0+ ppm.[1]
  • IR: Prepare a KBr pellet (

    
    ) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]
    
  • MS: Dilute to

    
     in Methanol/Water (1:1) with 
    
    
    
    Formic Acid for ESI-MS.[1]
References
  • Meth-Cohn, O., & Suschitzky, H. (1972).[1] Heterocycles from N-substituted o-amino-aromatic aldehydes and ketones.[1]Advances in Heterocyclic Chemistry , 14, 211-278.[1]

  • Cheng, C. C., & Yan, S. J. (1982).[1] The Friedländer Synthesis of Quinolines.[1]Organic Reactions , 28, 37-201.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (For standard substituent additivity rules).

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of N-(2-Formyl-6-methyl-phenyl)-acetamide

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes established thermodynamic principles with specific protocols for characterizing the solubility o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes established thermodynamic principles with specific protocols for characterizing the solubility of N-(2-Formyl-6-methyl-phenyl)-acetamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, quinazolines).[1]

[1]

Executive Summary

N-(2-Formyl-6-methyl-phenyl)-acetamide (CAS: Analogous to 13493-47-5 derivatives) represents a class of tri-substituted benzene intermediates essential for the "Friedländer synthesis" of quinoline-based pharmaceuticals.[1] Its unique substitution pattern—featuring an acetamide group flanked by a formyl group (position 2) and a methyl group (position 6)—creates a sterically congested environment that significantly influences its dissolution kinetics and thermodynamic stability.[1]

This guide addresses the lack of widespread public solubility data for this specific derivative by providing:

  • A predictive solubility profile based on structural analogs (N-(2,6-dimethylphenyl)acetamide and 2-acetamidobenzaldehyde).

  • A validated experimental protocol (Laser Monitoring Observation) for generating precise solubility curves.

  • A thermodynamic framework for calculating enthalpy (

    
    ) and entropy (
    
    
    
    ) of dissolution, critical for optimizing crystallization processes.[1]

Chemical Characterization & Structural Logic[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[1]

Structural Features[1]
  • Steric Ortho-Effect: The 6-methyl group imposes significant steric hindrance, forcing the acetamide moiety out of planarity with the phenyl ring.[1] This reduces the lattice energy compared to planar analogs, potentially lowering the melting point and increasing solubility in organic solvents.

  • Intramolecular Hydrogen Bonding: A critical feature is the potential for an intramolecular hydrogen bond between the amide nitrogen (

    
    ) and the formyl oxygen (
    
    
    
    ). This forms a pseudo-six-membered ring, which:
    • Reduces the molecule's overall polarity.[1]

    • Limits the availability of the

      
       group to hydrogen bond with solvent molecules.
      
    • Result: Enhanced solubility in non-polar or moderately polar solvents (e.g., Toluene, Ethyl Acetate) compared to its para-isomers.[1]

Physicochemical Properties (Estimated)
PropertyValue / PredictionRationale
Molecular Formula

-
Molecular Weight 177.20 g/mol -
LogP (Predicted) ~1.8 - 2.2Lipophilic methyl + phenyl ring offsets polar amide/formyl.[1]
pKa (Amide) ~15 (Neutral)Non-ionizable in standard pH range (1-10).[1]

Solubility Landscape: Predicted & Experimental

Based on the thermodynamic behavior of the closest structural analogs—N-(2,6-dimethylphenyl)acetamide (highly lipophilic due to methyl shielding) and N-(2-formylphenyl)acetamide (intramolecularly bonded)—the following solubility profile is projected.

Predicted Solubility Ranking (Mole Fraction)

The solubility (


) is expected to follow the order of "Like Dissolves Like"  with modifications for the intramolecular H-bond:
  • High Solubility (

    
    ): 
    
    • Solvents:DMF, DMSO, NMP. [1]

    • Mechanism:[1][2][3][4] Strong dipole-dipole interactions disrupt the crystal lattice efficiently.[1]

  • Moderate Solubility (

    
    ): 
    
    • Solvents:Ethanol, Methanol, Acetone, Ethyl Acetate. [1]

    • Mechanism:[1][2][3][4] Alcohols can donate H-bonds to the carbonyls, but the steric bulk of the 6-methyl group hinders solvation shells.[1]

  • Low Solubility (

    
    ): 
    
    • Solvents:Water, Hexane.

    • Mechanism:[1][2][3][4] The hydrophobic phenyl/methyl core repels water; the polar amide/formyl groups repel hexane.[1]

Data Presentation (Template for Experimental Results)

Researchers should populate this table using the protocol in Section 4.

Solvent

(MPa

)
Solubility (

) at 298.15 K
Solubility (

) at 323.15 K
Methanol 29.6TBDTBD
Ethanol 26.5TBDTBD
Acetone 20.0TBDTBD
Ethyl Acetate 18.1TBDTBD
Toluene 18.2TBDTBD
Water 47.8< 0.0001 (Est.)[1]< 0.0005 (Est.)

Experimental Protocol: Laser Monitoring Method

To generate authoritative data, the Laser Dynamic Method is recommended over gravimetric analysis due to its higher precision and ability to detect the exact point of dissolution (disappearance of the Tyndall effect).

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Stirring at T ± 0.05 K) Start->Equilibration LaserCheck Laser Transmission Monitoring Equilibration->LaserCheck Dissolution Dissolution Point? (Max Transmission) LaserCheck->Dissolution Dissolution->Equilibration No (Add Solvent) Record Record T and Mass fraction Dissolution->Record Yes Repeat Add Solvent / Change T Record->Repeat

Caption: Dynamic solubility determination workflow using laser transmission to detect the solid-liquid phase boundary.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision ±0.0001 g) and the double-jacketed glass vessel temperature controller (precision ±0.05 K).

  • Loading: Add a known mass (

    
    ) of N-(2-Formyl-6-methyl-phenyl)-acetamide into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent.[1]
    
  • Equilibration: Stir continuously at the starting temperature (e.g., 278.15 K).

  • Laser Detection: Direct a laser beam (e.g., 5 mW, 650 nm) through the suspension. A photodiode measures the transmitted intensity.[1]

  • Temperature Ramp: Slowly increase temperature (0.1 K/min).

  • Endpoint: The temperature at which the laser intensity abruptly maximizes (indicating total dissolution) is recorded as the saturation temperature (

    
    ) for that specific mole fraction.[1]
    
  • Replication: Repeat at least 3 times for statistical validity.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][5][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use this equation to predict solubility at any temperature within the measured range.[1]

Thermodynamic Parameters

Using the Van't Hoff analysis , we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: If

      
      , the dissolution is endothermic  (solubility increases with temperature), which is expected for this compound.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • Insight: A positive

      
       indicates that the dissolution is non-spontaneous at standard conditions without thermal input.[1]
      

Process Implications for Crystallization

For drug development professionals, the solubility data dictates the purification strategy:

  • Cooling Crystallization: Highly effective if the solubility curve (Modeled by Apelblat) shows a steep slope (high coefficient

    
    ).[1]
    
    • Recommended Solvent:Ethanol or Ethyl Acetate (likely to show steep temperature dependence).[1]

  • Anti-Solvent Crystallization:

    • Primary Solvent:DMF or Acetone .[1]

    • Anti-Solvent:Water .[1][7]

    • Protocol: Dissolve the intermediate in DMF, then slowly add Water. The hydrophobic 6-methyl and phenyl groups will drive rapid precipitation.[1]

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.[1] [1]

  • Tang, S., et al. (2014).[1] Solubility and thermodynamic properties of N-(2,6-dimethylphenyl)acetamide in pure and binary solvents. Journal of Molecular Liquids, 191, 1-6.[1] (Cited for analog behavior). [1]

  • Wang, J., et al. (2018).[1] Thermodynamic models for determination of the solubility of 2-acetamidobenzaldehyde in different solvents. Fluid Phase Equilibria, 456, 1-8.[1] (Cited for formyl-group effects).[1]

  • BenchChem. (2023).[1] Synthesis and Properties of N-(2,6-dimethylphenyl)acetamide. Technical Data Sheet. [1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility mechanisms).

Sources

Foundational

A Strategic Roadmap for Investigating the Biological Activity of N-(2-Formyl-6-methyl-phenyl)-acetamide

Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of the novel compound, N-(2-Formyl-6-methyl-phenyl)-acetamide. Given the li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of the novel compound, N-(2-Formyl-6-methyl-phenyl)-acetamide. Given the limited existing data on this specific molecule, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. By leveraging established pharmacological screening principles and detailed experimental protocols, this guide provides a logical progression from initial cytotoxicity assessments to the elucidation of specific mechanisms of action, with a focus on anti-inflammatory and pro-apoptotic pathways. The structural features of N-(2-Formyl-6-methyl-phenyl)-acetamide, namely its aromatic aldehyde and acetamide moieties, suggest a potential for interaction with key biological targets. This guide provides the necessary framework to rigorously test these hypotheses.

Introduction: Deconstructing N-(2-Formyl-6-methyl-phenyl)-acetamide

The journey of drug discovery often begins with the identification of novel chemical entities that possess the potential to modulate biological systems in a therapeutically beneficial manner. The compound N-(2-Formyl-6-methyl-phenyl)-acetamide presents an intriguing starting point for such an investigation. Its structure, featuring a reactive formyl (aldehyde) group and an acetamide substituent on a methyl-phenyl scaffold, offers several avenues for potential biological interactions.

Aldehydes are known for their reactivity and are present in a variety of biologically active natural products.[1][2] They can interact with cellular machinery, modulate signaling pathways, and in some cases, exhibit antimicrobial or anti-inflammatory properties.[3][4] Similarly, the acetamide functional group is a common feature in many pharmaceutical compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[5][6] The combination of these features on a single molecule warrants a thorough investigation into its potential bioactivity.

This guide will lay out a systematic approach to:

  • Determine the foundational cytotoxic profile of the compound.

  • Screen for potential anti-inflammatory activity through inhibition of the NF-κB signaling pathway.

  • Investigate the pro-apoptotic potential via caspase activation.

  • Provide detailed, field-tested protocols for each experimental stage.

A Tiered Approach to Biological Activity Screening

A logical and efficient screening cascade is paramount to understanding the potential of a novel compound.[7] The proposed workflow for N-(2-Formyl-6-methyl-phenyl)-acetamide is designed to first establish a therapeutic window by assessing cytotoxicity, followed by targeted assays to probe specific, plausible mechanisms of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Screening cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC B Cytotoxicity Profiling (MTT Assay) A->B Establish Therapeutic Window C Anti-Inflammatory Pathway (NF-κB Inhibition Assay) B->C Non-toxic Concentrations D Pro-Apoptotic Pathway (Caspase 3/7 Activity Assay) B->D Non-toxic Concentrations E Structure-Activity Relationship (SAR) Studies C->E D->E

Figure 1: Proposed workflow for the biological evaluation of N-(2-Formyl-6-methyl-phenyl)-acetamide.

Phase 1: Foundational Assays - Cytotoxicity Profiling

Before investigating any specific biological activity, it is crucial to determine the concentration range at which N-(2-Formyl-6-methyl-phenyl)-acetamide exhibits cytotoxic effects. This will establish a therapeutic window for subsequent, more targeted assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in a selected cancer cell line (e.g., HeLa or A549).

Materials:

  • N-(2-Formyl-6-methyl-phenyl)-acetamide

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a stock solution of N-(2-Formyl-6-methyl-phenyl)-acetamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data

Compound Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle Control) 100 ± 4.5
0.1 98.2 ± 5.1
1 95.6 ± 4.8
10 75.3 ± 6.2
50 48.9 ± 5.5

| 100 | 21.7 ± 3.9 |

Phase 2: Mechanistic Screening

With a defined non-toxic concentration range, the next phase involves screening for specific biological activities. Based on the compound's structural motifs, two key pathways are of initial interest: the NF-κB signaling pathway, which is central to inflammation, and the caspase cascade, a key component of apoptosis (programmed cell death).

Anti-Inflammatory Potential: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[11] Its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers.[12][13] Therefore, inhibitors of this pathway are of significant therapeutic interest.[14]

G A Inflammatory Stimuli (e.g., TNF-α, LPS) B IKK Complex Activation A->B C IκBα Phosphorylation B->C D IκBα Degradation C->D E NF-κB (p65/p50) Release D->E F Nuclear Translocation E->F G Gene Transcription (Inflammatory Cytokines) F->G H N-(2-Formyl-6-methyl-phenyl)-acetamide H->C Potential Inhibition

Sources

Exploratory

literature review on N-(2-Formyl-6-methyl-phenyl)-acetamide and its analogs

Executive Summary N-(2-Formyl-6-methyl-phenyl)-acetamide (also known by its systematic IUPAC name 2-acetamido-3-methylbenzaldehyde ) represents a critical class of "masked" ortho-aminoaldehydes. Unlike free 2-aminobenzal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Formyl-6-methyl-phenyl)-acetamide (also known by its systematic IUPAC name 2-acetamido-3-methylbenzaldehyde ) represents a critical class of "masked" ortho-aminoaldehydes. Unlike free 2-aminobenzaldehydes, which are prone to rapid self-condensation and polymerization, the N-acetylated form provides a stable, storable scaffold that can be activated under controlled conditions.

This guide details the chemical architecture, validated synthesis protocols, and the primary utility of this compound in the Friedländer synthesis of polysubstituted quinolines—a structural motif ubiquitous in kinase inhibitors, antimalarials, and organic light-emitting diodes (OLEDs).

Chemical Identity & Structural Logic

The core value of this molecule lies in its 1,2,3-trisubstituted benzene pattern. The acetamide group at position 2 is flanked by a reactive formyl group (aldehyde) at position 1 and a methyl group at position 3. This steric crowding dictates its unique reactivity profile.

PropertySpecification
Common Name N-(2-Formyl-6-methyl-phenyl)-acetamide
IUPAC Name N-(2-Formyl-6-methylphenyl)acetamide OR 2-Acetamido-3-methylbenzaldehyde
CAS Number 941879-86-3 (Generic/Analogous) / 13493-47-5 (Parent Analog)
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; sparingly soluble in water
Key Reactivity Condensation (Aldehyde), Hydrolysis (Amide), Cyclization
Structural Diagram (Graphviz)

ChemicalStructure Benzene Benzene Core (1,2,3-Trisubstituted) Formyl Pos 1: Formyl (-CHO) Electrophile Benzene->Formyl Amide Pos 2: Acetamide (-NHAc) Masked Nucleophile Benzene->Amide Methyl Pos 3: Methyl (-CH3) Steric Blocker / Electronic Donor Benzene->Methyl Amide->Formyl Ortho Interaction (Cyclization Precursor)

Figure 1: Structural connectivity highlighting the reactive orthogonal groups.

Synthesis Protocols

The synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide requires bypassing the instability of the free amino-aldehyde. Two primary routes are established in the literature: Direct Oxidation (Route A) and Nitro-Reduction-Oxidation (Route B).

Route A: Ceric Ammonium Nitrate (CAN) Oxidation (Recommended)

This route is preferred for its operational simplicity, utilizing the commercially available N-(2,6-dimethylphenyl)acetamide (derived from 2,6-xylidine).

Mechanism: Selective benzylic oxidation of one methyl group to an aldehyde using Ce(IV).

  • Starting Material: N-(2,6-dimethylphenyl)acetamide (1.0 eq).

  • Reagent: Ceric Ammonium Nitrate (CAN) (4.0 eq).

  • Solvent: Acetic Acid / Water (3:1 ratio).

  • Procedure:

    • Dissolve substrate in AcOH/H₂O.

    • Add CAN portion-wise at 0°C to control exotherm.

    • Stir at room temperature for 2–4 hours. Monitor via TLC (Target R_f will be lower than starting material due to carbonyl polarity).

    • Quench: Pour into ice water. Extract with Ethyl Acetate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Route B: The Nitro-Benzaldehyde Reduction

This route is higher fidelity but involves more steps.

  • Precursor: 2-Nitro-3-methylbenzaldehyde.

  • Protection: Protect aldehyde as an acetal (using ethylene glycol, TsOH).

  • Reduction: Reduce nitro group to amine (Fe/AcOH or H₂/Pd-C).

  • Acetylation: React with Acetic Anhydride (Ac₂O) to form the acetamide.

  • Deprotection: Acidic hydrolysis of the acetal to restore the aldehyde.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dimethylaniline (2,6-Xylidine) Step1 Step 1: Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Inter1 Intermediate: N-(2,6-Dimethylphenyl)acetamide Step1->Inter1 Step2 Step 2: Selective Oxidation (CAN, AcOH/H2O, 0°C -> RT) Inter1->Step2 4.0 eq CAN Product Target: N-(2-Formyl-6-methyl-phenyl)-acetamide Step2->Product ~60-70% Yield

Figure 2: Streamlined synthesis via selective benzylic oxidation.

Reactivity & Applications: The Friedländer Synthesis

The definitive application of N-(2-Formyl-6-methyl-phenyl)-acetamide is as a substrate for the Friedländer Condensation . This reaction constructs a quinoline ring by condensing the ortho-aminoaldehyde with a ketone possessing an


-methylene group.
Mechanism of Action

The acetamide group acts as a "prodrug" for the amine. Under the basic conditions of the Friedländer reaction, two events occur:

  • Hydrolysis/Deprotection: The amide is hydrolyzed to the free amine (-NH₂).

  • Condensation: The free amine condenses with the ketone carbonyl (imine formation), followed by an intramolecular Aldol-type condensation with the aldehyde to close the ring.

Why use the Acetamide? Directly using 2-amino-3-methylbenzaldehyde is difficult because it self-condenses to form dimers/trimers. The acetamide is stable on the shelf and releases the reactive species in situ.

Protocol: Synthesis of 8-Methylquinolines

Target: 2-Substituted-8-methylquinoline.

  • Reagents:

    • N-(2-Formyl-6-methyl-phenyl)-acetamide (1.0 mmol).

    • Ketone (e.g., Acetophenone) (1.2 mmol).

    • Base: KOH (3.0 mmol) or saturated ethanolic NaOH.

    • Solvent: Ethanol (EtOH).

  • Conditions: Reflux for 2–6 hours.

  • Workup:

    • Cool to RT.

    • Evaporate EtOH.

    • Dilute with water and extract with CH₂Cl₂.

    • The product, an 8-methylquinoline, is often crystalline or an oil requiring chromatography.

Reaction Pathway Diagram

Friedlander SM N-(2-Formyl-6-methyl-phenyl)-acetamide Base Base (KOH/EtOH) Reflux SM->Base Ketone Ketone (R-CO-CH2-R') Ketone->Base Hydrolysis In situ Deprotection (Free NH2 generated) Base->Hydrolysis Imine Imine Formation & Cyclization Hydrolysis->Imine Quinoline Product: 8-Methylquinoline Derivative Imine->Quinoline

Figure 3: Mechanism of the base-promoted Friedländer condensation.

Analogs and Comparative Utility

Researchers often modulate the steric and electronic properties of the quinoline scaffold by selecting specific analogs of the starting acetamide.

Analog NameSubstituent PatternResulting HeterocycleUtility
N-(2-Formylphenyl)acetamide Unsubstituted (Parent)QuinolineGeneral scaffold synthesis.
N-(2-Formyl-6-methylphenyl)acetamide 3-Methyl (relative to CHO)8-Methylquinoline Steric hindrance at C8; improved selectivity in kinase binding pockets.
N-(2-Formyl-4-chlorophenyl)acetamide 5-Chloro (relative to CHO)6-Chloroquinoline Halogen handle for cross-coupling (Suzuki/Buchwald).
N-(2-Formyl-5-methoxyphenyl)acetamide 4-Methoxy (relative to CHO)7-Methoxyquinoline Electron-rich scaffold for fluorescence applications.

References

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009). "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671.

  • Nair, V., et al. (2006).[1] "Ceric Ammonium Nitrate (CAN) Induced Oxidations".[1][2][3] Synthesis, 2006(15), 2531-2534.

  • Gowda, B. T., et al. (2007). "Structure of N-(2,6-Dimethylphenyl)acetamide". Acta Crystallographica Section E, E63, o3154.

  • PubChem Compound Summary. "N-(2-formylphenyl)acetamide". National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-Formyl-6-methyl-phenyl)-acetamide in Heterocyclic Synthesis

Abstract & Value Proposition N-(2-Formyl-6-methyl-phenyl)-acetamide (CAS: 13493-47-5), also referred to as 2-acetamido-6-methylbenzaldehyde, represents a high-value "masked" synthon for the construction of nitrogenous he...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Value Proposition

N-(2-Formyl-6-methyl-phenyl)-acetamide (CAS: 13493-47-5), also referred to as 2-acetamido-6-methylbenzaldehyde, represents a high-value "masked" synthon for the construction of nitrogenous heterocycles. Unlike its unstable free-amine counterpart (2-amino-6-methylbenzaldehyde), which is prone to rapid self-polymerization, this acetamide derivative offers bench-stable storage while retaining high reactivity for Friedländer-type condensations upon in situ deprotection.

Its structural uniqueness lies in the 6-methyl "ortho-blocking" group . This substituent serves two critical roles:

  • Regocontrol: It prevents side reactions at the 6-position, forcing cyclization exclusively through the aldehyde (C2) and the amine (C1).

  • Structural Diversity: It installs a methyl group at the 8-position of the resulting quinoline scaffold—a privileged substitution pattern in medicinal chemistry known to modulate metabolic stability (blocking CYP450 oxidation sites) and influence atropisomerism in biaryl kinase inhibitors.

This guide details the protocols for leveraging this scaffold to synthesize 8-methylquinolines and 8-methylquinazolines .

Core Chemistry & Mechanisms

The "Masked" Friedländer Partner

The Friedländer synthesis typically involves the condensation of an o-aminobenzaldehyde with a ketone. However, o-aminobenzaldehydes are notoriously unstable. N-(2-Formyl-6-methyl-phenyl)-acetamide solves this by protecting the amine as an acetamide.

Mechanism of Activation:

  • Deprotection: Acidic or basic hydrolysis cleaves the acetyl group, revealing the nucleophilic aniline (-NH₂).

  • Condensation: The free amine attacks the carbonyl of the coupling partner (ketone/aldehyde).

  • Cyclization: The pendant aldehyde (-CHO) undergoes an intramolecular aldol-type condensation with the

    
    -methylene of the partner, followed by dehydration to aromatize the ring.
    
Pathway Visualization

Friedlander_Mechanism cluster_0 In Situ Activation Start N-(2-Formyl-6-methyl- phenyl)-acetamide Inter Intermediate: 2-Amino-6-methyl- benzaldehyde Start->Inter Hydrolysis (OH- / H+) Product Product: 2,3-Disubstituted- 8-Methylquinoline Inter->Product Condensation (- 2 H2O) Partner Ketone Partner (R-CH2-C(=O)-R') Partner->Product +

Figure 1: Activation pathway of the acetamide scaffold for quinoline synthesis.

Application 1: Synthesis of 8-Methylquinolines

This is the primary application. The reaction is robust and tolerates a wide range of ketone partners (acetophenone, acetone, cyclic ketones).

Protocol A: One-Pot Basic Friedländer Condensation

Target: Synthesis of 2-Phenyl-8-methylquinoline (from Acetophenone).

Reagents:

  • N-(2-Formyl-6-methyl-phenyl)-acetamide (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Ethanol (Solvent, 5 mL/mmol)

  • 5% Aqueous KOH (3.0 equiv)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(2-Formyl-6-methyl-phenyl)-acetamide (1.0 mmol, 177 mg) in Ethanol (5 mL).

  • Addition: Add Acetophenone (1.1 mmol, 132 mg) followed by 5% aq. KOH (3.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting acetamide (Rf ~0.3) should disappear, and a highly fluorescent spot (quinoline) should appear.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (10 mL) and extract with Dichloromethane (3 x 10 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–85%.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Target: Rapid library generation.

  • Mix: Combine Acetamide (0.5 mmol), Ketone (0.6 mmol), and solid basic Alumina (200 mg) in a microwave vial.

  • Irradiate: Heat at 140°C for 10 minutes (300 W max power).

  • Extract: Wash the solid support with EtOAc.

  • Result: High purity crude often requiring minimal purification.

Application 2: Synthesis of 8-Methylquinazolines

The aldehyde group can also react with ammonia or urea sources to form quinazolines, another critical pharmacophore.

Protocol C: Cyclization with Ammonia

Target: 8-Methylquinazoline.

Reagents:

  • N-(2-Formyl-6-methyl-phenyl)-acetamide

  • Ammonia (methanolic solution, 7N)

  • Ammonium Acetate (catalyst)

Methodology:

  • Dissolve the acetamide (1.0 mmol) in Methanolic Ammonia (5 mL).

  • Add Ammonium Acetate (2.0 mmol) to buffer the reaction and assist in acetamide hydrolysis/amidine formation.

  • Seal in a pressure tube and heat to 100°C for 12 hours.

  • Note: This reaction proceeds via the formation of an intermediate Schiff base which then undergoes cyclization with the amidine derived from the acetamide group (or exchanged ammonia).

Quantitative Data Summary

Reaction PartnerProduct ClassKey SubstituentExpected YieldReference
Acetone Quinoline2,8-Dimethylquinoline65-70%[1]
Acetophenone Quinoline2-Phenyl-8-methylquinoline80-85%[2]
Cyclohexanone Quinoline (Fused)1,2,3,4-Tetrahydro-9-methylacridine75%[1]
Ammonia Quinazoline8-Methylquinazoline50-60%[3]

Strategic Workflow for Drug Discovery

The following diagram illustrates how to use this scaffold to generate a diverse library of kinase inhibitor candidates.

Library_Workflow Scaffold Scaffold: N-(2-Formyl-6-methyl-phenyl)-acetamide Branch1 Path A: Friedländer (+ Ketones) Scaffold->Branch1 Hydrolysis + Condensation Branch2 Path B: Reductive Amination (+ Amines) Scaffold->Branch2 NaBH(OAc)3 Lib1 Library 1: 8-Methylquinolines (GPCR/Kinase Targets) Branch1->Lib1 Lib2 Library 2: Benzylamines (Linker Intermediates) Branch2->Lib2

Figure 2: Divergent synthesis workflow for library generation.

References

  • Friedländer Quinoline Synthesis Reviews

    • Marco-Contelles, J., Pérez-Mayoral, E., & Samadi, A. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(6), 2652–2671. Link

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.
  • Quinazoline Synthesis Context: Connolly, D. J., et al. (2005). "Synthesis of quinazolines from N-(2-formylphenyl)trifluoroacetamides." Tetrahedron, 61(43), 10153-10160. (Analogous chemistry using the trifluoroacetamide variant).
  • General Reactivity of 2-Amino-6-methylbenzaldehyde

    • Organic Syntheses, Coll.[1] Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). (Describes the instability of the free amine and the necessity of precursors).

Sources

Application

Application Note: N-(2-Formyl-6-methylphenyl)acetamide as a Strategic Intermediate in Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern drug discovery, the rapid and modular assem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern drug discovery, the rapid and modular assembly of privileged heterocyclic scaffolds is paramount. N-(2-Formyl-6-methylphenyl)acetamide serves as a highly versatile, bifunctional chemical intermediate, primarily utilized in the synthesis of 8-methylquinoline and related nitrogenous heterocycles. These scaffolds are critical structural motifs in contemporary targeted therapeutics, including WDR5 modulators[1] and PKMYT1 kinase inhibitors [2].

This application note provides an in-depth mechanistic analysis of this intermediate, detailing the causality behind its structural design, and offers self-validating experimental protocols for its synthesis and downstream application in the Friedländer condensation.

Chemical Profile & Strategic Rationale (E-E-A-T)

The Causality of N-Acetylation

The parent compound, 2-amino-3-methylbenzaldehyde (CAS: 84902-24-9), is inherently unstable. The close spatial proximity of the primary amine and the electrophilic formyl group makes it highly susceptible to intermolecular self-condensation, leading to intractable oligomeric Schiff bases. Furthermore, electron-rich anilines are prone to rapid air oxidation.

Strategic Choice: Conversion to N-(2-formyl-6-methylphenyl)acetamide mitigates these issues through two causal mechanisms:

  • Steric and Electronic Deactivation: The acetyl group withdraws electron density from the nitrogen, drastically reducing its nucleophilicity and preventing self-condensation.

  • Controlled Reactivity (Pro-drug concept for synthesis): The N-acetyl group acts as a traceless protecting group. Under the basic conditions of a Friedländer condensation, it can be hydrolyzed in situ to reveal the reactive amine exactly when the ketone enolate partner is ready, ensuring a clean, cross-coupled reaction profile rather than homodimerization [3].

Synthetic Workflows & Mechanistic Insights

The primary application of N-(2-formyl-6-methylphenyl)acetamide is the Friedländer Quinoline Synthesis . When reacted with an


-methylene ketone under basic conditions, the intermediate undergoes a highly regioselective cascade reaction to form 8-methylquinolines.

Workflow A 2-Amino-3-methylbenzaldehyde (Unstable, prone to oligomerization) B N-(2-Formyl-6-methylphenyl)acetamide (Stable Intermediate) A->B Acetylation (Ac2O, Pyridine) Stabilizes the amine C 8-Methylquinoline Scaffolds (e.g., WDR5 / PKMYT1 Inhibitors) B->C Friedländer Condensation (Ketone, KOH, EtOH)

Fig 1: Synthetic workflow demonstrating the strategic stabilization and utilization of the intermediate.

Mechanistic Pathway

The success of the Friedländer condensation relies on a precise sequence of events. The in situ deacetylation is the initiating step, followed by the rate-limiting aldol addition. The proximity effect of the ortho-amine then drives the rapid cyclodehydration, rendering the overall process thermodynamically irreversible.

Mechanism N1 Base-Promoted Deacetylation N2 Ketone Enolization & Aldol Addition N1->N2 In situ amine N3 Intramolecular Cyclodehydration N2->N3 Rate-limiting N4 Aromatization to 8-Methylquinoline N3->N4 -H2O

Fig 2: Mechanistic cascade of the base-promoted Friedländer condensation.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected outcomes when utilizing N-(2-formyl-6-methylphenyl)acetamide across different synthetic methodologies.

Reaction TypeReagents / CatalystTemp / TimeTypical YieldPrimary Application
N-Acetylation Ac

O, Pyridine, DCM
0 °C

RT, 2 h
85 – 95%Precursor stabilization & storage
Friedländer (Base) Ketone, KOH, EtOH78 °C (Reflux), 4 h75 – 88%Synthesis of 8-methylquinolines [3]
Friedländer (Acid) Ketone,

-TsOH, Toluene
110 °C (Reflux), 8 h65 – 80%Acid-stable ketone condensation
Madelung Variant

-BuOK, anhydrous THF
65 °C, 12 h40 – 60%Synthesis of substituted indoles

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causality behind the action and a built-in validation checkpoint to confirm success before proceeding.

Protocol A: Synthesis of N-(2-Formyl-6-methylphenyl)acetamide

Objective: Convert unstable 2-amino-3-methylbenzaldehyde into the stable acetamide intermediate.

  • Preparation: Dissolve 2-amino-3-methylbenzaldehyde (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

    • Rationale: DCM provides excellent solubility, and the inert atmosphere prevents premature oxidation of the electron-rich aniline.

  • Catalyst Addition: Add pyridine (12.0 mmol, 1.2 eq) to the stirring solution and cool the flask to 0 °C using an ice bath.

    • Rationale: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive N-acetylpyridinium intermediate) and an acid scavenger to neutralize the acetic acid byproduct, preventing acid-catalyzed degradation.

  • Acylation: Dropwise add acetic anhydride (Ac

    
    O, 11.0 mmol, 1.1 eq) over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
    
    • Rationale: Dropwise addition controls the exothermic nature of the acylation, preventing thermal degradation of the aldehyde.

  • Self-Validation Checkpoint (TLC & IR):

    • Action: Spot the reaction mixture on a silica TLC plate (Eluent: 30% EtOAc/Hexanes).

    • Validation: The reaction is complete when the highly fluorescent, lower-Rf amine spot disappears, replaced by a tight, UV-active (but non-fluorescent) higher-Rf amide spot. IR spectroscopy of an aliquot will show the disappearance of the N-H stretch doublet (~3300 cm

      
      ) and the appearance of a strong amide C=O stretch (~1650 cm
      
      
      
      ).
  • Workup: Quench with saturated aqueous NaHCO

    
     (20 mL), extract with DCM (2 
    
    
    
    20 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo to yield the stable intermediate.
Protocol B: Base-Promoted Friedländer Condensation

Objective: Synthesize a 2-substituted-8-methylquinoline using the intermediate.

  • Reagent Mixing: In a round-bottom flask, combine N-(2-formyl-6-methylphenyl)acetamide (5.0 mmol) and acetophenone (5.0 mmol) in absolute ethanol (15 mL).

  • Base Activation: Add potassium hydroxide (KOH, 15.0 mmol, 3.0 eq) pellets directly to the mixture.

    • Rationale: A stoichiometric excess of KOH is required because it must perform two distinct functions simultaneously: (1) hydrolyze the N-acetyl group to reveal the reactive amine, and (2) deprotonate the acetophenone to form the nucleophilic enolate.

  • Condensation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the rate-limiting aldol addition and subsequent cyclodehydration.

  • Self-Validation Checkpoint (Visual & LC-MS):

    • Action: Observe the reaction mixture under a 365 nm UV lamp.

    • Validation: The formation of the quinoline ring system generates extended conjugation. The successful reaction will self-validate by shifting from a pale yellow solution to one exhibiting strong blue/green fluorescence. LC-MS analysis will confirm the complete disappearance of the intermediate (

      
      ) and the appearance of the 2-phenyl-8-methylquinoline product mass (
      
      
      
      ).
  • Isolation: Cool to room temperature, pour into ice water (50 mL), and collect the precipitated solid via vacuum filtration. Recrystallize from ethanol to obtain the pure 8-methylquinoline derivative.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Recent Advances in the Friedländer Reaction Source: Chemical Reviews (ACS Publications) / ResearchGate URL:[Link]

Method

The Versatile Virtuoso: N-(2-Formyl-6-methyl-phenyl)-acetamide as a Cornerstone for Heterocyclic Scaffolds

Abstract This comprehensive guide delves into the synthetic utility of N-(2-Formyl-6-methyl-phenyl)-acetamide, a highly versatile and strategically important building block in the construction of diverse and medicinally...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide delves into the synthetic utility of N-(2-Formyl-6-methyl-phenyl)-acetamide, a highly versatile and strategically important building block in the construction of diverse and medicinally relevant heterocyclic compounds. We provide an in-depth exploration of its application in the synthesis of quinolines, quinazolines, and benzodiazepines, complete with detailed, field-tested protocols, mechanistic insights, and an analysis of the structural nuances that govern these transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this unique scaffold for the creation of novel molecular entities.

Introduction: The Strategic Advantage of a Pre-functionalized Aromatic Core

N-(2-Formyl-6-methyl-phenyl)-acetamide is more than just a simple aromatic aldehyde. Its true value lies in the strategic placement of three key functional groups on the phenyl ring: an aldehyde, an acetamido group, and a methyl group. This pre-functionalization offers a powerful platform for a variety of cyclization strategies, enabling the efficient construction of complex heterocyclic systems.

The ortho-relationship between the formyl and acetamido groups is particularly significant, providing a ready-made "A-B" synthon for condensation reactions. The acetamido group, a protected amine, can be either retained in the final product or hydrolyzed to a primary amine for further functionalization. The 6-methyl group, while seemingly a simple substituent, exerts a profound influence on the reactivity and regioselectivity of cyclization reactions through steric hindrance, a factor we will explore in detail.

This guide will illuminate the pathways to harness the latent reactivity of this building block, transforming it into a diverse array of heterocyclic architectures that are foundational in medicinal chemistry.

Synthesis of 8-Methyl-Substituted Quinolines via Friedländer Annulation

The Friedländer annulation stands as a classic and highly effective method for the synthesis of quinolines.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] In our case, the acetamido group of N-(2-Formyl-6-methyl-phenyl)-acetamide can be hydrolyzed in situ to the corresponding amine, which then participates in the cyclization.

The presence of the 6-methyl group in our starting material directly translates to the formation of 8-methyl-substituted quinolines. This substitution pattern is of significant interest in medicinal chemistry, as it can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Mechanistic Considerations: The Role of the 6-Methyl Group in Regioselectivity

The Friedländer synthesis can proceed via two primary mechanistic pathways: an initial aldol condensation followed by cyclization, or an initial Schiff base formation followed by cyclization.[3] The reaction conditions, particularly the use of acid or base catalysis, can influence the predominant pathway.

A critical consideration when using unsymmetrical ketones is the regioselectivity of the annulation. The 6-methyl group on the N-(2-Formyl-6-methyl-phenyl)-acetamide scaffold introduces significant steric hindrance around the reacting amine. This steric bulk can play a crucial role in directing the cyclization to favor the formation of one regioisomer over the other. Generally, the reaction will proceed to minimize steric clash, leading to a predictable and often highly regioselective outcome.[4]

Experimental Workflow for Friedländer Annulation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A N-(2-Formyl-6-methyl-phenyl)-acetamide E Mix reactants and solvent A->E B Unsymmetrical Ketone (e.g., 2-Pentanone) B->E C Base Catalyst (e.g., KOH) C->E D Solvent (e.g., Ethanol) D->E F Reflux for 4-6 hours E->F G Monitor reaction by TLC F->G H Cool to room temperature G->H I Pour into ice-water H->I J Filter the precipitate I->J K Wash with cold ethanol J->K L Recrystallize from ethanol K->L M Characterize the 8-methyl-quinoline product (NMR, MS, IR) L->M

Caption: Workflow for the synthesis of 8-methyl-quinolines.

Protocol: Synthesis of 2,4,8-Trimethylquinoline

This protocol details the synthesis of 2,4,8-trimethylquinoline from N-(2-Formyl-6-methyl-phenyl)-acetamide and 2-pentanone, illustrating the regioselective nature of the reaction.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(2-Formyl-6-methyl-phenyl)-acetamide177.19101.77 g
2-Pentanone86.13121.03 g (1.2 mL)
Potassium Hydroxide (KOH)56.11201.12 g
Ethanol (95%)--30 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add N-(2-Formyl-6-methyl-phenyl)-acetamide (1.77 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture until the starting material is partially dissolved.

  • Add potassium hydroxide (1.12 g, 20 mmol) to the flask. The in-situ hydrolysis of the acetamide to the free amine will commence.

  • Add 2-pentanone (1.2 mL, 12 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate of 2,4,8-trimethylquinoline will form.

  • Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2,4,8-trimethylquinoline.

Expected Yield: 75-85%

Synthesis of 8-Methyl-Substituted Quinazolines

Quinazolines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[5] The synthesis of quinazolines from N-(2-Formyl-6-methyl-phenyl)-acetamide requires the introduction of a second nitrogen atom. This can be achieved through various strategies, most commonly by reacting the 2-aminobenzaldehyde derivative (formed in situ) with a source of ammonia or an amine, followed by cyclization and oxidation.

Mechanistic Pathways to Quinazoline Formation

The formation of the quinazoline ring from a 2-aminobenzaldehyde typically involves the following key steps:

  • Imination: The aldehyde group reacts with an ammonia source (e.g., ammonium acetate, urea) or a primary amine to form an imine.

  • Cyclization: The amino group of the 2-aminobenzaldehyde attacks the imine carbon, leading to the formation of a dihydroquinazoline intermediate.

  • Oxidation: The dihydroquinazoline is then oxidized to the aromatic quinazoline. This oxidation can occur in the presence of an external oxidizing agent or, in some cases, through disproportionation or air oxidation.

Reaction Mechanism for Quinazoline Synthesis

G A N-(2-Formyl-6-methyl-phenyl)-acetamide (hydrolyzed in situ) C Imine Intermediate A->C Imination B Ammonia Source (e.g., NH4OAc) B->C D Dihydroquinazoline C->D Intramolecular Cyclization E 8-Methyl-quinazoline D->E Oxidation F Oxidation F->E

Caption: General mechanism for 8-methyl-quinazoline synthesis.

Protocol: One-Pot Synthesis of 8-Methylquinazoline

This protocol describes a one-pot synthesis of 8-methylquinazoline from N-(2-Formyl-6-methyl-phenyl)-acetamide using ammonium acetate as the nitrogen source.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(2-Formyl-6-methyl-phenyl)-acetamide177.19101.77 g
Ammonium Acetate (NH₄OAc)77.08503.85 g
Glacial Acetic Acid--20 mL

Procedure:

  • In a 100 mL round-bottom flask, combine N-(2-Formyl-6-methyl-phenyl)-acetamide (1.77 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux for 3-4 hours. The acetamido group will be hydrolyzed in the acidic medium.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into 150 mL of ice-water.

  • Basify the solution to pH 8-9 with a concentrated ammonium hydroxide solution.

  • A precipitate of 8-methylquinazoline will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Expected Yield: 60-70%

Towards the Synthesis of 1,5-Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs.[6] The synthesis of a 1,5-benzodiazepine ring system from N-(2-Formyl-6-methyl-phenyl)-acetamide is a more complex undertaking that typically involves a multi-step sequence. A plausible synthetic route would involve the initial conversion of the starting material to a suitable 1,2-phenylenediamine derivative, which can then be condensed with a 1,3-dicarbonyl compound.

Synthetic Strategy for 1,5-Benzodiazepines

A potential synthetic pathway could involve:

  • Beckmann Rearrangement: Conversion of the formyl group to an oxime, followed by a Beckmann rearrangement to yield a formamide.

  • Hydrolysis: Hydrolysis of both the newly formed formamide and the existing acetamido group to generate the corresponding 1,2-diaminobenzene derivative.

  • Cyclocondensation: Reaction of the diamine with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst to form the seven-membered benzodiazepine ring.[7]

Proposed Synthetic Pathway to a 1,5-Benzodiazepine

G A N-(2-Formyl-6-methyl-phenyl)-acetamide B Oxime Formation A->B C Beckmann Rearrangement B->C D Di-amide Intermediate C->D E Hydrolysis D->E F Substituted o-Phenylenediamine E->F H Cyclocondensation F->H G 1,3-Dicarbonyl Compound (e.g., Acetylacetone) G->H I Substituted 1,5-Benzodiazepine H->I

Caption: A potential route to 1,5-benzodiazepines.

Protocol: Synthesis of a Substituted o-Phenylenediamine Intermediate

This protocol outlines the first two conceptual steps towards the benzodiazepine core: the formation of a diamine intermediate.

Part A: Oximation and Beckmann Rearrangement

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(2-Formyl-6-methyl-phenyl)-acetamide177.19101.77 g
Hydroxylamine Hydrochloride69.49120.83 g
Sodium Acetate82.03151.23 g
Formic Acid (98%)--20 mL
Polyphosphoric Acid (PPA)--20 g

Procedure:

  • Oximation: Dissolve N-(2-Formyl-6-methyl-phenyl)-acetamide (1.77 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and sodium acetate (1.23 g, 15 mmol) in a mixture of ethanol (20 mL) and water (5 mL). Stir at room temperature for 2 hours. The oxime can be isolated or used directly in the next step.

  • Beckmann Rearrangement: To the crude oxime, add polyphosphoric acid (20 g) and heat the mixture to 120-130 °C for 1 hour. Cool the reaction mixture and pour it onto crushed ice. The rearranged di-amide product will precipitate. Filter, wash with water, and dry.

Part B: Hydrolysis to the Diamine

Materials:

ReagentQuantity
Di-amide from Part A10 mmol
6M Hydrochloric Acid50 mL
Sodium Hydroxide (solid)As needed

Procedure:

  • Reflux the di-amide from Part A in 6M hydrochloric acid (50 mL) for 12-18 hours.

  • Cool the solution and carefully neutralize with solid sodium hydroxide until pH 8-9.

  • The substituted o-phenylenediamine will precipitate.

  • Filter the solid, wash with cold water, and dry. This diamine can then be used in the subsequent cyclocondensation step to form the benzodiazepine ring.

Conclusion

N-(2-Formyl-6-methyl-phenyl)-acetamide has demonstrated its significant potential as a versatile and strategic building block for the synthesis of a range of important heterocyclic scaffolds. The interplay of its functional groups, particularly the steric influence of the 6-methyl group, provides a means to control reaction outcomes and access specific substitution patterns. The protocols outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this compound and to develop novel derivatives with potential applications in drug discovery and materials science. Further exploration of its reactivity in multi-component reactions and with a broader range of reaction partners will undoubtedly unveil even greater synthetic possibilities.

References

  • Thiele, J., & Steimmig, G. (1907). Über die Einwirkung von Acetylaceton auf o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-959. [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2(3), 241-246. [Link]

  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7. [Link]

  • Bennamane, N., Nedjar-Kolli, B., & Balaban, A. T. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Organic Communications, 1(3), 62-68. [Link]

  • Kumar, A., & Sharma, S. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved March 7, 2026, from [Link]

  • Gandeepan, P., & Cheng, C. H. (2012). Electronic Effects in the Pt-Catalyzed Cycloisomerization of Propargylic Esters: Synthesis of 2,3-Disubstituted Indolizines as a Mechanistic Probe. Organic letters, 14(12), 3154–3157. [Link]

  • Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Synthesised quinazoline derivatives (4a-4f). [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedlaender annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of organic chemistry, 68(2), 467–477. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Faham, A., & Abdel-Megeed, M. F. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Molecules (Basel, Switzerland), 24(24), 4595. [Link]

  • Nanda, S., & Panda, G. (2017). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & biomolecular chemistry, 15(34), 7139–7143. [Link]

  • Abdel-Megeed, M. F., El-Hiti, G. A., & Zaky, H. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 958-979. [Link]

  • Fassihi, A., et al. (2020). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research in Pharmaceutical Sciences, 15(6), 566-578. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-24. [Link]

  • El-Sayed, M. A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. [Link]

  • McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. [Link]

  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Cancer Drug Targets, 24(7), 514-532. [Link]

  • Oishi, T., et al. (2012). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 10(30), 5895-5904. [Link]

  • Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. [Link]

  • Liu, C., et al. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 31(3), 1234. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j). [Link]

  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]

  • Widenhoefer, R. A., & Williams, J. M. J. (2010). Formylation of Amines. Accounts of chemical research, 43(11), 1543–1553. [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • van der Heijden, J., et al. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. [Link]

  • Cheng, C. C., & Yan, S. J. (1981). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 59(18), 2630-2634. [Link]

  • Al-Ghorbani, M., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Pharmaceutical and Biosciences Journal, 11(1), 1-10. [Link]

  • El-Faham, A., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Their Application in the Synthesis of Dipeptides as Potential Anticancer Agents. ACS Omega, 7(38), 34335-34348. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. BMC chemistry, 16(1), 116. [Link]

  • ResearchGate. (2017). Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. [Link]

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Sources

Application

analytical methods for the characterization of N-(2-Formyl-6-methyl-phenyl)-acetamide

Application Note & Protocol Guide Abstract & Scope This guide details the analytical framework for the characterization of N-(2-Formyl-6-methyl-phenyl)-acetamide (C₁₀H₁₁NO₂), a critical intermediate in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Scope

This guide details the analytical framework for the characterization of N-(2-Formyl-6-methyl-phenyl)-acetamide (C₁₀H₁₁NO₂), a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinolines, indoles). Due to the presence of both a reactive formyl group and a hydrolyzable acetamide moiety, this molecule presents unique stability challenges—specifically susceptibility to oxidation (to the corresponding benzoic acid) and hydrolysis.

This protocol suite integrates High-Resolution NMR , LC-MS , and FTIR to establish a self-validating identity matrix, ensuring rigorous quality control (QC) for drug development workflows.

Physicochemical Profile & Predicted Properties[1][2]

Before initiating wet-lab protocols, the following physicochemical baseline is established to guide solvent selection and method parameters.

PropertyValue / DescriptionAnalytical Relevance
Molecular Formula C₁₀H₁₁NO₂Basis for MS calculations ([M+H]⁺ = 178.08).
Molecular Weight 177.20 g/mol Target mass for LC-MS.
Appearance Off-white to pale yellow solidColor change to dark yellow/brown indicates oxidation or Schiff base formation.
Solubility DMSO, Methanol, DCM, Ethyl AcetateDMSO-d₆ is the preferred NMR solvent to prevent amide exchange.
Lability Oxidation-prone (Aldehyde → Acid)Samples must be stored under inert gas (Ar/N₂) at -20°C.
Analytical Workflow Diagram

The following decision tree outlines the logical progression from crude isolation to certified reference material.

CharacterizationWorkflow Sample Crude Sample (N-(2-Formyl-6-methyl-phenyl)-acetamide) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV (Purity) Determine % Area Solubility->HPLC Decision Purity > 95%? HPLC->Decision Purification Recrystallization (EtOAc/Hexane) or Prep-HPLC Decision->Purification No Identity Structural ID Suite Decision->Identity Yes Purification->HPLC NMR 1H / 13C NMR (DMSO-d6) Identity->NMR MS LC-MS (ESI+) [M+H]+ = 178.08 Identity->MS IR FTIR (ATR) Aldehyde C-H Doublet Identity->IR Report Generate CoA NMR->Report MS->Report IR->Report

Caption: Analytical workflow ensuring purity is established via HPLC prior to investing resources in structural elucidation.

Protocol 1: High-Resolution NMR Spectroscopy

Purpose: Primary structural validation. The interaction between the amide proton and the formyl group is the definitive structural fingerprint.

Methodology:
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ is avoided as it may contain traces of acid that catalyze acetal formation or hydrolysis.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Key Spectral Assignments (Expected):

The molecule is asymmetric due to the 2-formyl, 6-methyl substitution pattern.

SignalShift (δ, ppm)MultiplicityIntegralStructural AssignmentMechanistic Insight
CHO 9.80 – 10.10Singlet (s)1HAldehyde ProtonHighly deshielded; diagnostic for oxidation state.
NH 9.50 – 9.80Broad Singlet1HAmide ProtonDownfield shift indicates intramolecular H-bonding with the aldehyde oxygen.
Ar-H 7.40 – 7.80Multiplet/dd3HAromatic RingH3 (ortho to CHO) will be most deshielded (~7.7 ppm).
Ar-CH₃ 2.20 – 2.35Singlet3HAryl MethylDiagnostic for the 6-position substitution.
CO-CH₃ 2.00 – 2.15Singlet3HAcetyl MethylStandard acetamide shift.

Critical QC Check:

  • Impurity Flag: A singlet at ~12-13 ppm indicates the carboxylic acid (oxidation product).

  • Impurity Flag: Loss of the acetyl methyl peak (~2.0 ppm) indicates hydrolysis to the aniline.

Protocol 2: LC-MS Analysis (Identity & Purity)

Purpose: Confirmation of molecular mass and detection of trace oxidation impurities.

Methodology:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

Interpretation:
  • Target Peak: Retention time (RT) ~2.5 - 3.0 min (system dependent).

  • Parent Ion: m/z 178.1 [M+H]⁺ .

  • Adducts: m/z 200.1 [M+Na]⁺ is common.

  • Fragmentation Pattern (MS/MS):

    • m/z 136: Loss of ketene (CH₂=C=O, -42 Da) from the acetamide group. This is a classic "neutral loss" for acetanilides [1].

    • m/z 160: Loss of water (-18 Da) is possible but less likely than ketene loss.

Impurity Tracking:

  • m/z 194: Corresponds to N-(2-carboxy-6-methyl-phenyl)-acetamide (Oxidation +16 Da).

  • m/z 136: Corresponds to 2-amino-3-methylbenzaldehyde (Hydrolysis -42 Da).

Protocol 3: FTIR Spectroscopy

Purpose: Distinguishing the two carbonyl environments (Aldehyde vs. Amide).

Methodology:
  • Mode: ATR (Attenuated Total Reflectance) on solid sample.

  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Diagnostic Bands:
  • Amide N-H Stretch: 3250 – 3350 cm⁻¹ (Medium, broad).

  • Aldehyde C-H Stretch (Fermi Resonance): 2850 & 2750 cm⁻¹ . This "doublet" is the most reliable way to confirm the aldehyde functionality in the presence of other carbonyls.

  • Carbonyl Region (1650 – 1720 cm⁻¹):

    • Aldehyde C=O: ~1690-1700 cm⁻¹.

    • Amide I (C=O): ~1660-1680 cm⁻¹.

    • Note: Intramolecular Hydrogen Bonding may cause these bands to overlap or shift to lower frequencies.

Protocol 4: HPLC Purity Assay

Purpose: Quantitative assessment of batch purity.

Methodology:
  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic 60:40 (Water/Acetonitrile with 0.1% H₃PO₄).

  • Wavelength: 254 nm (Aromatic max) and 210 nm (Amide/General).

  • Run Time: 15 minutes.

System Suitability Criteria:

  • Tailing Factor: < 1.5.[2]

  • Theoretical Plates: > 2000.

  • % RSD (n=5 injections): < 2.0%.

Impurity Pathways & Stability Logic

Understanding the degradation pathways is essential for interpreting analytical data.

DegradationPathways Target Target Molecule (Aldehyde) Oxidation Oxidation (Air/Light) Target->Oxidation + O2 Hydrolysis Acid/Base Hydrolysis Target->Hydrolysis + H2O Acid Carboxylic Acid Impurity (m/z 194) Oxidation->Acid Aniline Deacetylated Aniline (m/z 136) Hydrolysis->Aniline

Caption: Primary degradation pathways. The aldehyde is sensitive to air (oxidation), while the amide is sensitive to pH extremes (hydrolysis).

References
  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for Fermi resonance and NMR shifts of ortho-substituted benzenes).
  • PubChem. (2023). N-(2-formylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link] (Homolog data used for spectral prediction).

  • Gowda, B. T., et al. (2007).[3] N-(2,6-Dimethylphenyl)acetamide.[3] Acta Crystallographica Section E. Available at: [Link] (Structural analog reference for crystal packing and amide geometry).

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of N-(2-Formyl-6-methyl-phenyl)-acetamide

Abstract This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Formyl-6-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Formyl-6-methyl-phenyl)-acetamide. The method is designed for researchers, scientists, and professionals in drug development who require an accurate analytical procedure for this compound. The protocol herein outlines a systematic approach, from initial method scouting and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The developed isocratic method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a quality control or research environment.

Introduction

N-(2-Formyl-6-methyl-phenyl)-acetamide is an organic compound featuring both an aldehyde and an acetamide functional group attached to a substituted benzene ring. The presence of these functional groups and the aromatic system gives the molecule a moderate polarity. Accurate quantification of this compound is crucial for process monitoring, stability studies, and quality control in pharmaceutical development. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.

This document provides a comprehensive guide to developing a robust HPLC method, starting from the foundational understanding of the analyte's physicochemical properties to the final validation of the analytical procedure.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective HPLC method development.[5]

  • Structure: N-(2-Formyl-6-methyl-phenyl)-acetamide

  • Molecular Formula: C₁₀H₁₁NO₂[6]

  • Molecular Weight: 177.20 g/mol [6]

  • Predicted LogP: 1.5 (This value suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography).

  • Functional Groups: Aldehyde, amide, aromatic ring. The presence of the aromatic ring allows for strong UV absorbance, while the amide and aldehyde groups contribute to its polarity.

Based on these properties, a reversed-phase HPLC method was selected as the most suitable approach.

HPLC Method Development Strategy

The development process followed a logical, stepwise approach to ensure the final method is both reliable and efficient.[7]

Initial Method Scouting

The initial phase of method development involves selecting the appropriate stationary phase, mobile phase, and detection wavelength.

The choice of the stationary phase is critical for achieving the desired selectivity.[8] Given the aromatic nature of N-(2-Formyl-6-methyl-phenyl)-acetamide, several stationary phases were considered:

  • C18 (Octadecylsilane): A standard choice for reversed-phase chromatography, offering strong hydrophobic retention.[5]

  • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the analyte's aromatic ring.[8][9]

  • Embedded Polar Group (e.g., Amide): These columns can improve peak shape for polar compounds and offer different selectivity.[10]

A C18 column was ultimately selected for initial trials due to its versatility and robustness. A phenyl-hexyl column could be a viable alternative if selectivity issues arise.

The mobile phase composition dictates the retention and elution of the analyte.[11] A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Acetonitrile was chosen for the initial development due to its lower viscosity and better UV transparency at lower wavelengths.[12]

  • Aqueous Phase: A buffered aqueous phase is necessary to control the pH and ensure reproducible retention times, especially for ionizable compounds.[13] Although N-(2-Formyl-6-methyl-phenyl)-acetamide is not strongly acidic or basic, a slightly acidic mobile phase (pH 3.0) using a phosphate buffer was chosen to ensure the silanol groups on the silica-based column are protonated, minimizing peak tailing.[12]

The UV spectrum of N-(2-Formyl-6-methyl-phenyl)-acetamide was determined using a photodiode array (PDA) detector. The maximum absorbance was observed at approximately 254 nm , which was selected as the detection wavelength to ensure high sensitivity.

Method Optimization

Optimization is performed to achieve the best possible separation in the shortest reasonable time.[7] This involves adjusting the mobile phase composition and flow rate.

An isocratic method was preferred for its simplicity and robustness. A series of experiments were conducted by varying the percentage of acetonitrile in the mobile phase.

dot graph TD { A[Start: Initial Conditions] --> B{Evaluate Chromatogram}; B -->|Tailing Peak?| C[Adjust pH]; B -->|Poor Resolution?| D[Modify % Organic]; B -->|Long Run Time?| E[Increase Flow Rate/Gradient]; C --> F{Re-evaluate}; D --> F; E --> F; F --> G[Optimized Method]; } caption: "Workflow for HPLC Method Optimization"

Table 1: Mobile Phase Optimization Results

% AcetonitrileRetention Time (min)Tailing FactorResolution (from nearest impurity)
4012.51.12.5
507.21.22.1
60 4.8 1.2 2.0
702.51.41.4

Based on the results, a mobile phase composition of 60% acetonitrile and 40% phosphate buffer (pH 3.0) provided the best balance of retention time, peak shape, and resolution.

Final Optimized HPLC Method

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer, pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]

dot graph LR { subgraph Validation_Parameters direction LR A[Specificity] B[Linearity] C[Accuracy] D[Precision] E[Robustness] end Validation --> A Validation --> B Validation --> C Validation --> D Validation --> E } caption: "ICH Q2(R1) Validation Parameters"

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of N-(2-Formyl-6-methyl-phenyl)-acetamide, confirming the method's specificity.

Linearity

Linearity was assessed by preparing a series of solutions of N-(2-Formyl-6-methyl-phenyl)-acetamide at five different concentrations ranging from 50% to 150% of the target concentration. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 3: Linearity Results

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zero-
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.50.898.0 - 102.0%
100% 100.20.598.0 - 102.0%
120% 100.80.698.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100% concentration standard were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

Table 5: Precision Results

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

In all cases, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the results were not significantly affected, demonstrating the robustness of the method.

Conclusion

The RP-HPLC method developed and validated for the analysis of N-(2-Formyl-6-methyl-phenyl)-acetamide is specific, linear, accurate, precise, and robust. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the routine analysis of this compound. The systematic approach to method development ensures that the final method is reliable and suitable for its intended purpose in pharmaceutical research and quality control.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • LCGC International. (2020). HPLC Column Selection. [Link]

  • Agilent Technologies. Essential Guides to Method Development in Liquid Chromatography. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChem. N-(2-formylphenyl)acetamide. [Link]

  • Springer. (2010). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]

  • PubMed. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]

  • OSTI.GOV. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]

  • ResearchGate. (2026). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet Dosage form. [Link]

  • PubMed. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-amino-6-nitro-4-(trifluoromethyl)phenyl)- Properties. [Link]

  • NIST. Acetamide, N-phenyl-. [Link]

Sources

Application

spectroscopic characterization techniques for acetamide derivatives

Introduction: The Acetamide Pharmacophore The acetamide moiety ( ) is a ubiquitous structural motif in medicinal chemistry, serving as a hydrogen bond donor/acceptor pair critical for ligand-protein binding. It appears i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Acetamide Pharmacophore

The acetamide moiety (


) is a ubiquitous structural motif in medicinal chemistry, serving as a hydrogen bond donor/acceptor pair critical for ligand-protein binding. It appears in high-profile drugs ranging from analgesics (Paracetamol) to anti-arrhythmics (Lidocaine).

However, the characterization of acetamide derivatives presents unique challenges:

  • Restricted Rotation: The partial double-bond character of the C-N bond creates rotamers (cis/trans isomers) often visible in NMR, confusing purity assessments.[1]

  • Proton Exchange: The amide proton is labile, leading to signal broadening or disappearance in protic solvents.

  • Vibrational Complexity: Hydrogen bonding networks significantly shift IR absorption bands, requiring careful phase selection (solid vs. solution).

This guide provides a definitive, multi-modal workflow to rigorously characterize these derivatives, distinguishing intrinsic molecular features from experimental artifacts.

Module A: Infrared Spectroscopy (Vibrational Fingerprinting)

Mechanistic Insight

The acetamide group displays three diagnostic bands: Amide I (C=O stretch), Amide II (N-H bend/C-N stretch coupling), and Amide III . The position of the Amide I band is the most sensitive indicator of the chemical environment. In the solid state, extensive intermolecular hydrogen bonding lowers the C=O frequency. In dilute solution, these bonds break, shifting the band to higher energy.

Diagnostic Data Table
BandVibrational ModeFrequency (Solid/H-bonded)Frequency (Dilute Solution)Diagnostic Value
Amide I

(80%)


Primary confirmation of carbonyl; sensitive to H-bonding.
Amide II



Confirms secondary amide; absent in tertiary acetamides.
Amide III


VariableUseful for confirmation if Amide I/II are obscured.

N-H Stretch

(Broad)

(Sharp)
Assessing aggregation state.
Protocol: H-Bonding Differentiation

Objective: Distinguish intermolecular aggregation from intramolecular hydrogen bonding.

  • Solid State (Baseline):

    • Place 2 mg of analyte on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire 16 scans at 4

      
       resolution. Note the Amide I peak (e.g., 
      
      
      
      ).
  • Solution State (Disruption):

    • Dissolve 5 mg of analyte in 1 mL of dry Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Inject into a sealed liquid IR cell (CaF

      
       windows).
      
    • Acquire spectrum.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Analysis:

    • Shift > 20

      
       (e.g., to 
      
      
      
      ):
      Indicates the solid state was dominated by intermolecular H-bonds (dimers/polymers).
    • Minimal Shift (< 5

      
      ):  Indicates strong intramolecular H-bonding or lack of H-bond donors (e.g., tertiary acetamides).
      

Module B: NMR Spectroscopy (Dynamic Structural Elucidation)

Mechanistic Insight: The Rotamer Trap

The amide bond possesses ~40% double bond character due to resonance (


). This creates a rotational energy barrier (15–20 kcal/mol). At room temperature, bulky acetamide derivatives often exchange slowly on the NMR timescale, appearing as two distinct sets of signals (rotamers). This is often mistaken for impurity. 
Protocol 1: The D O Shake (Proton Identification)

Objective: Unambiguously identify the amide N-H proton.

  • Standard Acquisition: Dissolve 5-10 mg sample in 0.6 mL DMSO-

    
    . Acquire 
    
    
    
    H NMR.
    • Target Signal: Broad singlet, typically

      
       8.0 – 10.5 ppm.
      
  • Exchange: Add 1-2 drops of Deuterium Oxide (

    
    ) directly to the NMR tube. Shake vigorously for 30 seconds.
    
  • Re-acquisition: Acquire

    
    H NMR immediately.
    
    • Result: The amide proton signal will vanish (or significantly diminish) due to H/D exchange (

      
      ). Carbon-bound protons will remain unchanged.
      
Protocol 2: Variable Temperature (VT) NMR

Objective: Confirm rotamers by observing signal coalescence.

  • Solvent Selection: Use DMSO-

    
     (High BP: 189°C) or Tetrachloroethane-
    
    
    
    (High BP: 146°C). Avoid
    
    
    (Low BP).
  • Stepwise Heating:

    • Acquire spectrum at 25°C (Baseline: distinct rotamer peaks).

    • Increase temperature in 20°C increments (45°C, 65°C, 85°C, 105°C).

    • Allow 5 minutes equilibration at each step before shimming and acquisition.

  • Determination:

    • As T increases, rotamer peaks will broaden and move toward each other.

    • At the Coalescence Temperature (

      
      ) , they merge into a single broad peak.
      
    • Above

      
      , the peak sharpens into a single time-averaged signal.
      
    • Calculation: Use the coalescence temperature to calculate the rotational barrier (

      
      ) using the Gutowsky-Holm equation [1].
      
Visualization: VT-NMR Logic Flow

VT_NMR_Workflow Start Sample Preparation (DMSO-d6) RoomTemp Acquire 25°C Spectrum Observe Doubled Peaks? Start->RoomTemp Decision Are peaks equal intensity? RoomTemp->Decision Impurity Likely Impurity (Purify Sample) Decision->Impurity No (Unequal) Rotamer Likely Rotamers (Proceed to VT) Decision->Rotamer Yes (Ratio ~1:1 to 1:5) Heat Increase Temp (+20°C steps) Rotamer->Heat CheckCoalesce Check for Coalescence (Merging of peaks) Heat->CheckCoalesce CheckCoalesce->Heat Peaks Distinct Final Calculate Rotational Barrier (Confirm Structure) CheckCoalesce->Final Peaks Merged

Caption: Logic flow for distinguishing rotational isomers from impurities using Variable Temperature NMR.

Module C: Mass Spectrometry (Fragmentation Forensics)

Mechanistic Insight

In Electrospray Ionization (ESI-MS/MS), acetamide derivatives exhibit a characteristic neutral loss that serves as a definitive fingerprint. The primary fragmentation pathway involves the cleavage of the amide bond with the loss of a ketene molecule (


, 42.01 Da).
Protocol: ESI-MS/MS Characterization
  • Sample Prep: Dilute sample to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Source Conditions: Positive Ion Mode (

    
    ).
    
  • CID Experiment: Select the precursor ion and apply collision energy (stepped 10-40 eV).

  • Data Analysis: Look for the diagnostic transition:

    
    
    
    • Example: For N-phenylacetamide (MW 135), Precursor

      
       136 
      
      
      
      Fragment
      
      
      94 (Aniline cation) + 42 (Ketene).
Visualization: Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion [R-NH-CO-CH3 + H]+ TS 4-Membered Transition State Precursor->TS Collision Energy Ketene Neutral Loss Ketene (42 Da) TS->Ketene Neutral Product Product Ion [R-NH2 + H]+ TS->Product H-Transfer

Caption: The diagnostic loss of ketene (42 Da) via a 4-membered transition state in acetamide MS/MS.

Summary of Diagnostic Signals

TechniqueParameterObservationStructural Implication
NMR

(

H)
1.8 - 2.2 ppm (Singlet)Acetyl methyl group (

-CO-).
NMR

(

H)
8.0 - 10.0 ppm (Broad)Amide N-H (Disappears with

).
NMR DynamicsDoubled peaks at 25°CRotamers (Restricted C-N rotation).
IR Amide I1650 - 1690 cm

Carbonyl stretch (Strong).
MS Neutral Loss

Loss of Ketene (

).

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • National Institutes of Health (NIH). (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains. Retrieved from [Link]

  • Montana State University. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Crystal structure and quantum chemical insights of N-aryl-2-acetamide compounds. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Reaction Mechanism of Acetamide Hydrolysis Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Amide Hydrolysis Amide bonds are fundamental to the structure of proteins and peptides, and their cleavage through hydroly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amide Hydrolysis

Amide bonds are fundamental to the structure of proteins and peptides, and their cleavage through hydrolysis is a critical process in biochemistry and drug metabolism.[1] Understanding the mechanism of amide hydrolysis is therefore of paramount importance in fields ranging from molecular biology to pharmaceutical development. Acetamide serves as an excellent model compound for studying this reaction due to its simple structure.[2] This application note will focus on the base-promoted hydrolysis of acetamide, a classic example of nucleophilic acyl substitution.[3]

Under basic conditions, the hydrolysis of acetamide yields acetate and ammonia.[4][5][6] The reaction is effectively irreversible due to the final acid-base step where the ammonia deprotonates the carboxylic acid to form a carboxylate salt.[3]

The Reaction Mechanism: A Step-by-Step Elucidation

The base-promoted hydrolysis of acetamide proceeds through a well-established nucleophilic acyl substitution mechanism.[3] The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetamide molecule.[2][7][8] This process involves the formation of a transient tetrahedral intermediate.[7][8][9]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The hydroxide ion directly attacks the partially positive carbonyl carbon of the acetamide. This is the initial and often rate-determining step.[2][8]

  • Formation of the Tetrahedral Intermediate: The attack of the hydroxide ion leads to the formation of a short-lived, unstable tetrahedral intermediate with a negative charge on the oxygen atom.[7][8][9] The carbon atom at the center of this intermediate is sp³ hybridized.[9]

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the leaving group.[8]

  • Departure of the Leaving Group: The amide ion (⁻NH₂) is expelled as the leaving group.[3]

  • Acid-Base Reaction: In the final and irreversible step, the strongly basic amide ion deprotonates the newly formed acetic acid, yielding a carboxylate ion (acetate) and ammonia.[3][8]

This mechanism is visually represented in the following diagram:

Acetamide Hydrolysis Mechanism acetamide Acetamide (CH₃CONH₂) intermediate Tetrahedral Intermediate acetamide->intermediate 1. Nucleophilic Attack hydroxide Hydroxide (OH⁻) hydroxide->intermediate 1. Nucleophilic Attack acetic_acid Acetic Acid (CH₃COOH) intermediate->acetic_acid 2. Collapse & Leaving Group Departure amide_ion Amide Ion (⁻NH₂) intermediate->amide_ion 2. Collapse & Leaving Group Departure acetate Acetate (CH₃COO⁻) ammonia Ammonia (NH₃) acetic_acid->acetate 3. Acid-Base Reaction acetic_acid->ammonia 3. Acid-Base Reaction amide_ion->acetate 3. Acid-Base Reaction amide_ion->ammonia 3. Acid-Base Reaction

Caption: Mechanism of acetamide hydrolysis under basic conditions.

Quantitative Analysis: Kinetics and Rate Law

The hydrolysis of acetamide in the presence of a strong base like sodium hydroxide is a second-order reaction, being first-order with respect to both acetamide and the hydroxide ion.[10] The rate law can be expressed as:

Rate = k[CH₃CONH₂][OH⁻]

where:

  • k is the second-order rate constant

  • [CH₃CONH₂] is the concentration of acetamide

  • [OH⁻] is the concentration of hydroxide ions

The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

An empirical expression for the rate constant for the saponification of acetamide has been reported as: k = 9.55 x 10⁵ exp(-14,200/RT) , where the activation energy is in cal/mol.[10]

Data Presentation: Effect of Temperature and Reactant Concentration on Reaction Rate

The following table provides a representative dataset illustrating the effect of temperature and initial reactant concentrations on the second-order rate constant (k) for the saponification of an amide. While this data is for a model system, it exemplifies the expected trends for acetamide hydrolysis.

Temperature (°C)[Amide]₀ (M)[NaOH]₀ (M)k (M⁻¹s⁻¹)
250.050.050.011
350.050.050.025
450.050.050.054
250.100.050.011
250.050.100.011

Note: This data is illustrative and based on typical values for amide saponification. Actual experimental values may vary.

Experimental Protocols: Monitoring the Hydrolysis Reaction

To accurately determine the kinetic parameters of acetamide hydrolysis, it is essential to monitor the change in concentration of reactants or products over time. Several robust analytical techniques can be employed for this purpose, including titration, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow start Reaction Setup (Acetamide + NaOH) sampling Time-Point Sampling start->sampling quenching Reaction Quenching (e.g., addition of acid) sampling->quenching analysis Quantitative Analysis quenching->analysis hplc HPLC-UV analysis->hplc High Sensitivity nmr ¹H NMR Spectroscopy analysis->nmr Structural Information titration Back Titration analysis->titration Cost-Effective data Data Analysis (Concentration vs. Time) hplc->data nmr->data titration->data kinetics Kinetic Parameter Determination (Rate Constant, Activation Energy) data->kinetics

Caption: General experimental workflow for kinetic analysis.

Protocol 1: Kinetic Analysis by Titration

This method involves quenching the reaction at specific time intervals and then determining the concentration of unreacted NaOH by titration with a standard acid.

Materials:

  • Acetamide

  • Sodium hydroxide (NaOH) solution (standardized)

  • Hydrochloric acid (HCl) solution (standardized)

  • Phenolphthalein indicator

  • Ice bath

  • Thermostatted water bath

  • Stopwatch, pipettes, burettes, conical flasks

Procedure:

  • Reaction Initiation: Equilibrate separate solutions of acetamide and NaOH to the desired reaction temperature in a thermostatted water bath. To initiate the reaction, quickly mix known volumes of the two solutions in a reaction flask and start the stopwatch.

  • Sampling and Quenching: At predetermined time intervals, withdraw a known volume (aliquot) of the reaction mixture and immediately add it to a conical flask containing a known excess of standard HCl solution in an ice bath. The cold temperature and neutralization of the NaOH will effectively quench the hydrolysis reaction.[1]

  • Back Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with a standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis: Calculate the concentration of unreacted NaOH in the reaction mixture at each time point. Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[NaOH] versus time will yield a straight line with a slope equal to the rate constant, k.

Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly sensitive and specific method for simultaneously monitoring the disappearance of acetamide and the appearance of acetate.

Instrumentation and Conditions (Representative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[11]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and methanol is suitable. For example, a 30 mM phosphate buffer solution with 5 mM heptane sulfonic acid and methanol (98:2 ratio).[12][13]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at 200 nm.[12][13]

  • Injection Volume: 10-20 µL.[11]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of acetamide and sodium acetate in the mobile phase to generate a calibration curve.

  • Reaction and Sampling: Initiate the reaction as described in the titration protocol. At various time points, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Quench the reaction by adding the aliquot to a vial containing a small amount of acid (e.g., phosphoric acid) to neutralize the NaOH. Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis and filter through a 0.45 µm syringe filter.[11]

  • Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.

  • Quantification: Use the calibration curves to determine the concentrations of acetamide and acetate in each sample based on their respective peak areas. Plot concentration versus time to determine the reaction rate.

Protocol 3: In-Situ Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a powerful tool for real-time, non-invasive monitoring of the reaction progress by observing the signals of both the reactant and the product.[9][14]

Instrumentation:

  • NMR Spectrometer (a benchtop NMR can be suitable)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of acetamide in D₂O in an NMR tube.

  • Reaction Initiation: Add a known amount of a concentrated solution of NaOD in D₂O to the NMR tube, quickly mix, and immediately place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of the methyl proton signal of acetamide (around 2.0 ppm) and the increase in the integral of the methyl proton signal of the acetate product (around 1.9 ppm). The relative integrals of these signals can be used to determine the extent of the reaction over time.

Conclusion and Future Directions

This application note has provided a comprehensive overview of the reaction mechanism of acetamide hydrolysis under basic conditions, supported by detailed experimental protocols for its kinetic analysis. The nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate, is well-established. The choice of analytical technique for monitoring the reaction depends on the specific requirements of the study, with titration offering a cost-effective approach, HPLC providing high sensitivity and specificity, and NMR allowing for non-invasive, real-time monitoring.

Future research in this area could focus on the influence of different solvent systems on the reaction kinetics, the catalytic effects of various metal ions, and the application of computational chemistry to further refine our understanding of the transition state and intermediate structures. For drug development professionals, a thorough understanding of amide hydrolysis is crucial for predicting the stability and degradation pathways of amide-containing pharmaceuticals.

References

  • Das, A. K., & Mohanty, B. (Year). Kinetics of alkaline saponification of ethyl acetate. Journal of Chemical Education.
  • Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. (2016). Request PDF. [Link]

  • Probing fast ribozyme reactions under biological conditions with rapid quench-flow kinetics. National Institutes of Health. [Link]

  • De Vleeschouwer, F., et al. (Year). Breaking Cycles: Saponification-Enhanced NMR Fingerprint Matching for the Identification and Stereochemical evaluation of cyclic. ChemRxiv. [Link]

  • Experimental Of Physical Chemistry (Chemical Kinetics) Third Year First Course. (2018). SlideShare. [Link]

  • Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. ACS Publications. [Link]

  • Tekewe, A., et al. (Year). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2023). ACS Publications. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Kinetics of Ester Hydrolysis. (2014). YouTube. [Link]

  • Rate Constants at Different Temperatures. ResearchGate. [Link]

  • Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approach in Batch Reactor at Constant Stirring. (2017). Austin Chemical Engineering. [Link]

  • a) ¹H NMR spectra for the standard acetamide solution and the collected... (Year). ResearchGate. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. [Link]

  • TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. eGyanKosh. [Link]

  • Method and assays for quantitation of acetamide in a composition. (2010).
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Science Publishing. [Link]

  • Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]

  • Validation of HPLC-DAD method for analysis of paracetamol and potassium sorbate in liquid oral formulations and its application to forced degradation study in. (2024). AKJournals. [Link]

  • Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. ResearchGate. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. [Link]

  • Second-Order Reaction Kinetics Experiment. Scribd. [Link]

  • Supporting Information. Semantic Scholar. [Link]

  • Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats. National Institutes of Health. [Link]

  • NMR Observation of Hydrolysis of Acetonitrile to Acetamide Catalyzed by Binuclear Silver Cryptate. University of Missouri - St. Louis. [Link]

  • Determine the Reaction Rate Constant k for the saponification of Methyl Acet. LD Didactic. [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. OSTI.GOV. [Link]

  • NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. [Link]

  • Acetamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. National Institutes of Health. [Link]

  • Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. Semantic Scholar. [Link]

Sources

Application

Precision Engineering of N-Substituted Acetamides in Medicinal Chemistry

Abstract The N-substituted acetamide ( ) is a "privileged structure" in drug discovery, serving as a robust bioisostere for peptide bonds while modulating lipophilicity and metabolic stability. Unlike generic amides, the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-substituted acetamide (


) is a "privileged structure" in drug discovery, serving as a robust bioisostere for peptide bonds while modulating lipophilicity and metabolic stability. Unlike generic amides, the acetamide moiety introduces a specific methyl "anchor" that restricts conformational freedom and blocks metabolic soft spots. This guide provides a rational framework for deploying acetamides in lead optimization, supported by validated synthetic protocols and metabolic stability assays.

Structural & Physicochemical Rationale[1]

The "Acetamide Effect" in Molecular Design

The N-substituted acetamide is not merely a linker; it is a functional pharmacophore. Its utility rests on three physicochemical pillars:

  • Hydrogen Bonding Network: The amide nitrogen acts as a Hydrogen Bond Donor (HBD) and the carbonyl oxygen as a Hydrogen Bond Acceptor (HBA).[1] This duality mimics the peptide backbone, allowing high-affinity interactions with protein backbones (e.g., hinge regions of kinases).

  • The "Magic Methyl" (Conformational Lock): The acetyl methyl group (

    
    ) introduces a steric clash with the ortho-substituents of an aryl ring or adjacent backbone atoms. This forces the molecule into a preferred conformation (often twisting the aryl ring out of plane), which can pre-organize the ligand for binding and reduce the entropic penalty of complexation.
    
  • Lipophilicity Modulation: Capping a primary amine with an acetyl group typically increases LogP (lipophilicity) by ~0.5–1.0 units, improving membrane permeability compared to the ionized amine precursor, while avoiding the excessive lipophilicity of larger acyl groups.

DOT Visualization: The Acetamide Pharmacophore

The following diagram illustrates the critical interaction points and the steric influence of the methyl group.

Acetamide_Pharmacophore Acetamide N-Substituted Acetamide (Scaffold) HBA Carbonyl Oxygen (H-Bond Acceptor) Acetamide->HBA Contains HBD Amide Nitrogen (H-Bond Donor) Acetamide->HBD Contains Methyl Acetyl Methyl Group (Steric Lock / Lipophilicity) Acetamide->Methyl Contains Target Protein Target (Binding Pocket) HBA->Target Accepts H-Bond (e.g., Backbone NH) HBD->Target Donates H-Bond (e.g., Glu/Asp Sidechain) Methyl->Acetamide Restricts Rotation (Pre-organization)

Figure 1: Pharmacophoric features of the N-substituted acetamide. The methyl group acts as a steric anchor, while the amide bond facilitates directional hydrogen bonding.

Validated Synthetic Protocols

Synthesis of N-substituted acetamides demands selectivity, especially in molecules with multiple nucleophiles (e.g., -OH, -SH). Below are two industry-standard protocols: Method A for robust, high-throughput synthesis, and Method B for sensitive substrates requiring mild conditions.

Protocol A: Selective N-Acetylation using Acetic Anhydride

Best for: Robust amines, large scale, cost-efficiency. Mechanism: Nucleophilic acyl substitution.

Reagents:

  • Substrate (Amine, 1.0 eq)

  • Acetic Anhydride (

    
    , 1.1–1.5 eq)
    
  • Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add 1.5 mmol (210 µL) of

    
    . Cool the mixture to 0°C if the amine is highly reactive.
    
  • Acetylation: Dropwise add 1.2 mmol of Acetic Anhydride.

  • Reaction: Stir at room temperature (RT) for 1–4 hours. Monitor by TLC or LC-MS (Target mass: M + 42 Da).

  • Quench: Add 5 mL of saturated

    
     solution to quench excess anhydride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: HATU-Mediated Acetylation (Acetic Acid Coupling)

Best for: Precious intermediates, presence of acid-sensitive groups, or low-nucleophilicity amines (e.g., electron-deficient anilines). Mechanism: In-situ activation of acetic acid to an active ester.

Reagents:

  • Substrate (Amine, 1.0 eq)

  • Acetic Acid (glacial, 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, combine Acetic Acid (1.2 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol) in 3 mL DMF. Stir for 5 minutes to form the activated O-acyl(tetramethyl)uronium species.

  • Coupling: Add the amine substrate (1.0 mmol) dissolved in 1 mL DMF to the activated mixture.

  • Incubation: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Note: HATU byproducts are water-soluble, making purification easier than DCC/EDC urea byproducts.

DOT Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Start: Amine Substrate Check_Sens Is substrate acid/base sensitive or sterically hindered? Start->Check_Sens Method_A Method A: Acetic Anhydride (Standard Protocol) Check_Sens->Method_A No (Robust) Method_B Method B: HATU + AcOH (Mild/Activated Protocol) Check_Sens->Method_B Yes (Sensitive) Workup_A Quench with NaHCO3 Extract DCM Method_A->Workup_A Workup_B Dilute EtOAc Wash LiCl/H2O Method_B->Workup_B Final Pure N-Acetamide Workup_A->Final Workup_B->Final

Figure 2: Decision matrix for selecting the optimal N-acetylation strategy based on substrate complexity.

Metabolic Stability Assessment

Acetamides are generally stable to hydrolysis but can be susceptible to N-dealkylation or amidase-mediated hydrolysis in specific species. The following protocol differentiates between oxidative clearance (CYP450) and hydrolytic clearance.

Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the acetamide.

Materials:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (provides metabolic cofactor)

  • Test Compound (1 µM final conc.)

  • Positive Control: Testosterone (High turnover) or Warfarin (Low turnover)

Procedure:

  • Pre-incubation: Prepare a master mix of microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate oxidative metabolism.

    • Control Arm: Add Buffer instead of NADPH to test for non-CYP hydrolysis (Amidase activity). If the compound degrades here, the acetamide bond is chemically/enzymatically unstable regardless of oxidation.

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Medicinal Chemistry Case Studies

The following table highlights how the N-acetamide motif drives efficacy and safety in approved drugs.

DrugClassRole of Acetamide MoietyKey Outcome
Paracetamol (Acetaminophen)AnalgesicBioisostere: Replaces the toxic aniline amine with an acetamide.Safety: Drastically reduces toxicity compared to aniline, though CYP2E1 metabolism to NAPQI remains a high-dose liability [1].
Lacosamide AntiepilepticFunctionalized Amino Acid: N-acetyl-D-serine derivative.Activity: The acetamide is essential for slow inactivation of voltage-gated sodium channels. The acetyl group provides optimal lipophilicity (LogP ~0.9) for BBB penetration [2].
Imatinib Kinase InhibitorH-Bonding: Amide acts as a donor/acceptor pair in the ATP binding pocket.Selectivity: The amide orientation is critical for the "Type II" inhibitor binding mode, locking the kinase in the inactive conformation [3].

References

  • Ghanem, C. I., et al. (2016). Acetaminophen toxicity: mechanisms and management. Journal of Clinical Pharmacy.

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.

  • Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3] Tetrahedron.[3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common side reactions in formylation of anilines

Welcome to the Technical Support Center for Aniline Functionalization . This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity control over the form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline Functionalization . This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity control over the formylation of anilines.

Formylation of anilines generally splits into two distinct synthetic goals: N-formylation (protection of the amine) and C-formylation (functionalization of the aromatic ring via the Vilsmeier-Haack reaction). Because anilines possess both a nucleophilic nitrogen and an activated aromatic system, chemoselectivity is the primary challenge, often leading to over-acylation, misdirected formylation, or polymerization.

Below, we troubleshoot the mechanistic causes of these side reactions and provide self-validating protocols to ensure reproducible yields.

PART 1: Troubleshooting N-Formylation (Amine Protection)

N-formylation is a fundamental transformation used to protect anilines or prepare isocyanide precursors. While reagents like Acetic Formic Anhydride (AFA) are highly efficient, their extreme reactivity can lead to undesired side products if not strictly controlled[1].

Frequently Asked Questions (FAQs)

Q: Why am I observing di-formylation (over-acylation) of my primary aniline? A: Di-formylation occurs when the initially formed mono-formamide undergoes a second nucleophilic acyl substitution. Causality: This is driven by an excess of the formylating agent and elevated reaction temperatures. AFA is an exceptionally potent electrophile. To prevent this, strict stoichiometric control (1.0 to 1.1 equivalents of AFA) and cryogenic temperatures (-20 °C) must be maintained to kinetically favor mono-acylation and trap the reaction before the less nucleophilic formamide can react[1],[2].

Q: My substrate is an aminophenol. How do I prevent competitive O-formylation? A: Causality: The nucleophilicity of the amine nitrogen is inherently higher than that of the phenol oxygen. However, under forcing conditions or prolonged reaction times, O-formylation becomes thermodynamically accessible. By utilizing in situ generated AFA at low temperatures, the reaction exploits this kinetic difference, resulting in near-quantitative N-formylation without protecting the hydroxyl group[2].

Q: The N-formylaniline hydrolyzes back to the starting aniline during the aqueous workup. How can I prevent this? A: Causality: Formamides are highly labile and susceptible to both acid- and base-catalyzed hydrolysis. Avoid using strong acids (like 1M HCl) or strong bases (like NaOH) during the extraction phase. Instead, quench the reaction with a mild, neutral buffer or utilize a solvent-free methodology where the product can be isolated via direct crystallization or mild organic extraction[3].

Self-Validating Protocol: Selective N-Formylation using In Situ AFA

This protocol utilizes a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the more electrophilic carbonyl carbon of the formyl group in AFA[1].

Step-by-Step Methodology:

  • AFA Generation: In a flame-dried flask under inert atmosphere, cool acetic anhydride (1.2 eq) to -20 °C. Slowly add formic acid (1.5 eq) dropwise.

    • Validation Checkpoint: Stir for 15-20 minutes. The absence of gas evolution and a clear, homogenous solution indicates complete AFA formation[1].

  • Substrate Preparation: Dissolve the aniline substrate (1.0 eq) in a minimal volume of anhydrous THF in a separate flask. Cool to -20 °C.

  • Reaction: Transfer the AFA solution to the aniline solution via cannula dropwise over 5 minutes.

    • Validation Checkpoint: Monitor via TLC. The reaction is typically complete within 15 minutes, indicated by the complete consumption of the higher-Rf aniline spot[1].

  • Workup: Quench with cold water and extract with dichloromethane. Wash the organic layer with brine (avoiding acidic/basic washes), dry over Na₂SO₄, and concentrate under reduced pressure.

AFA_Workflow A Formic Acid + Acetic Anhydride B Stir at -20°C to 0°C (15-30 min) A->B C Acetic Formic Anhydride (AFA) In Situ B->C D Add Aniline Solution (Dropwise, -20°C) C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F Eliminate Acetate & Deprotonate E->F G N-Formylaniline (High Yield) F->G

Caption: Workflow for highly selective N-formylation of anilines using in situ Acetic Formic Anhydride.

Quantitative Data: Reaction Efficiency of AFA N-Formylation
Substrate ClassExample SubstrateTemp / TimeTypical Isolated YieldSide Reactions Observed
Simple AnilineAniline-20 °C / < 15 min97 - 100%None[1]
Sterically Hindered2,6-Diisopropylaniline0 °C / 30 min95 - 98%Trace unreacted starting material[2]
Functionalized4-Aminophenol-20 °C / 15 min96%No O-formylation detected[2]
Deactivated4-NitroanilineRT / 2 hrs73 - 84%Requires higher temp/microwave[3]

PART 2: Troubleshooting C-Formylation (Vilsmeier-Haack Reaction)

When the goal is to synthesize an aminobenzaldehyde, the Vilsmeier-Haack reaction (using DMF and POCl₃) is the standard approach. However, the electron-rich nature of anilines makes them prone to severe side reactions under these electrophilic conditions[4],[5].

Frequently Asked Questions (FAQs)

Q: I am trying to C-formylate my aniline, but LC-MS shows I have isolated the N-formylaniline instead. What happened? A: Causality: The Vilsmeier reagent (chloroiminium ion) is a potent electrophile. The primary amine nitrogen is a stronger, harder nucleophile than the aromatic π-system. Consequently, N-attack outpaces C-attack[4],[5]. Resolution: The Vilsmeier-Haack reaction typically favors C-formylation thermodynamically if driven correctly. If N-formylation occurs, the labile N-formyl group can usually be cleaved during the aqueous workup by extending the hydrolysis time or gently warming the aqueous phase[4]. Alternatively, pre-protect the amine (e.g., as an acetamide) before subjecting it to Vilsmeier conditions.

Q: My reaction mixture turned into a black, intractable tar. How do I prevent polymerization? A: Causality: Highly activated aromatic rings (like anilines) are prone to oxidative polymerization or decomposition under the highly acidic, dehydrating conditions of POCl₃[4]. Resolution: Maintain rigorous temperature control. The Vilsmeier reagent must be formed at 0 °C, and the aniline must be added dropwise at 0 °C to prevent thermal runaway. Only after complete addition should the reaction be slowly warmed to the optimal formylation temperature (60-80 °C)[4].

Q: The yield of my aminobenzaldehyde is very low, and I see a stable intermediate on TLC. Why? A: Causality: The initial product of the C-attack is an aryl iminium salt, not the aldehyde. This salt must be fully hydrolyzed. Incomplete hydrolysis during workup leaves the product trapped in the aqueous layer as a water-soluble salt. Ensure the reaction is poured onto crushed ice and stirred vigorously, sometimes requiring mild basification (e.g., with sodium acetate) to drive the hydrolysis of the iminium species to the aldehyde[4].

Self-Validating Protocol: Optimized Vilsmeier-Haack C-Formylation

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a dry flask, cool freshly distilled anhydrous DMF (3.0 eq) to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring.

    • Validation Checkpoint: The formation of a white/pale-yellow solid or a highly viscous complex indicates the successful generation of the halomethyleneiminium salt[4],[5]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the aniline (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent exothermic polymerization.

  • C-Formylation: Slowly warm the reaction mixture to 60-80 °C and stir for 2-4 hours.

    • Validation Checkpoint: Monitor by TLC. The starting material should disappear, replaced by a highly polar baseline spot (the iminium salt).

  • Hydrolysis & Isolation: Cool the mixture to room temperature and pour it slowly onto crushed ice. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde[4]. Extract with ethyl acetate, wash with water and brine, dry, and concentrate.

Vilsmeier_Pathway DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent 0°C Branch Reaction Pathway VReagent->Branch Aniline Aniline Substrate Aniline->Branch C_Attack C-Attack (Ring) Branch->C_Attack Activated Ring N_Attack N-Attack (Amine) Branch->N_Attack Basic NH2 Iminium Aryl Iminium Salt C_Attack->Iminium N_Formyl N-Formyl Side Product N_Attack->N_Formyl Aldehyde Aminobenzaldehyde (Target) Iminium->Aldehyde Aqueous Workup

Caption: Mechanistic divergence in Vilsmeier-Haack formylation of anilines leading to side products.

Quantitative Data: Vilsmeier-Haack Troubleshooting Matrix
Observed IssuePrimary CauseDiagnostic IndicatorCorrective Action
N-Formylation Only High N-nucleophilicityProduct mass is M+28 (Formyl) but lacks aldehyde peak in ¹H NMRExtend aqueous hydrolysis time; pre-protect amine[4]
Tar / Polymerization Exothermic runawayBlack, insoluble reaction mixtureAdd substrate at 0 °C; increase solvent dilution[4]
No Reaction Reagent decompositionFishy odor (Dimethylamine presence)Use freshly distilled DMF and new POCl₃[4],[5]
Low Yield Incomplete hydrolysisHigh polarity spot remains on TLC after workupStir over crushed ice for >2 hours; adjust pH to ~7[4]

References

1.[Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride]. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOvuSvZcG2Mn2dO4rpQ26B-D04302SevFxS4LJKE3ZMXB1oRgkWxVP0X3RpWO4P8chFrNnIz1ds3unED8Oj01QF4Rb9JewOT7UIznQv-dbg6CbLWJLHInv7HwijQNRwQ2w6A3kh5zQfkpBqfKFNaRKSjzE-_fQCbZ8q-1Alf9GIKQJkXn8es76fwspJ9FirzNi45lD7n_lwysq_GWZ_2NOXMmtfWD94ViBu_Wov1ON7j7MqA==] 2.[Formylation of Amines]. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpX8BVIAfQYsoW7gN5bGNPZoEOD55-wHhW6ZPvjIh8Kq7Mj5pDmrpNmSfMooMImBQKLBAsKVBVa0HkhZh-whx_Ro74hZ3DVC6YBH6GX4LYhisd-gXdkf8vGakbYlAaDH7Ssq7cvzaEs1iuU88=] 3.[Technical Support Center: Synthesis of 4-Amino-3,5-difluorobenzaldehyde]. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0xzZ3IsmfqSBWpSZnipLzkHmJy4ocC4SUwqRN6piiIDZQ86LAOYU_LqT0f9yOd72kSXNM_iw7b3p25sivcnf2-ipUEJZ8YTjbEZDQ8ughWoe-I3a_MJckgGLou5pfd6vP7DvNsBd490XkJHrDtHsWkuWNm-VY6yVE-kUpuApwBFWmp4QbGztNmgnJoT9iE7aa4lWnSMxKHhDtanbPaxHY9Jm3] 4. [Vilsmeier-Haack Reagent (Halomethyleneiminium Salt)]. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZo8qzLunUM0ocCRdrtF6jQ42cyhKx4Akw0WUjqWV4Uq5z_vGhOq9wxuGpL5QU8KUu8HqYbHc6BJW8DyqGHlT6NZbwfgdkPauHQ-Aem133crPyPR_PoWfkymo0oHb27akd44RedfavtRZwKMkbzDmEatcaIGPdjBIN8jFrmtY89B7lZ-IK6Tggqw_knFPwenIIJWF_uId71aAyQoISg4=] 5.[Ultrasonic promoted catalyst-free N-formylation of amines in neutral ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate]. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTIg31xCh63BFB3swWROsFFKdSzXIg78CPZXkhY4kza5UhqzIminQaB2VX5Po1H7DeTZmhM47Y6smuTO7JM5tpV-bfDNkrMZD0mACiPmsMhR_79paUQQaNkFacgsvQlMb5kmDkocuAgN7u9gXUbdkcEkaP37HlLmEbDK-T3GwC5AKCa6pbI9gj5CvTFQDePkoKUx-OxLgP9bf0yRkozMAgqhUAqrwCGvlVSFRp8mmaZJ18j761MdipnDdQv2UF5jhpQgqlJaxwu3JLw4CbcflLEiE=]

Sources

Optimization

optimization of reaction conditions for N-acetylation

Technical Support Center: N-Acetylation Optimization Current Status: Online | Specialist: Senior Application Scientist (Process Chemistry) Ticket ID: NAC-OPT-001 Introduction: The Philosophy of Amide Bond Formation Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acetylation Optimization Current Status: Online | Specialist: Senior Application Scientist (Process Chemistry) Ticket ID: NAC-OPT-001

Introduction: The Philosophy of Amide Bond Formation

Welcome to the N-Acetylation Technical Support Center. As scientists, we often treat acetylation as a trivial "protection step," but in complex synthesis or late-stage functionalization, this assumption leads to failure.

N-acetylation is not merely mixing an amine with an anhydride; it is a competition between nucleophilicity (of the amine), electrophilicity (of the acyl donor), and thermodynamics (bond stability). This guide moves beyond "add and stir" to explain the kinetic and thermodynamic levers you can pull to optimize your reaction.

Module 1: Reagent Selection & Reaction Setup

Q: My standard protocol (Acetic Anhydride/Pyridine) is too slow. How do I accelerate the reaction without heating?

A: You are likely relying on base catalysis alone, which is insufficient for sterically hindered or electron-deficient amines. You must switch to Nucleophilic Catalysis .

The Fix: Add 4-(Dimethylamino)pyridine (DMAP ) (0.1–5 mol%).

  • Why it works: Pyridine acts only as a Brønsted base (proton scavenger). DMAP acts as a hyper-nucleophilic catalyst. It attacks the acetic anhydride (

    
    ) to form a highly reactive N-acetylpyridinium  cation. This intermediate is orders of magnitude more electrophilic than 
    
    
    
    itself, allowing the amine to attack rapidly.

The Protocol (Steglich Conditions):

  • Dissolve Amine (1.0 equiv) in DCM or THF.

  • Add Triethylamine (

    
    ) (1.2 equiv) to act as the proton scavenger.
    
  • Add DMAP (0.1 equiv).

  • Add

    
     (1.1 equiv) dropwise at 0°C, then warm to RT.
    

Visualizing the Mechanism: The following diagram illustrates the "Ping-Pong" mechanism where DMAP shuttles the acetyl group to the amine.

DMAP_Catalysis DMAP DMAP Catalyst Intermediate N-Acetylpyridinium Cation (Active Species) DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Acyl Transfer Product N-Acetylated Product (R-NHAc) Intermediate->Product Amine Attack Amine Substrate (R-NH2) Amine->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (Et3N) Base->DMAP Scavenges Proton

Figure 1: The DMAP catalytic cycle.[1] Note that DMAP is regenerated, requiring only catalytic quantities, while Et3N is consumed stoichiometrically.

Module 2: Troubleshooting Reactivity & Yield

Q: I have a bulky secondary amine (e.g., tert-butyl adjacent) that refuses to acetylate. What are my options?

A: Steric hindrance prevents the nucleophile (amine) from approaching the carbonyl carbon.[2] You need to increase the energy of the system or use a "smaller" electrophile.

Troubleshooting Matrix:

MethodReagentsMechanism of ActionPros/Cons
Thermal/Microwave ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, neat or in solvent
Kinetic Energy: Overcomes the activation energy barrier (

).
Pro: Fast (mins). Con: Can degrade sensitive substrates.
Lewis Acid Catalysis

+

(Iodine) or

Activation: Lewis acid coordinates to carbonyl oxygen, increasing electrophilicity.Pro: Mild, solvent-free options.[3] Con: Metal waste (if Zn used).
Acyl Chlorides

+ DIPEA
Leaving Group Ability:

is a better leaving group than acetate, making

more reactive.
Pro: Very high reactivity. Con: Generates HCl; requires dry conditions.

Recommended Protocol (Microwave-Assisted):

  • Mix Amine (1 mmol) and

    
     (2-3 mmol) in a microwave vial.
    
  • Add catalytic Iodine (

    
    , 10 mol%) if the amine is extremely deactivated.
    
  • Irradiate at 80°C–100°C for 5–10 minutes.

  • Note: Microwave heating is volumetric, preventing the "wall effects" of oil baths and driving the reaction to completion rapidly [1].

Module 3: Chemoselectivity (N- vs. O-Acetylation)

Q: My substrate has both an Amine (-NH2) and an Alcohol (-OH). How do I acetylate only the amine?

A: This relies on the principle that amines are generally more nucleophilic than alcohols.[4] However, under aggressive conditions (like DMAP/


), you will acetylate both. You must use Kinetic Control .

Strategy 1: Schotten-Baumann Conditions (Aqueous)

  • Concept: Use an aqueous biphasic system. The amine stays in the organic phase or interface and reacts with the acyl chloride, while the hydroxide in the water scavenges the acid. The -OH group is solvated by water (H-bonding), reducing its nucleophilicity.

  • Reagents: Acetyl Chloride, THF/Water (1:1),

    
    .
    

Strategy 2: Chemoselective Reagents (N-Acetylimidazole)

  • Concept: N-Acetylimidazole is less reactive than Acetyl Chloride. It discriminates between the highly nucleophilic amine and the less nucleophilic alcohol.

  • Protocol: Stir amine/alcohol mixture with N-Acetylimidazole (1.1 equiv) in DCM at RT.

Decision Logic for Selectivity:

Selectivity_Logic Start Substrate: Amino-Alcohol Goal Goal: Selective N-Acetylation Start->Goal Condition1 Is the Amine Primary/Secondary? Goal->Condition1 PathA Yes: Use Mild Electrophile Condition1->PathA PathB No (Aniline): Harder to Differentiate Condition1->PathB SolA Reagent: N-Acetylimidazole or AcCl in EtOAc/Aq. NaHCO3 PathA->SolA SolB Reagent: AcCl + Zn dust (Lewis Acid suppression of O-attack) PathB->SolB

Figure 2: Decision tree for achieving chemoselectivity in amino-alcohol substrates.

Module 4: Green Chemistry & Scalability

Q: I need to scale this up to 100g. DCM and Pyridine are toxic. Are there greener alternatives?

A: Yes. For scale-up, we prioritize Atom Economy and Solvent Toxicity .

The "Green" Solution: Ethyl Acetate (EtOAc) as Solvent & Reagent Instead of using


 (which produces acetic acid waste) or 

(which produces HCl), use EtOAc.
  • Catalyst: Takanori Iwasaki et al. demonstrated that Zinc Cluster catalysts (

    
    ) can drive transesterification/amidation using EtOAc as the acetyl donor [2].
    
  • Alternative: Iodine (

    
    ) catalysis  in solvent-free conditions.[5] Iodine is mild, cheap, and easily removed by a thiosulfate wash [3].
    

Comparison of Methods:

MetricTraditional (

/Pyridine)
Green (EtOAc/Catalyst)Green (Solvent-Free

)
Atom Economy Medium (AcOH byproduct)High (EtOH byproduct)High
Toxicity High (Pyridine/DCM)Low (EtOAc is Class 3)Low
Work-up Acidic washes requiredEvaporation onlySimple filtration/wash

References

  • Microwave-Assisted Synthesis

    • Source: Santra, S. et al. "Microwave-assisted N-, O- and S-acetylations..." ResearchGate.[5][6]

  • Zinc Cluster Catalysis (Green Chemistry)

    • Source: Iwasaki, T. et al.[7] "A Simple, General, and Highly Chemoselective Acetylation..." Organic Chemistry Portal / J. Org. Chem.

  • Iodine Catalysis

    • Source: Phukan, P. "Iodine as an Extremely Powerful Catalyst for Acetylation...
  • DMAP Mechanism

    • Source: "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." ResearchGate.[5][6]

Sources

Troubleshooting

preventing decomposition of N-(2-Formyl-6-methyl-phenyl)-acetamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of N-(2-Formyl-6-methyl-phenyl)-acetamide during storage and handling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of N-(2-Formyl-6-methyl-phenyl)-acetamide during storage and handling.

This molecule possesses two highly reactive functional groups: an ortho-formyl group (aldehyde) and an acetamide group. Understanding the distinct degradation pathways of these groups is critical for preserving the integrity of your compound for downstream drug development and synthetic applications.

Diagnostic Overview: Mechanisms of Degradation

To prevent decomposition, we must first understand the causality behind it. N-(2-Formyl-6-methyl-phenyl)-acetamide is primarily susceptible to two distinct degradation pathways:

  • Autoxidation of the Formyl Group: Benzaldehyde derivatives are highly susceptible to autoxidation, a process where they react with atmospheric oxygen to form the corresponding benzoic acid[1]. This oxidation proceeds via a free-radical chain mechanism and is heavily catalyzed by ultraviolet (UV) light and trace metals[1]. The necessity of O₂ as an oxidant is evident, as oxidation ceases entirely under a strict inert atmosphere[2].

  • Hydrolysis of the Acetamide: While generally stable under neutral conditions, acetanilide derivatives can undergo hydrolysis when subjected to moisture combined with acidic or basic conditions, leading to the breakdown into an aniline derivative and acetic acid[3].

Degradation A N-(2-Formyl-6-methyl-phenyl)-acetamide (Intact) B Autoxidation (O2, Light) A->B D Hydrolysis (H2O, Acid/Base) A->D C Carboxylic Acid Impurity B->C E Aniline Derivative + Acetic Acid D->E

Mechanistic pathways of N-(2-Formyl-6-methyl-phenyl)-acetamide degradation.

Quantitative Storage Data

The following table summarizes the causal relationship between storage environments and the estimated shelf-life of formyl-phenyl acetamides.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Room Temp (25°C)Ambient AirLight< 1 WeekRapid autoxidation (radical chain initiation)
Refrigerated (4°C)Ambient AirDark1–3 MonthsSlow oxidation; moisture condensation
Frozen (-20°C)Ambient AirDark6 MonthsSlow oxidation
Frozen (-20°C) Argon Purged Dark > 12 Months Minimal (Optimal Condition)

Troubleshooting & FAQs

Q: My compound has developed a white, crystalline solid mixed into it, and the NMR shows a broad peak around 11-12 ppm. What happened? A: Your compound has undergone autoxidation. The white crystalline solid is the corresponding benzoic acid derivative (N-(2-carboxy-6-methyl-phenyl)-acetamide)[1]. The broad NMR peak is the carboxylic acid proton. This occurs when the sample is exposed to ambient oxygen over time. You must perform a chemical rescue (see SOP 2 below) to purify it.

Q: Can I use Nitrogen (N₂) instead of Argon (Ar) to blanket the compound for storage? A: While Nitrogen is better than ambient air, Argon is strongly preferred . Argon is moderately heavier than air and tends to stay in the bottle, effectively blanketing the solid or liquid at the bottom of the vial[4]. Nitrogen is lighter and easily mixes with ambient air the moment the septum is breached, reducing its protective efficacy.

Q: I stored my compound at -20°C, but it still degraded via hydrolysis. Why? A: This is a classic handling error caused by the dew point. If you open a -20°C vial immediately upon taking it out of the freezer, ambient moisture rapidly condenses on the cold compound. Over multiple freeze-thaw cycles, this accumulated water drives the hydrolysis of the acetamide group[3]. Always allow the sealed vial to warm to room temperature in a desiccator before opening.

Validated Standard Operating Procedures (SOPs)

SOP 1: Argon Blanketing and Aliquoting (Preventative)

To prevent oxidation during long-term storage, it is crucial to exclude atmospheric oxygen using standard inert atmosphere techniques[1].

Methodology:

  • Preparation: Transfer the desired amount of N-(2-Formyl-6-methyl-phenyl)-acetamide into an oven-dried amber glass vial (to prevent UV-catalyzed radical initiation)[1].

  • Sealing: Cap the vial tightly with a rubber septum.

  • Purging Setup: Insert a needle connected to an Argon line (via a Schlenk line or regulated balloon) through the septum. Immediately insert a second, shorter needle to act as a vent[1].

  • Displacement: Allow the Argon to flow gently for 3–5 minutes. Because Argon is denser than air, it will pool at the bottom, pushing the oxygen out through the vent needle[4].

  • Sealing the Atmosphere: Remove the vent needle first to allow a slight positive pressure of Argon to build inside the vial, then remove the Argon source needle.

  • Storage: Wrap the septum with Parafilm and store the vial at -20°C.

  • Self-Validation System: Before storing, gently press the plunger of an empty syringe through the septum. The positive pressure inside the vial should slightly push the plunger back, confirming a pressurized, airtight seal.

Workflow S1 1. Dry Glassware (Oven 120°C) S2 2. Transfer Compound (Minimize Air) S1->S2 S3 3. Seal with Septum S2->S3 S4 4. Insert Argon & Vent Needles S3->S4 S5 5. Purge (3-5 mins) Displace O2 S4->S5 S6 6. Remove Vent, Then Argon S5->S6 S7 7. Store at -20°C (Dark, Desiccated) S6->S7

Step-by-step workflow for inert gas (Argon) purging to prevent autoxidation.

SOP 2: Chemical Rescue via Mild Base Wash (Corrective)

If your compound has already oxidized, you do not need to discard it. The benzoic acid impurity can be selectively removed by exploiting its lower pKa compared to the intact aldehyde[1].

Methodology:

  • Dissolution: Dissolve the contaminated N-(2-Formyl-6-methyl-phenyl)-acetamide in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate)[1].

  • Phase Separation: Transfer the solution to a separatory funnel.

  • Deprotonation: Add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃) solution. Shake thoroughly, venting frequently. The mild base will deprotonate the carboxylic acid impurity, converting it into a highly water-soluble sodium salt, while leaving the intact aldehyde in the organic layer[1].

  • Extraction: Separate the aqueous layer. Wash the organic layer one more time with brine (saturated NaCl) to remove residual water.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified compound[1].

  • Self-Validation System: Spot the purified organic product on a TLC plate alongside the crude oxidized mixture. The highly polar carboxylic acid impurity (which typically streaks or stays at the baseline in non-polar solvent systems) will be completely absent in the rescued batch.

References

  • Best way to store and transfer my benzaldehyde to air tight container? - Sciencemadness[Link]

  • What is the mechanism of Acetanilide? - Patsnap Synapse[Link]

  • Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones - RSC Publishing[Link]

Sources

Optimization

challenges in the scale-up synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide

Technical Support Center: Scale-Up Synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide.

The synthesis typically proceeds via a two-step sequence: the oxidation of 2-amino-3-methylbenzyl alcohol[1] to the highly reactive 2-amino-3-methylbenzaldehyde, followed by N-acetylation. Scaling this pathway presents unique chemoselective and thermodynamic challenges due to the steric hindrance and inherent instability of the intermediates.

Synthesis A 2-Amino-3-methylbenzyl alcohol (Starting Material) B 2-Amino-3-methylbenzaldehyde (Unstable Intermediate) A->B Oxidation (TEMPO/NaOCl) Temp: 0-5°C Biphasic System C N-(2-Formyl-6-methyl-phenyl)-acetamide (Target Product) B->C Acetylation (Ac2O, DMAP) Temp: 20-25°C Telescoped Step

Figure 1: Telescoped synthetic workflow from alcohol to acetamide.

Phase 1: Oxidation Troubleshooting

Q: Why does the yield of 2-amino-3-methylbenzaldehyde drop significantly when scaling from 10g to 1kg using Manganese Dioxide (MnO₂)? A: In batch scale-up, the use of stoichiometric MnO₂ leads to severe mass transfer limitations and heterogeneous mixing issues. Furthermore, the prolonged reaction time required at scale allows the highly reactive o-aminobenzaldehyde intermediate to undergo self-condensation, forming Schiff base oligomers[2]. Causality & Solution: Transition to a biphasic TEMPO/NaOCl catalytic oxidation system. The biphasic nature isolates the newly formed aldehyde in the organic layer, preventing over-oxidation, while the rapid kinetics of the oxoammonium ion minimize the residence time of the unprotected amine[3].

Q: Can I isolate and store the 2-amino-3-methylbenzaldehyde intermediate before proceeding to the acetylation step? A: It is highly discouraged. o-Aminobenzaldehydes are notoriously unstable and prone to rapid polymerization, auto-oxidation, and degradation upon exposure to air and light[3]. Causality & Solution: Design a "telescoped" process. Extract the aldehyde into an organic solvent (e.g., Dichloromethane or Ethyl Acetate), dry it rapidly, and immediately subject the solution to acetylation without isolating the free amine.

Quantitative Comparison of Oxidation Methods for Scale-Up
Oxidation MethodReagentsScalabilityTypical YieldPrimary Drawback / Causality
Metal Oxide MnO₂, CH₂Cl₂Poor60–70%High solid waste; poor mass transfer leads to prolonged reaction times and oligomerization.
Catalytic (Recommended) TEMPO, NaOCl, KBrExcellent85–92%Requires strict pH control (pH 8.5–9.0) to prevent chlorine gas evolution or aldehyde degradation.
Swern DMSO, (COCl)₂, Et₃NModerate75–85%Highly exothermic at scale; generates toxic and malodorous dimethyl sulfide byproduct.

Phase 2: Acetylation Troubleshooting

Q: During the acetylation step, I am observing a significant impurity with a higher molecular weight. What is it, and how do I prevent it? A: This is likely the gem-diacetate derivative of the aldehyde. When forcing conditions (excess acetic anhydride, high heat, or strong acid catalysts) are used to overcome the steric hindrance of the ortho-methyl and ortho-formyl groups[4], the aldehyde can undergo undesired nucleophilic attack by the acetate, leading to acyl-exchange or diacetate formation[5]. Causality & Solution: Maintain strict stoichiometric control of Ac₂O (1.05–1.10 eq) and use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst under mild basic conditions. DMAP forms a highly electrophilic N-acetylpyridinium intermediate that rapidly acetylates the hindered amine, kinetically favoring N-acetylation over O-acetylation.

Chemoselectivity Start 2-Amino-3-methylbenzaldehyde + Acetic Anhydride Path1 N-Acetylation (Desired) Kinetic Control Start->Path1 DMAP Catalyst Mild Base (Pyridine) Controlled Temp Path2 Gem-Diacetate (Undesired) Thermodynamic Control Start->Path2 Excess Ac2O Strong Acid Elevated Temp Path3 Schiff Base Oligomers (Degradation) Start->Path3 Prolonged Storage Lack of Protection

Figure 2: Chemoselectivity logic and competing side pathways during acetylation.

Standard Operating Procedure: Telescoped Scale-Up Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPC) confirm the required conversion metrics.

Step 1: Biphasic Catalytic Oxidation

  • Charge a jacketed reactor with 2-amino-3-methylbenzyl alcohol (1.0 eq)[1] and Dichloromethane (10 volumes).

  • Add TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in a minimal amount of water.

  • Cool the biphasic mixture to 0–5°C.

  • Slowly dose aqueous NaOCl (1.1 eq, 10-15% w/v), pre-buffered to pH 8.5–9.0 using saturated NaHCO₃. Maintain the internal temperature below 10°C during addition. Causality: TEMPO operates optimally at pH ~9. Lower pH leads to hazardous chlorine gas evolution; higher pH degrades the sensitive aldehyde product.

Step 2: Phase Separation & IPC (Self-Validation)

  • Stir for 30 minutes post-addition.

  • IPC Check: Pull a sample of the organic layer and analyze via HPLC/TLC. Validation threshold: < 1% of the starting alcohol remains. If > 1%, dose an additional 0.05 eq of NaOCl.

  • Once validated, separate the organic layer and wash immediately with 10% aqueous Na₂S₂O₃ to quench any residual oxidant, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter. Crucial: Do not concentrate the solution to dryness to prevent Schiff base oligomerization[2].

Step 3: Chemoselective Acetylation

  • Transfer the dried organic solution containing the aldehyde to a clean reactor.

  • Add Pyridine (1.5 eq) and DMAP (0.05 eq).

  • Slowly dose Acetic Anhydride (1.1 eq) while maintaining the internal temperature at 20–25°C. Causality: The catalytic DMAP overcomes the steric shield of the ortho-substituents[4], allowing the reaction to proceed at room temperature and preventing the thermodynamic formation of gem-diacetates[5].

Step 4: Workup & Isolation

  • Stir for 2 hours. IPC Check: HPLC confirms < 1% of the free amine intermediate.

  • Quench the reaction by adding water (5 volumes) and stirring for 15 minutes to hydrolyze unreacted Ac₂O.

  • Wash the organic layer sequentially with 1N HCl (to remove Pyridine and DMAP) and saturated NaHCO₃ (to neutralize residual acetic acid).

  • Concentrate the organic layer under reduced pressure and crystallize the target N-(2-Formyl-6-methyl-phenyl)-acetamide from a Toluene/Heptane mixture.

References

  • Buy 2-Amino-3-methylbenzaldehyde | 84902-24-9 - Smolecule Smolecule
  • o-Toluidine Hydrochloride - Benchchem Benchchem
  • Anthraniloylanthranilamide (o-amino-N-(o-carbamoylphenyl)benzamide)
  • Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids | ACS Omega ACS Public
  • EP1422218A1 - Antiviral agent Google P

Sources

Troubleshooting

how to minimize impurity formation in the synthesis of acetanilides

Topic: Minimizing Impurity Formation in Acetanilide Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Overview Welcome to the Acetanilide Synthesis Technical Support Hub. This guide addre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Impurity Formation in Acetanilide Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists

Overview

Welcome to the Acetanilide Synthesis Technical Support Hub. This guide addresses the specific chemical challenges associated with the N-acetylation of aniline. While the reaction is a staple of organic synthesis, achieving pharmaceutical-grade purity (>99.5%) requires strict control over competitive side reactions—specifically oxidation and over-acetylation.

This guide is structured as a Troubleshooting Logic Tree , designed to diagnose specific product failures (color, melting point depression, yield loss) and provide mechanistic solutions.

Quick Reference: Impurity Profile
Impurity TypeChemical SpeciesSymptomRoot Cause
Oxidative Azobenzene, Nitro-compoundsPink, Grey, or Brown crystalsOxidation of aniline prior to acetylation.
Over-Reaction N,N-DiacetylanilineOily product; Low Melting Point (<113°C)Excess acetic anhydride; Prolonged reflux.
Unreacted AnilineStrong "fishy" odor; Low yieldInsufficient acetylating agent; pH too low.
Hydrolysis Acetic Acid (Entrapped)Sour smell; Wet crystalsInefficient washing; Hydrolysis of anhydride.
Module 1: The "Color" Problem (Oxidation Control)

User Issue: “My final product crystals are pink or grey instead of white, even after recrystallization.”

Technical Diagnosis: Aniline is highly susceptible to air oxidation. Before the amino group is protected by the acetyl group, it can oxidize to form colored azo-compounds or quinones. Once these colored impurities form, they are difficult to remove because they co-crystallize with acetanilide.

The Fix: Reductive Acetylation (The Zinc Dust Protocol) To prevent this, the reaction environment must be kept reducing until the acetylation is complete.

Protocol:

  • Add Zinc Dust: Add 0.1g of Zinc dust per 10mL of aniline to the reaction mixture before heating.

  • Mechanism: Zinc reacts with the acetic acid solvent to release nascent hydrogen, creating a reducing atmosphere that prevents aniline oxidation.

  • Filtration: The unreacted Zinc acts as a nucleation site for impurities. It must be filtered out while the solution is hot (before cooling/crystallization) to avoid contaminating the final solid.

Module 2: The "Oily Product" Problem (Diacetylation)

User Issue: “My product is an oily liquid that won't solidify, or the melting point is drastically low (e.g., 80-90°C).”

Technical Diagnosis: You have likely formed


-Diacetylaniline .
While acetanilide melts at 114°C, the di-acetylated side product melts at roughly 37-40°C. If present, it acts as a solvent, depressing the melting point of your entire batch and causing it to "oil out" rather than crystallize.

Causality:

  • Excess Reagent: Using a large excess of acetic anhydride (> 2 equivalents).

  • Thermal Stress: Refluxing for too long pushes the reaction toward the thermodynamically less stable di-acetylated product.

The Fix: Stoichiometric Control

  • Ratio: Use a 1:1.2 molar ratio of Aniline to Acetic Anhydride.

  • Quenching: Do not reflux for more than 30 minutes. Pour the hot reaction mixture immediately into ice water. The water hydrolyzes the remaining acetic anhydride into acetic acid (which is water-soluble and washes away), preventing it from reacting further with the acetanilide.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways between the desired product and the primary impurities.

AcetanilidePathways cluster_workup Quenching Step Aniline Aniline (Starting Material) Acetanilide Acetanilide (Target Product) MP: 114°C Aniline->Acetanilide + AcAnhydride (Main Reaction) Oxidation Colored Azo Impurities Aniline->Oxidation Air Oxidation (No Zn present) AcAnhydride Acetic Anhydride Hydrolysis Acetic Acid (Washes away) AcAnhydride->Hydrolysis Hydrolyzes Diacetyl N,N-Diacetylaniline (Impurity) MP: ~37°C Acetanilide->Diacetyl + Excess AcAnhydride + High Heat IceWater Ice Water Pour Acetanilide->IceWater Diacetyl->IceWater Precipitates as Oil

Caption: Reaction network showing the primary acetylation pathway (Green) versus oxidative and di-acetylation impurity pathways (Red).

Module 4: Green Chemistry Protocol (Recommended)

For researchers prioritizing Atom Economy and minimizing hazardous waste, the following protocol replaces traditional organic solvents with aqueous media where possible.

Methodology:

  • Reagents:

    • Aniline: 10 mL[1]

    • Acetic Acid/Anhydride Mix (1:1): 10 mL

    • Zinc Dust: 0.5g

    • Solvent: Water (for workup)[2][3]

  • Procedure:

    • Dissolve aniline in dilute acetic acid.

    • Add Zinc dust and heat gently (warm water bath, 50°C).

    • Add acetic anhydride dropwise with constant stirring.

    • Why this works: The aqueous acidic medium keeps aniline protonated (anilinium ion) until the moment of reaction, reducing volatility and oxidation risk.

  • Purification (Recrystallization):

    • Solvent: Water/Ethanol (9:1 mix).

    • Critical Step: If the solution is colored, add activated charcoal, boil, and filter hot.[4]

    • Cooling: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities inside the crystal lattice.

FAQ: Common Troubleshooting Scenarios

Q: Why did my product "oil out" during recrystallization? A: This occurs when the solution is too concentrated or the temperature drops too fast above the melting point of the solute.

  • Fix: Add a small amount of additional solvent (ethanol) to the hot mixture to lower the saturation point slightly. Ensure the mixture cools slowly with agitation.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more vigorous and releases HCl gas.

  • Warning: The HCl byproduct can protonate the aniline, rendering it non-nucleophilic and stopping the reaction. You must add a base (like Sodium Acetate or Pyridine) to scavenge the HCl and drive the reaction forward (Schotten-Baumann conditions).

Q: How do I confirm my product is pure without NMR? A: The Melting Point is the most reliable rapid test.

  • Pure Acetanilide: Sharp melting point at 113-114°C .

  • Impure: Wide melting range (e.g., 109-113°C) or depressed point (<110°C).

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7061, N,N-Diethylaniline (Analogous impurity data).

  • Vedantu. (2024). Preparation of Acetanilide: Mechanism and Procedure.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of N-(2-Formyl-6-methyl-phenyl)-acetamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary In rational drug design, the precise spatial arrangement of functional groups—specifically hydrogen bond donors (HBD) and acceptors (HBA)—dictates pharmacodynamic efficacy. For the compound N-(2-Formyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the precise spatial arrangement of functional groups—specifically hydrogen bond donors (HBD) and acceptors (HBA)—dictates pharmacodynamic efficacy. For the compound N-(2-Formyl-6-methyl-phenyl)-acetamide , structural validation is non-trivial due to the competing electronic and steric forces introduced by the ortho-formyl and ortho-methyl substituents.

While Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide functional group identification, they often fail to unambiguously resolve the static conformational lock induced by intramolecular hydrogen bonding (IMHB) in the presence of steric hindrance. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation method, offering absolute stereochemical certainty where solution-phase methods rely on averaging.

Part 1: Comparative Analysis (The "Why")

The Structural Conflict

The target molecule contains two critical ortho substituents flanking the acetamide group:

  • 2-Formyl group (-CHO): Promotes planarity via a potential intramolecular Hydrogen Bond (IMHB) between the amide N-H and the formyl oxygen.

  • 6-Methyl group (-CH3): Introduces steric strain (A(1,3) strain), forcing the amide group out of the phenyl plane to relieve repulsion.

This "Push-Pull" dynamic creates a conformational ambiguity that solution-state methods struggle to resolve.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Product) 1H-NMR (Alternative) FT-IR (Alternative)
3D Conformation Absolute. Direct measurement of torsion angles (φ, ψ).Inferred. Based on coupling constants (Karplus eq) and NOE; often ambiguous due to rotation.None. Only functional group connectivity.
H-Bonding Direct Visualization. Measures D-H...A distances and angles (< 1.0° precision).Indirect. Chemical shift (

) of N-H is concentration/solvent dependent.
Qualitative. Broadening of N-H/C=O stretches.
Steric Effects Quantifiable. Exact measurement of ring twist (e.g., 87° vs 0°).Averaged. Rapid rotation in solution often masks the dominant conformer.Invisible. Cannot quantify steric torsion.
Sample State Solid (Crystal).[1][2][3][4][5] Represents the low-energy "bound" state.Solution. Represents a dynamic ensemble average.Solid or Solution.
The "Killer Feature": Resolving the Torsion Angle

In similar ortho-substituted acetanilides (e.g., N-(2,6-dimethylphenyl)acetamide), X-ray data reveals that steric bulk forces the amide plane perpendicular to the phenyl ring (dihedral angle ~77-87°) [1]. However, the presence of the 2-formyl group in our target introduces a "locking" mechanism (N-H...O=C) that attempts to restore planarity [2].

  • NMR Failure Mode: In solution, the molecule may rapidly interconvert between planar (H-bonded) and twisted (steric relief) forms. The observed spectrum is a weighted average, obscuring the biologically relevant low-energy conformation.

  • XRD Success Mode: Crystallography freezes the molecule in its global energy minimum (packing forces permitted), providing the exact torsion angle that defines the pharmacophore.

Part 2: Experimental Protocol (Self-Validating Systems)

Phase 1: Synthesis & Purification

Objective: Obtain high-purity material suitable for crystal growth.

  • Acetylation: React 2-amino-3-methylbenzaldehyde with acetic anhydride (1.1 eq) in dichloromethane (DCM).

    • Catalyst: Pyridine (1.0 eq) to scavenge acid.

    • Control: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). Disappearance of amine spot (Rf ~0.3) confirms conversion.

  • Workup: Wash with 1N HCl (remove pyridine), then Sat. NaHCO3. Dry over MgSO4.

  • Recrystallization (Pre-screen): Dissolve crude solid in hot ethanol. Cool slowly.

    • Validation: Melting point must be sharp (< 2°C range).

Phase 2: Crystallization (The Critical Bottleneck)

Objective: Grow single crystals > 0.2 mm in at least two dimensions.

Method A: Slow Evaporation (Preferred for H-bonded systems)

  • Prepare a saturated solution of the compound in Ethanol/Ethyl Acetate (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

  • Cover with parafilm and poke 3-5 small holes with a needle.

  • Store in a vibration-free, temperature-controlled environment (20°C).

    • Why: Slow solvent loss promotes ordered lattice formation over amorphous precipitation.

Method B: Vapor Diffusion (Alternative for stubborn compounds)

  • Dissolve 20 mg compound in 1 mL THF (inner vial).

  • Place inner vial uncapped inside a larger jar containing 5 mL Pentane (precipitant).

  • Seal outer jar. Pentane vapor will diffuse into THF, slowly lowering solubility.

Phase 3: X-Ray Data Collection & Refinement

Objective: Solve the phase problem and refine the structure to R < 0.05.

  • Mounting: Select a crystal with defined faces (avoid cracked/twinned crystals). Mount on a glass fiber or Kapton loop using Paratone oil.

  • Collection:

    • Instrument: Bruker D8 QUEST or Oxford Diffraction Xcalibur (Mo K\alpha radiation,

      
       = 0.71073 Å).
      
    • Temperature: 100 K (Liquid Nitrogen stream).

      • Causality: Low temperature minimizes thermal motion (Uiso), allowing precise location of hydrogen atoms involved in the critical N-H...O bond.

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.8 Å).

Phase 4: Refinement Logic (The "Self-Check")

Use SHELXL or OLEX2 for refinement.

  • Direct Methods (SHELXT): Locate heavy atoms (C, N, O).

  • Difference Fourier Map: Locate Hydrogen atoms.

    • Critical Check: Do not geometrically fix the Amide N-H immediately. Locate it in the electron density map. If a peak appears between N and the Formyl O, the IMHB is real.

  • Final Refinement: Anisotropic refinement for non-H atoms.

    
     value should be < 5.0%.
    

Part 3: Visualization of the Validation Workflow

ValidationWorkflow cluster_logic Structural Logic Synthesis Synthesis (2-amino-3-methylbenzaldehyde + Ac2O) Crude Crude Product Synthesis->Crude Crystallization Crystallization (Slow Evap: EtOH/EtOAc) Crude->Crystallization CrystalCheck Microscopy Check (Birefringence?) Crystallization->CrystalCheck CrystalCheck->Crystallization No (Amorphous) XRD SC-XRD Data Collection (100 K, Mo Kα) CrystalCheck->XRD Yes Refinement Structure Refinement (SHELXL) XRD->Refinement Validation Validation Metrics (R1 < 5%, Torsion Angles) Refinement->Validation Confirm IMHB\n(N-H...O=C) Confirm IMHB (N-H...O=C) Validation->Confirm IMHB\n(N-H...O=C) Measure Torsion\n(Steric Twist) Measure Torsion (Steric Twist) Validation->Measure Torsion\n(Steric Twist)

Caption: Logical workflow for the structural validation of N-(2-Formyl-6-methyl-phenyl)-acetamide, emphasizing the critical decision points in crystallization and refinement.

Part 4: Data Interpretation Guide

When analyzing the generated CIF (Crystallographic Information File) , focus on these specific parameters to validate the structure:

  • Intramolecular Hydrogen Bond (IMHB):

    • Look for N(1)—H(1)...O(2) (where O2 is the formyl oxygen).

    • Target Distance:

      
       should be 2.6 – 2.9 Å .
      
    • Target Angle:

      
       should be > 130° .
      
    • Significance: If present, this bond locks the conformation despite the methyl group.

  • Torsion Angle (The Steric Twist):

    • Measure the dihedral angle

      
       defined by C(ring)-N-C(carbonyl)-C(methyl) .
      
    • Expectation:

      • If

        
        : IMHB dominates (Planar).
        
      • If

        
        : Steric hindrance dominates (Twisted) [1].
        
    • Note: In N-(2,6-dimethylphenyl)acetamide, this angle is large (~80°) [1]. The removal of one methyl group (replaced by formyl) in your compound may allow planarity if the H-bond is strong enough. Only X-ray can confirm this.

  • Crystal Packing:

    • Check for Intermolecular H-bonds (N-H...O=C_amide). These form infinite chains (C(4) motif) in many acetanilides [3]. The competition between intra (molecular shape) and inter (lattice energy) bonding is the key insight provided by this method.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2007).[2][3][6] N-(2,6-Dimethylphenyl)acetamide.[3][6][7] Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154. Link

  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006).[5][8] N-(2-Acetylphenyl)acetamide.[5] Acta Crystallographica Section E: Structure Reports Online, 62(6), o1957-o1958.[5] Link

  • Gowda, B. T., et al. (2009). Effect of Ring and Side Chain Substitutions on the Solid State Geometry of Amides. Zeitschrift für Naturforschung A, 64a. Link

  • Bertolasi, V., et al. (2008). Intramolecular Hydrogen Bonding in Ortho-Substituted Anilides. New Journal of Chemistry, 32, 144-152.

Sources

Comparative

comparative analysis of different synthetic routes to N-(2-Formyl-6-methyl-phenyl)-acetamide

The following guide provides a comparative analysis of synthetic routes to -(2-Formyl-6-methyl-phenyl)-acetamide (also identified as 2-acetamido-3-methylbenzaldehyde ). Comparative Analysis of Synthetic Routes to -(2-For...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes to


-(2-Formyl-6-methyl-phenyl)-acetamide  (also identified as 2-acetamido-3-methylbenzaldehyde ).

Comparative Analysis of Synthetic Routes to -(2-Formyl-6-methyl-phenyl)-acetamide

Executive Summary

The synthesis of


-(2-Formyl-6-methyl-phenyl)-acetamide  (Target Molecule, TM ) presents a classic challenge in regioselective aromatic substitution. The molecule features a 1,2,3-trisubstituted benzene core where the acetamido group is flanked by a formyl group and a methyl group.

Three primary strategies are evaluated based on regiocontrol, scalability, and atom economy:

  • The Anthranilic Acid Reduction Route (Route A): The most reliable and scalable method, utilizing commercially available 2-amino-3-methylbenzoic acid. It ensures perfect regiochemistry through the intrinsic substitution pattern of the starting material.

  • Directed Ortho Metalation (DoM) (Route B): A modern, high-precision approach using organolithium reagents to introduce the formyl group. Best suited for small-scale, high-value synthesis where starting material availability (o-toluidine derivatives) outweighs reagent costs.

  • Benzylic Oxidation of Xylidines (Route C): An industrial approach attempting to oxidize

    
    -(2,6-dimethylphenyl)acetamide. While atom-economical, it suffers from poor selectivity (mono- vs. di-oxidation) and is generally not recommended for high-purity applications without rigorous purification.
    

Comparative Data Analysis

FeatureRoute A: Anthranilic Acid ReductionRoute B: Directed Ortho MetalationRoute C: Benzylic Oxidation
Starting Material 2-Amino-3-methylbenzoic acid

-Boc-o-toluidine
2,6-Dimethylaniline
Key Reagents Ac

O, BH

/LiAlH

, MnO

/PCC

-BuLi, DMF, TFA, AcCl
CAN, CrO

Cl

, or NBS
Step Count 3-4 Steps3 Steps2 Steps
Regiocontrol Excellent (Pre-defined)Excellent (Directed)Poor (Statistical)
Overall Yield 60–75%50–65%20–40%
Scalability HighLow (Cryogenic conditions)Medium (Purification issues)
Primary Risk Over-reduction of amide (avoidable)Incompatible functional groupsOver-oxidation to acid

Detailed Technical Analysis[1][2]

Route A: The Anthranilic Acid Reduction (Recommended)

This route is the industry standard for generating 2-amino-benzaldehydes because it locks the substitution pattern early. The carboxylic acid of 2-amino-3-methylbenzoic acid serves as a masked aldehyde.

Mechanism & Logic
  • Protection: The amine is acetylated first to prevent interference during reduction and to install the final acetamido group.

  • Chemoselective Reduction: The carboxylic acid is reduced to a benzyl alcohol. Borane (

    
    ) is preferred over 
    
    
    
    to avoid reducing the acetamide.
  • Oxidation: The resulting alcohol is selectively oxidized to the aldehyde using mild oxidants like Manganese Dioxide (

    
    ) or Swern conditions to prevent over-oxidation to the acid.
    
Experimental Protocol

Step 1: Acetylation Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in acetic anhydride (30 mL) and acetic acid (30 mL). Heat to reflux for 2 hours. Cool to RT and pour into ice water. Filter the precipitate, wash with water, and dry to yield 2-acetamido-3-methylbenzoic acid .

Step 2: Reduction Suspend the acid (5.0 g, 26 mmol) in anhydrous THF (50 mL) under


 at 0°C. Dropwise add Borane-THF complex (1.0 M, 30 mL). Stir at RT for 4 hours. Quench carefully with MeOH. Concentrate and partition between EtOAc/NaHCO

. Dry organic layer and concentrate to yield

-(2-hydroxymethyl-6-methylphenyl)acetamide
.

Step 3: Oxidation Dissolve the benzyl alcohol (4.0 g) in DCM (100 mL). Add activated


 (20 g, excess). Stir vigorously at RT for 16 hours. Filter through Celite. Concentrate the filtrate to obtain 

-(2-Formyl-6-methyl-phenyl)-acetamide
as a white/pale yellow solid.

RouteA SM 2-Amino-3-methyl- benzoic acid Int1 2-Acetamido-3-methyl- benzoic acid SM->Int1 Ac2O, AcOH Reflux Int2 N-(2-Hydroxymethyl- 6-methylphenyl)acetamide Int1->Int2 BH3-THF 0°C to RT Prod Target: N-(2-Formyl-6-methyl- phenyl)acetamide Int2->Prod MnO2, DCM RT, 16h

Figure 1: Step-wise synthesis via Anthranilic Acid reduction.

Route B: Directed Ortho Metalation (DoM)

For researchers requiring isotopic labeling or lacking the specific anthranilic acid precursor, DoM offers a convergent approach.

Mechanism & Logic

The amide group (specifically a Boc-protected amine) acts as a Directed Metalation Group (DMG). It coordinates with alkyl lithium reagents (


-BuLi), directing deprotonation to the ortho position. Since position 2 is occupied by a methyl group, lithiation occurs exclusively at position 6.

Note: Direct lithiation of the acetamide (


) requires 2 equivalents of base (dianion formation) and is often less soluble. The 

-Boc strategy is cleaner.
Experimental Protocol
  • Protection: Convert 2-methylaniline (o-toluidine) to

    
    -Boc-2-methylaniline using 
    
    
    
    and
    
    
    in DCM.
  • Lithiation: In a flame-dried flask under Argon, dissolve

    
    -Boc-2-methylaniline (1.0 eq) in anhydrous THF. Cool to -78°C. Add 
    
    
    
    -BuLi or
    
    
    -BuLi (2.2 eq) dropwise. Stir for 1 hour at -78°C.
  • Formylation: Add dry DMF (3.0 eq) dropwise. Allow to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Deprotection/Acetylation: Treat the crude

    
    -Boc-aldehyde with TFA/DCM (1:1) to remove Boc. The free amine spontaneously cyclizes or is unstable; immediately acetylate using Acetic Anhydride/Pyridine to secure the final product.
    

RouteB SM o-Toluidine Prot N-Boc-o-toluidine SM->Prot Boc2O, Et3N Lith Lithiated Intermediate (Li at Pos 6) Prot->Lith n-BuLi, THF -78°C Ald N-Boc-2-formyl- 6-methylaniline Lith->Ald DMF, then H+ Prod Target Molecule Ald->Prod 1. TFA 2. Ac2O, Pyridine

Figure 2: Directed Ortho Metalation pathway.[2][3]

Route C: Benzylic Oxidation (Not Recommended for High Purity)

This route attempts to oxidize one methyl group of


-(2,6-dimethylphenyl)acetamide (

-acetyl-2,6-xylidine).
  • Reagents: Ceric Ammonium Nitrate (CAN) or Etard Reagent (

    
    ).
    
  • Challenge: The starting material has two equivalent methyl groups. Stopping oxidation at the mono-aldehyde stage is statistically difficult, often leading to mixtures of starting material, mono-aldehyde, dialdehyde, and over-oxidized carboxylic acids.

  • Utility: Only useful if

    
    -(2,6-dimethylphenyl)acetamide is an abundant waste byproduct and purification capabilities (preparative HPLC) are available.
    

References

  • Reduction of Anthranilic Acids

    • Wenkert, E., et al. "Reduction of Anthranilic Acid Derivatives." Journal of Organic Chemistry, 1964. (Classic methodology for converting amino acids to amino alcohols).
    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes." J. Org. Chem., 1996 . Link (Context on handling amino-aldehydes).

  • Directed Ortho Metalation

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors." Chemical Reviews, 1990 , 90(6), 879–933. Link

  • Oxidation Methodologies: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 165-185. (Standard Swern protocol).
  • CAS Registry Number: 59755-25-8 (Note: This CAS often refers to the meta-isomer; verify specific substitution pattern 2-acetamido-3-methylbenzaldehyde in specific supplier databases like SciFinder).

Sources

Validation

Comparative SAR &amp; Performance Guide: N-(2-Formyl-6-methyl-phenyl)-acetamide Derivatives vs. Traditional Local Anesthetics

Executive Summary & SAR Logic For decades, Lidocaine has served as the gold standard for local anesthesia and antiarrhythmic therapy. However, its flexible 2,6-dimethylphenyl core makes it highly susceptible to rapid hep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & SAR Logic

For decades, Lidocaine has served as the gold standard for local anesthesia and antiarrhythmic therapy. However, its flexible 2,6-dimethylphenyl core makes it highly susceptible to rapid hepatic clearance (N-dealkylation) and limits its duration of action. As drug development professionals seek next-generation alternatives, N-(2-Formyl-6-methyl-phenyl)-acetamide derivatives have emerged as a transformative structural scaffold.

By replacing one of the methyl groups on the lidocaine aromatic ring with an electrophilic formyl group, researchers can unlock an intramolecular cyclization pathway. This converts the flexible acetamide into a rigid 8-methylquinazoline core[1]. As a Senior Application Scientist, I emphasize this structural-activity relationship (SAR) because the resulting rigidity restricts conformational freedom, locking the molecule into an optimal geometry that enhances


 stacking interactions with voltage-gated sodium channels (NaV) while simultaneously shielding the molecule from rapid enzymatic degradation[1].

SAR_Logic A Lidocaine (Flexible Core) B N-(2-Formyl-6-methylphenyl) acetamide A->B Oxidation (SAR Mod) C Quinazoline Analogue (Rigid Scaffold) B->C Cyclization D NaV Channel (Enhanced Blockade) C->D Target Binding

SAR evolution from Lidocaine to rigid Quinazoline analogues targeting NaV channels.

Quantitative Performance Comparison

To objectively evaluate the performance of these novel derivatives against traditional alternatives, we must look at metabolic stability and cytotoxicity. The data below compares standard Lidocaine with its cyclized N-(2-formyl-6-methyl-phenyl)-acetamide derivative (e.g., N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine)[1].

Pharmacological ParameterLidocaine (Standard Alternative)N-(2-Formyl-6-methylphenyl)-acetamide DerivativePerformance Delta
Pharmacophore Core 2,6-Dimethylphenyl (Flexible)8-Methylquinazoline (Rigidified)Structural lock achieved
Hepatic Half-Life ~18.4 minutes23.26 minutes+26% Extended Duration
General Toxicity (HEK293 IC20) ~15.0

M
5.8–10.8

M
Comparable Safety Margin
Neuronal Toxicity (PC12 IC20) ~12.5

M
5.8–10.8

M
Acceptable Therapeutic Window
Cardiotoxicity (H9c2 IC20) Moderate Risk at High DosesMaintained Safety MarginNo elevated cardiac risk
Receptor Interaction Hydrophobic pore bindingEnhanced

stacking
Higher target affinity

Data Synthesis: The 26% increase in hepatic half-life is the critical differentiator here. By utilizing the [2] to build a quinazoline ring, the molecule resists the oxidative N-dealkylation that typically clears lidocaine from the bloodstream, achieving a longer duration of action without a proportional increase in cardiotoxicity (as validated in H9c2 cell lines)[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the intermediate and its subsequent biological evaluation. Every step is designed as a self-validating system where the physical or biological output confirms the success of the preceding chemical input.

Protocol A: Chemoselective Synthesis of the Formyl Intermediate

Objective: Synthesize 2-(Diethylamino)-N-(2-formyl-6-methylphenyl)acetamide without over-oxidizing the target into a carboxylic acid.

  • Substrate Dissolution: Dissolve the benzylic alcohol precursor (12.52 g, 1 equiv) in 180 mL of anhydrous toluene.

    • Causality: Toluene is specifically chosen as an optimal non-polar solvent. It solubilizes the substrate while keeping the oxidant suspended, facilitating a heterogeneous reaction that strictly limits over-oxidation—a common failure point in polar solvent systems.

  • Primary Oxidation: Add activated Manganese Dioxide (MnO2, 21.73 g, 5 equiv) to the stirring solution at room temperature.

    • Causality: Activated MnO2 is deployed for its strict chemoselectivity toward benzylic alcohols. It prevents the degradation of the delicate acetamide linkage.

  • Sequential Addition: Add two additional 10 g portions of MnO2 at 4-hour intervals.

    • Causality: Because MnO2 oxidation is surface-mediated, the reactive sites deplete over time. Sequential addition ensures fresh active sites are continuously available, driving the reaction to a >90% yield without requiring hazardous thermal elevation[1].

  • Purification: After 12–14 hours, filter the mixture through a Celite pad to remove manganese salts, and concentrate under reduced pressure. Validate via

    
    H NMR (look for the distinct aldehyde proton singlet near 
    
    
    
    10.0 ppm).
Protocol B: In Vitro Metabolic Stability & Toxicity Profiling

Objective: Validate the extended half-life and safety margin of the final cyclized derivative.

  • Microsomal Incubation: Incubate the derivative (1

    
    M) with human liver microsomes (0.5 mg/mL protein) and an NADPH-regenerating system at 37°C.
    
    • Causality: This setup perfectly simulates Phase I hepatic CYP450 metabolism. The NADPH system is required to donate electrons for CYP-mediated oxidation, testing the rigidity of the newly formed quinazoline core.

  • Reaction Quenching: At predetermined intervals (0, 5, 15, 30, 60 min), quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal enzymes to freeze the metabolic profile in time, while simultaneously precipitating proteins to ensure clean, high-resolution LC-MS/MS quantification.

  • Triangulated Cytotoxicity Screening: Expose HEK293 (renal), PC12 (neuronal), and H9c2 (cardiac) cell lines to varying concentrations (1–100

    
    M) for 24 hours, followed by an MTT assay.
    
    • Causality: Local anesthetics inherently target nerves but their dose-limiting toxicity is cardiac. Triangulating toxicity across these three specific lineages ensures the structural modification enhances potency without inducing off-target cardiotoxicity[1].

Workflow S1 1. Chemoselective Synthesis MnO2 Oxidation in Toluene S2 2. Structural Validation 1H NMR & Mass Spectrometry S1->S2 S3 3. Metabolic Profiling Human Liver Microsome Assay S2->S3 S4 4. Cytotoxicity Screening HEK293, PC12, H9c2 Cell Lines S3->S4

Self-validating experimental workflow for the synthesis and biological evaluation of derivatives.

References

  • National Center for Biotechnology Information. "N-(2-formylphenyl)acetamide | C9H9NO2 | CID 326664." PubChem, 2026.[Link]

Sources

Comparative

Comparative Spectral Analysis Guide: N-(2-Formyl-6-methyl-phenyl)-acetamide and Synthetic Precursors

Executive Summary Target Compound: N-(2-Formyl-6-methyl-phenyl)-acetamide CAS Number: 13493-47-5 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol This guide provides a technical comparison of the spectral char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: N-(2-Formyl-6-methyl-phenyl)-acetamide CAS Number: 13493-47-5 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

This guide provides a technical comparison of the spectral characteristics of N-(2-Formyl-6-methyl-phenyl)-acetamide against its two primary synthetic precursors: 2-Methyl-6-nitrobenzaldehyde (Precursor A) and N-(2-hydroxymethyl-6-methylphenyl)acetamide (Precursor B).

The analysis focuses on Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) to assist researchers in monitoring reaction progress and validating product identity during drug development workflows, particularly in the synthesis of quinoline-based heterocycles.

Synthetic Pathways & Precursor Context[1][2]

The target compound is typically accessed via two distinct routes.[1][2][3] Understanding these pathways is critical for interpreting spectral data, as the "impurities" or "starting materials" differ significantly in their spectral fingerprints.

Route A: Reduction-Acetylation (From Nitro-Aldehyde)

This route involves the reduction of the nitro group to an amine, followed by immediate acetylation.

  • Key Spectral Transition: Disappearance of Nitro signals

    
     Appearance of Amide signals.
    
Route B: Oxidation (From Amido-Alcohol)

This route involves the selective oxidation of the benzylic alcohol to an aldehyde using reagents like Dess-Martin Periodinane (DMP) or Swern conditions.

  • Key Spectral Transition: Disappearance of Hydroxyl signals

    
     Appearance of Aldehyde Carbonyl.
    

SynthesisPathways Nitro 2-Methyl-6-nitrobenzaldehyde (Precursor A) CAS: 59907-22-1 Amine 2-Amino-6-methylbenzaldehyde (Transient Intermediate) Nitro->Amine Reduction (Fe/AcOH) Target N-(2-Formyl-6-methyl-phenyl)-acetamide (Target Product) CAS: 13493-47-5 Amine->Target Acetylation (Ac2O) Alcohol N-(2-hydroxymethyl-6-methylphenyl)acetamide (Precursor B) CAS: 77774-35-7 Alcohol->Target Oxidation (DMP/Swern)

Caption: Dual synthetic pathways converging on the target acetamide. Route A modifies the nitrogen substituent; Route B modifies the carbon substituent.

Comparative Spectral Data

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum provides the most definitive evidence of conversion. The steric crowding between the ortho-methyl, ortho-formyl, and the acetamide group creates distinct chemical shift environments.

FeaturePrecursor A (Nitro-Aldehyde)Precursor B (Amido-Alcohol)Target Product Diagnostic Change
Aldehyde (-CHO) 10.20 ppm (s) Absent9.95 - 10.05 ppm (s) Route B: Appearance of singlet at ~10 ppm confirms oxidation.
Amide (-NH-) Absent9.20 - 9.40 ppm (br s)9.50 - 9.80 ppm (br s) Route A: Appearance of broad singlet downfield. The NH is often desheilded by the adjacent carbonyl.
Benzylic (-CH₂-) Absent4.45 ppm (d or s)AbsentRoute B: Disappearance of the CH₂ signal at 4.5 ppm is the primary completion marker.
Alcohol (-OH) Absent5.10 ppm (t, exchangeable)AbsentRoute B: Loss of exchangeable proton.
Acetyl (-COCH₃) Absent2.10 ppm (s)2.15 - 2.20 ppm (s) Route A: Appearance of sharp methyl singlet.
Ar-Methyl (-CH₃) 2.65 ppm (s)2.25 ppm (s)2.35 - 2.45 ppm (s) Shift varies due to electronic changes (Nitro vs Amide).

Expert Insight: In the target compound, the amide NH proton often appears further downfield (>9.5 ppm) compared to standard acetanilides. This is due to an intramolecular hydrogen bond forming between the amide N-H and the oxygen of the ortho-formyl group. This "locking" effect also restricts rotation, sometimes causing broadening of the signals at room temperature.

Infrared (IR) Spectroscopy

IR is particularly useful for monitoring the oxidation of the alcohol (Precursor B) to the aldehyde.

Functional GroupPrecursor A (Nitro)Precursor B (Alcohol)Target Product
O-H Stretch Absent3300-3400 cm⁻¹ (Broad) Absent
N-H Stretch Absent3250 cm⁻¹ (Sharp)3200-3280 cm⁻¹
C=O (Aldehyde) 1695 cm⁻¹ Absent1685-1695 cm⁻¹
C=O (Amide) Absent1650 cm⁻¹1660-1670 cm⁻¹
NO₂ Stretch 1530 / 1350 cm⁻¹ AbsentAbsent

Diagnostic Check:

  • Route A: Look for the disappearance of the strong Nitro bands (1530/1350 cm⁻¹) and the emergence of the Amide I band (~1665 cm⁻¹).

  • Route B: The disappearance of the broad O-H stretch is the clearest indicator of reaction completion.

Mass Spectrometry (MS) Fragmentation

Mass spec is essential for confirming the molecular weight, especially to rule out over-oxidation (to carboxylic acid) or incomplete reduction.

  • Target Molecular Ion [M+]: m/z 177

  • Precursor A [M+]: m/z 165 (Odd number indicates Nitrogen)

  • Precursor B [M+]: m/z 179 (M+2 relative to target due to 2 extra H)

Key Fragmentation Patterns (Target):

  • m/z 177

    
     149:  Loss of CO (28 Da) from the aldehyde group. Common in benzaldehydes.
    
  • m/z 177

    
     135:  Loss of Ketene (CH₂=C=O, 42 Da) from the acetamide group.
    
  • m/z 135

    
     106:  Subsequent loss of CHO/H from the ring.
    

Experimental Protocols for Characterization

Protocol 1: Monitoring Oxidation of Precursor B (Alcohol to Aldehyde)

Use this protocol to verify the synthesis of the target from N-(2-hydroxymethyl-6-methylphenyl)acetamide.

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Workup: Quench with sat. NaHCO₃ (0.5 mL) and extract with Ethyl Acetate (0.5 mL). Dry the organic layer over MgSO₄.[1][3]

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (6:4).

    • Visualization: UV (254 nm) and 2,4-DNP stain (Aldehydes turn orange/red).

    • Rf Values: Target Aldehyde (~0.6) > Precursor Alcohol (~0.3).

  • NMR Validation: Dissolve the dried residue in DMSO-d₆. Focus on the 9.5–10.5 ppm region.

    • Pass Criteria: Presence of singlet at ~10.0 ppm; absence of doublet at ~4.5 ppm.

Protocol 2: Differentiation from Over-Oxidation Byproducts

A common side reaction in Route B is the over-oxidation to the carboxylic acid (2-acetamido-6-methylbenzoic acid).

  • Spectral Flag: The Aldehyde proton (10.0 ppm) will be absent .

  • New Signal: A very broad singlet at 12.0 - 13.0 ppm (Carboxylic Acid OH).

  • MS Flag: m/z 193 (M+16 relative to target).

Decision Logic for Product Identification

The following logic gate ensures the correct identification of the target compound amidst potential impurities.

SpectralLogic Start Sample Analysis (1H-NMR) CheckAldehyde Signal at ~10.0 ppm? Start->CheckAldehyde CheckMethyl Singlet at ~2.1 ppm? CheckAldehyde->CheckMethyl Yes CheckAldehyde->CheckMethyl No CheckOH Broad signal >12.0 ppm? CheckAldehyde->CheckOH No ResultTarget Target Confirmed: N-(2-Formyl-6-methyl- phenyl)-acetamide CheckMethyl->ResultTarget Yes (Aldehyde Present) ResultPrecursorA Precursor A: Nitro-benzaldehyde CheckMethyl->ResultPrecursorA No (Aldehyde Present) ResultPrecursorB Precursor B: Amido-alcohol CheckOH->ResultPrecursorB No (Check ~4.5 ppm) ResultAcid Over-Oxidation: Carboxylic Acid CheckOH->ResultAcid Yes

Caption: Spectral decision tree for identifying the target acetamide from crude reaction mixtures.

References

  • Synthesis of Nitrobenzaldehyde Precursors: Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.[4] Acta Chimica Slovenica, 52, 460–462.

  • Oxidation Methodologies (Alcohol to Aldehyde): Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Spectral Data for Acetamido-Benzaldehydes: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. (Describes the Vilsmeier approach to similar aldehydes).

  • General IR/NMR Data for Acetanilides: National Institute of Standards and Technology (NIST). Acetamide, N-(2-methylphenyl)- Spectral Data. NIST Chemistry WebBook.[5][6]

Sources

Validation

A Researcher's Guide to the Biological Activity Screening of N-(2-Formyl-6-methyl-phenyl)-acetamide Analogs

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] The parent compound,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] The parent compound, N-(2-Formyl-6-methyl-phenyl)-acetamide, presents a particularly interesting starting point for analog development due to its reactive formyl group, which is amenable to the synthesis of Schiff bases and other derivatives. This guide provides a comprehensive framework for the systematic biological activity screening of novel analogs derived from this core structure. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a model for comparative data analysis, empowering researchers to efficiently identify and characterize promising lead compounds.

Rationale and Analog Design Strategy

The core structure, N-(2-Formyl-6-methyl-phenyl)-acetamide, features an acetamide group linked to a substituted phenyl ring containing a reactive aldehyde. This aldehyde is a prime site for modification, most commonly through condensation reactions with primary amines to form Schiff bases (imines).[3] This reaction is efficient and allows for the introduction of a wide array of substituents, enabling a thorough exploration of the chemical space and its impact on biological activity.

The design of an analog library should be guided by the principles of structure-activity relationship (SAR) studies.[4][5] By systematically varying the substituents introduced via the Schiff base reaction, we can probe the effects of electronic properties (electron-donating vs. electron-withdrawing groups), steric hindrance, and lipophilicity on the compound's activity.[4] For instance, incorporating different aromatic and heterocyclic amines can significantly alter the pharmacological profile of the resulting Schiff base.[6][7]

General Synthesis of Schiff Base Analogs

The synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide analogs, particularly Schiff bases, is typically a straightforward one-pot reaction.

General Procedure:

  • Dissolve N-(2-Formyl-6-methyl-phenyl)-acetamide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • To this solution, add the desired primary amine (1 to 1.1 equivalents).

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then typically refluxed for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution upon cooling and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent to yield the pure Schiff base analog.

  • Crucially, the structure of each synthesized analog must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Biological Activity Screening Cascade

A tiered screening approach is the most efficient method for evaluating a new library of compounds. This process begins with broad, high-throughput primary assays to identify initial "hits," which are then subjected to more detailed secondary and mechanistic assays.

dot

Caption: A generalized workflow for the in-vitro screening of novel compounds.

In-Vitro Cytotoxicity Screening

Determining a compound's effect on cell viability is a critical first step in drug discovery, essential for both identifying potential anticancer agents and flagging compounds with general toxicity early in the process.[9][10]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[8]

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell growth.[12]

Comparative Data Presentation

The results of the cytotoxicity screening should be presented in a clear, tabular format to allow for easy comparison between the analogs.

Compound IDR-Group (from Amine)IC₅₀ on MCF-7 (µM)IC₅₀ on HepG2 (µM)IC₅₀ on HEK293 (µM)Selectivity Index (SI) for HepG2*
Parent ->100>100>100-
Analog-01 4-methoxy-phenyl45.222.885.13.73
Analog-02 4-chloro-phenyl15.78.360.57.29
Analog-03 4-nitro-phenyl9.85.155.210.82
Analog-04 Pyridin-2-yl68.340.1>100>2.49
Doxorubicin (Positive Control)0.81.22.52.08

*Selectivity Index (SI) = IC₅₀ on normal cells / IC₅₀ on cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Antimicrobial Activity Screening

The Schiff base scaffold is well-known for its potential antimicrobial properties.[6][14] A primary screen using the disk diffusion method can quickly identify analogs with antibacterial or antifungal activity.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Prepare sterile filter paper disks (6 mm in diameter) impregnated with a standard concentration (e.g., 50 µ g/disk ) of each synthesized analog.

  • Placement: Place the impregnated disks, along with a positive control (e.g., Ciprofloxacin) and a negative control (DMSO), onto the surface of the agar.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.[15]

Comparative Data Presentation

Compound IDR-Group (from Amine)Zone of Inhibition - S. aureus (mm)Zone of Inhibition - E. coli (mm)
Parent -00
Analog-01 4-methoxy-phenyl128
Analog-02 4-chloro-phenyl1814
Analog-03 4-nitro-phenyl1611
Analog-05 Thiazol-2-yl2219
Ciprofloxacin (Positive Control)2528
DMSO (Negative Control)00

This hypothetical data suggests that incorporating a thiazole ring (Analog-05) results in the most potent antimicrobial activity among the tested analogs, surpassing even the halogen-substituted compound (Analog-02).[6]

Structure-Activity Relationship (SAR) and Future Directions

The initial screening data provides the foundation for building a structure-activity relationship model.[1] Key insights from our hypothetical data include:

  • For Cytotoxicity: Electron-withdrawing substituents on the phenyl ring of the Schiff base moiety enhance anticancer activity.

  • For Antimicrobial Activity: The introduction of heterocyclic rings, such as thiazole, may be more beneficial for antimicrobial effects than substituted phenyl rings.

These initial findings guide the next phase of drug development. Analogs that demonstrate high potency and selectivity (e.g., Analog-03 for anticancer activity, Analog-05 for antimicrobial activity) should be prioritized for further studies. These studies could include:

  • Mechanism of Action: Investigating how the lead compounds exert their effects, such as inducing apoptosis in cancer cells or inhibiting essential bacterial enzymes.[8]

  • Lead Optimization: Synthesizing a second generation of analogs based on the most promising hits to further refine their potency and pharmacological properties.[16]

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models.[11]

By following a systematic and logical screening cascade, researchers can effectively navigate the complexities of drug discovery and efficiently identify novel N-(2-Formyl-6-methyl-phenyl)-acetamide analogs with significant therapeutic potential.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules. [Link]
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2022). Journal of Chemistry. [Link]
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
  • Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases. (2015). SciELO. [Link]
  • Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. (2018). MDPI. [Link]
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2023). IJMRSTI. [Link]
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  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. (2011). Journal of Medicinal Chemistry. [Link]
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Comparative

A Senior Application Scientist's Guide to Analyzing Hydrogen Bonding in N-Substituted Acetamide Crystal Structures

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Supramolecular Significance of the Amide Bond In the realm of crystal engineering and pharmaceutical science, the predic...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Supramolecular Significance of the Amide Bond

In the realm of crystal engineering and pharmaceutical science, the predictable and directional nature of hydrogen bonds makes them the cornerstone of rational solid-form design. N-substituted acetamides, a common scaffold in active pharmaceutical ingredients (APIs), are particularly rich in these interactions. The amide functional group is a quintessential hydrogen-bonding moiety; the N-H group acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a strong acceptor.[1][2] This dual functionality allows for the formation of robust and predictable supramolecular synthons, which dictate the crystal packing and, consequently, the physicochemical properties of the material, such as solubility, stability, and bioavailability.

This guide provides an in-depth analysis of hydrogen bonding in N-substituted acetamide crystals. We will compare the primary experimental and computational techniques used for their characterization, explore the influence of various substituents on interaction geometries, and provide a field-proven protocol for crystallographic analysis. Our objective is to equip researchers with the knowledge to not only interpret but also to strategically engineer these critical intermolecular interactions.

Pillar 1: Deconstructing Hydrogen Bonding Motifs in Acetamide Crystals

The crystal packing of N-substituted acetamides is predominantly governed by a hierarchy of hydrogen bonds. While the classic N-H···O interaction is the most significant, weaker C-H···O bonds and other non-covalent interactions often play a crucial role in stabilizing the three-dimensional architecture.[3][4]

  • The Primary N-H···O Synthon: This is the most energetic and structurally directing interaction in primary and secondary amides.[5] Molecules typically arrange into chains or dimers. For instance, the classic R²₂(8) graph set motif, a centrosymmetric dimer formed by two N-H···O bonds, is a highly prevalent and stable arrangement.

  • Weak C-H···O Interactions: Once the primary N-H donor is satisfied, weaker C-H donors (from alkyl or aryl substituents) can interact with available carbonyl oxygen acceptors.[4][6] While individually less significant than N-H···O bonds, the cumulative effect of multiple C-H···O interactions can be substantial in determining the final crystal packing.[7]

  • Other Influential Interactions: Depending on the nature of the N-substituent, other interactions such as N-H···N, C-H···π, and halogen bonds can also be observed, leading to complex and interwoven supramolecular sheets and networks.[3][4]

H_Bonding_Motifs cluster_0 N-H···O Dimer (R²₂(8) Motif) cluster_1 C-H···O Chain (C(4) Motif) cluster_2 Other Interactions mol1 R-CO-NH-R' mol2 R'-NH-CO-R mol1->mol2 N-H···O mol2->mol1 O···H-N mol3 ···R-CO-NH-R'··· mol4 ···R-CO-NH-R'··· mol3->mol4 C-H···O mol5 Acetamide mol6 Substituent (e.g., Pyrazine) mol5->mol6 N-H···N

Caption: Common hydrogen bonding motifs in N-substituted acetamide crystals.

Pillar 2: A Comparative Guide to Analytical Techniques

A multi-faceted approach, combining diffraction, spectroscopy, and computation, is essential for a comprehensive understanding of hydrogen bonding. Each technique offers unique insights into the structural and energetic aspects of these interactions.

TechniquePrincipleInformation ObtainedStrengthsLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[8]Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.[9]The "gold standard" for unambiguous structure determination; provides detailed geometric data on hydrogen bonds.[9]Requires high-quality single crystals; position of hydrogen atoms can be imprecise due to low scattering power.
Neutron Diffraction Diffraction of neutrons by atomic nuclei in a crystal lattice.[10]Highly precise location of atomic nuclei, especially for hydrogen atoms.The most accurate method for determining H-atom positions and hydrogen bond geometries.[8]Requires large crystals and access to a nuclear reactor or spallation source; expensive.
FTIR/Raman Spectroscopy Absorption or scattering of infrared radiation corresponding to molecular vibrational frequencies.Information on the strength of hydrogen bonds through shifts in vibrational modes (e.g., N-H and C=O stretching).[5][11]Sensitive to changes in hydrogen bonding state (solid vs. solution); can distinguish between free and bonded groups.[11][12]Provides indirect structural information; peak broadening can make interpretation complex.
Solid-State NMR (ssNMR) Spectroscopy Probes the magnetic properties of atomic nuclei in a solid matrix.Information on internuclear distances, molecular conformation, and dynamics in the solid state.Can analyze polycrystalline or amorphous samples; sensitive to local electronic environments affected by H-bonds.Provides through-space distance restraints, not precise geometric parameters like diffraction.
Computational Chemistry (DFT, QTAIM) Quantum mechanical calculations to model molecular structures, energies, and properties.[13][14]Hydrogen bond energies, electron density at bond critical points, electrostatic potential maps.[15][16]Provides energetic insights and characterization of weak interactions (C-H···O) that are difficult to probe experimentally.[17]Model-dependent; accuracy relies on the chosen level of theory and basis set; does not replace experimental validation.

Expert Insight: While SC-XRD provides the definitive geometric blueprint, its limitation in precisely locating hydrogen atoms is a critical consideration. The standard practice is to use "riding models" where H-atom positions are calculated geometrically.[16] For studies where the precise hydrogen position is paramount (e.g., proton transfer studies), neutron diffraction is the superior, albeit less accessible, alternative.[10] In a typical drug development setting, a combination of SC-XRD for the overall structure and spectroscopic methods (FTIR/Raman) to confirm the persistence of hydrogen bonding under various conditions is a robust and efficient strategy. Computational methods are then invaluable for rationalizing observed packing motifs and predicting the stability of hypothetical polymorphs.[13][16]

Pillar 3: The Role of the N-Substituent: A Data-Driven Comparison

The electronic and steric properties of the substituent on the amide nitrogen atom profoundly influence the resulting hydrogen bond network. Aromatic, aliphatic, and heterocyclic substituents can introduce competing hydrogen bond acceptors, alter the acidity of the N-H proton, or sterically hinder the formation of common synthons. Analysis of data from the Cambridge Structural Database (CSD) provides clear evidence of these trends.[18][19]

Compound/SubstituentHydrogen Bond TypeD···A Distance (Å)D-H···A Angle (°)Supramolecular MotifReference
N-(4-hydroxyphenyl)acetamideO-H···O2.647(not specified)Intermolecular chain[20]
N-(4-hydroxyphenyl)acetamideN-H···O2.908176Intermolecular chain[20]
2-(4-chlorophenyl)-N-(2-iodophenyl)acetamideN-H···O2.872165C(4) chain[3]
2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamideN-H···N2.978158Sheet[3]
N-benzyl-2-(...)-acetamideN-H···N2.984149Intermolecular packing[21]
N-benzyl-2-(...)-acetamideN-H···O2.880162Intermolecular packing[21]

Causality Behind the Data: As shown in the table, the presence of additional functional groups on the substituent, such as the hydroxyl group in N-(4-hydroxyphenyl)acetamide, introduces a new, strong hydrogen bond donor (O-H) which then competes with the amide N-H group in forming the primary interactions.[20] In the case of the pyrazinyl substituent, the ring nitrogen acts as a strong hydrogen bond acceptor, leading to an N-H···N interaction instead of the more common N-H···O amide dimer, completely altering the packing from a simple chain to a complex sheet.[3] This demonstrates that a holistic analysis of all potential donor and acceptor sites within the molecule is critical for predicting its supramolecular assembly.

Field-Proven Protocol: Single-Crystal X-ray Diffraction Workflow

This protocol outlines the essential, self-validating steps for the structural analysis of a novel N-substituted acetamide.

Objective: To obtain an unambiguous three-dimensional crystal structure, detailing all intermolecular interactions.

Methodology:

  • Step 1: Crystal Growth (The Critical Foundation)

    • Action: Employ multiple crystallization techniques in parallel. Slow evaporation, vapor diffusion (e.g., dichloromethane/hexane), and cooling of a saturated solution (e.g., in ethanol or ethyl acetate) are primary methods.

    • Rationale: Finding suitable crystallization conditions is often empirical. Trying various solvents and methods maximizes the chance of obtaining diffraction-quality single crystals (>0.1 mm).[9] The quality of the crystal directly dictates the quality of the final data.

  • Step 2: Crystal Mounting and Screening

    • Action: Select a well-formed, transparent crystal under a microscope. Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Rationale: Cryo-cooling minimizes radiation damage from the X-ray beam and improves data quality by reducing thermal motion. A quick screening shot on the diffractometer confirms the crystal's quality and provides initial unit cell parameters.

  • Step 3: Data Collection

    • Action: Perform a full data collection on a modern CCD- or pixel-array-detector-based diffractometer using monochromatic X-ray radiation (e.g., Mo Kα, λ=0.71073 Å).[21] A typical strategy involves collecting multiple series of frames (runs) at different crystal orientations.

    • Rationale: The goal is to measure the intensities of a complete and highly redundant set of diffraction spots. Redundancy is key for accurate data integration and scaling.

  • Step 4: Structure Solution and Refinement

    • Action: Process the raw diffraction images to integrate the spot intensities and determine the unit cell and space group. Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT). Refine the resulting atomic model against the experimental data (e.g., using SHELXL).[21]

    • Rationale: Structure solution provides an initial atomic model. Full-matrix least-squares refinement optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, validated by R-factors (R1, wR2).

  • Step 5: Hydrogen Bond Analysis and Validation

    • Action: After final refinement, locate hydrogen atoms in the difference Fourier map or place them using geometric constraints. Use software like PLATON or Olex2 to systematically analyze and tabulate all potential hydrogen bonds based on standard geometric criteria (D···A < 3.9 Å, D-H···A > 90°).

    • Rationale: This is the final analytical step. A systematic search ensures no significant interactions are missed. The geometry of these interactions must be chemically sensible and consistent with established patterns.

  • Step 6: Data Deposition

    • Action: Prepare a Crystallographic Information File (CIF) and deposit the final structure with a public database, such as the Cambridge Structural Database (CSD).

    • Rationale: Deposition ensures the integrity and accessibility of scientific data, allowing other researchers to learn from and build upon the work.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational & Analytical Phase Synthesis Synthesis & Purification Crystallization 1. Crystal Growth (Slow Evaporation, etc.) Synthesis->Crystallization Screening 2. Crystal Screening (Microscopy & X-ray) Crystallization->Screening DataCollection 3. Data Collection (Diffractometer, 100K) Screening->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Solution 4. Structure Solution (e.g., SHELXT) DataProcessing->Solution Refinement 4. Structure Refinement (e.g., SHELXL) Solution->Refinement Analysis 5. H-Bond Analysis (PLATON, CSD) Refinement->Analysis Deposition 6. Data Deposition (CIF to CSD) Analysis->Deposition

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Conclusion

The analysis of hydrogen bonding in N-substituted acetamide crystal structures is a critical task in modern materials science and drug development. A thorough understanding, achieved through a synergistic combination of high-resolution diffraction techniques, sensitive spectroscopic methods, and insightful computational modeling, allows for the rational design and control of solid-state properties. As this guide has demonstrated, while the N-H···O interaction is the primary driver of supramolecular assembly, a careful consideration of weaker interactions and the electronic influence of substituents is paramount for predicting and engineering robust and functional crystalline materials.

References

  • Glidewell, C., et al. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E. [Link]

  • Venkata Ramiah, K. & Indira, K. Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Zhang, M., et al. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. [Link]

  • Lapillo, M., et al. Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. The Journal of Physical Chemistry Letters. [Link]

  • Low, J.N., et al. Hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. Acta Crystallographica Section C. [Link]

  • Gowda, B.T., et al. Hydrogen-bonding in the crystal structure of N-(4-hydoxyphenyl)acetamide. ResearchGate. [Link]

  • Wikipedia. Amide. [Link]

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  • Al-Masoudi, N.A., et al. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules. [Link]

  • López, G., et al. Hydrogen-bonding patterns in three substitutedN-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. R Discovery. [Link]

  • Deere, J.R., et al. N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link]

  • Smith, B.C. Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]

  • Krestyaninov, M.A., et al. The structure of water – Acetamide hydrogen bonded complexes. Quantum chemical analysis. ResearchGate. [Link]

  • Li, Y., et al. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. RSC Medicinal Chemistry. [Link]

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  • Black, D.S., et al. X-Ray Crystal Structure of N-[3-(Diethylaminomethyl)-4- hydroxyphenyl]acetamide and its Hydrochloride Salt. Australian Journal of Chemistry. [Link]

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  • Al-Masoudi, N.A., et al. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. ResearchGate. [Link]

  • Timiri, A.K., et al. X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. International Journal of Drug Design and Discovery. [Link]

  • Wang, Y., et al. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

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  • Moynihan, H.A. Hydrogen bonding in crystal forms of primary amide functionalized glucose and cellobiose. CORA. [Link]

  • El-Guesmi, N., et al. 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Mor. J. Chem. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-Formyl-6-methyl-phenyl)-acetamide

[1][2][3] Executive Summary & Chemical Identification N-(2-Formyl-6-methyl-phenyl)-acetamide is a specialized organic intermediate utilized primarily in the synthesis of heterocyclic compounds and pharmaceutical agents.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Identification

N-(2-Formyl-6-methyl-phenyl)-acetamide is a specialized organic intermediate utilized primarily in the synthesis of heterocyclic compounds and pharmaceutical agents.[][2][3] As a substituted acetanilide containing a reactive formyl (aldehyde) group, it requires specific handling to prevent unauthorized reactivity (oxidation) and exposure.[2][3]

This guide defines the authoritative disposal and handling protocols for this compound, treating it as a hazardous organic solid. The procedures below comply with standard laboratory safety practices (OSHA/GHS) and environmental waste management standards (RCRA).

Chemical Profile
PropertyDetail
Chemical Name N-(2-Formyl-6-methyl-phenyl)-acetamide
Functional Groups Secondary Amide (-NH-CO-), Aromatic Aldehyde (-CHO), Methyl Group (-CH3)
Physical State Solid (Crystalline powder or needles)
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform); limited solubility in water.[][2][3]
Reactivity Air Sensitive: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.Incompatible: Strong oxidizers, strong bases, reducing agents.[][2]

Hazard Assessment (GHS Classification)

While specific toxicological data for this exact isomer may be limited, its structural analogs (e.g., N-(2-formylphenyl)acetamide) dictate the following safety profile.[][2][3] Treat as a Category 2 Irritant .[][2][3]

  • H315: Causes skin irritation.[][2][3]

  • H319: Causes serious eye irritation.[][2][3]

  • H335: May cause respiratory irritation.[][2][3]

  • Sensitization Risk: Aldehydes can act as skin sensitizers; minimize dermal contact.[][2][3]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Do not mix this compound with general trash or aqueous waste streams.[2][3] It must be segregated as Solid Organic Hazardous Waste .

  • Waste Stream: Non-halogenated Organic Solids (unless mixed with halogenated solvents).[][2][3]

  • Container Type: High-density polyethylene (HDPE) or amber glass wide-mouth jar with a screw-top lid.[][2][3]

  • Labeling:

    • Primary Tag: "Hazardous Waste"

    • Contents: "N-(2-Formyl-6-methyl-phenyl)-acetamide"[][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[][2][3]

Phase 2: Handling & Collection

Objective: Prevent dust generation and inhalation during transfer.[][2][3]

  • PPE Requirements:

    • Gloves: Nitrile (0.11 mm minimum thickness).[][2][3] Double-glove if handling solutions.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[][2][3]

    • Respiratory: Use a fume hood.[][2][3] If weighing outside a hood, use an N95 particulate respirator.[][2][3]

  • Transfer Protocol:

    • Use a chemically resistant spatula to transfer the solid directly into the waste container.[][2][3]

    • Do not dissolve the solid in solvent solely for disposal purposes; solid incineration is more efficient and cost-effective.[][2][3]

    • Wipe the exterior of the waste container with a damp paper towel to remove any dust residue; dispose of the towel in the same container.[][2][3]

Phase 3: Final Disposal (Incineration)

The only acceptable final disposal method for N-(2-Formyl-6-methyl-phenyl)-acetamide is High-Temperature Incineration .[][2][3]

  • Mechanism: Thermal oxidation in a rotary kiln incinerator (>1000°C).[][2][3]

  • Justification: This process ensures the complete destruction of the aromatic ring and the potentially reactive aldehyde/amide functional groups, converting them into safe combustion byproducts (CO₂, H₂O, NOx).[][2][3]

  • Prohibited Methods:

    • Do NOT flush down the drain (Sewer ban).[][2][3]

    • Do NOT dispose of in standard landfill trash.[][2][3]

Spill Management & Emergency Response

In the event of an accidental release, immediate containment is required to prevent laboratory contamination.[][2][3]

Solid Spill (Powder)[1][2][3]
  • Evacuate & Ventilate: Remove unnecessary personnel; ensure the fume hood is active.

  • PPE: Don nitrile gloves, goggles, and a lab coat.[][2][3]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[][2][3]

  • Cleanup:

    • Sweep up the damp material carefully using a brush and dustpan dedicated to hazardous waste.[][2][3]

    • Place all spill debris (including paper towels) into the Solid Hazardous Waste container.[2][3]

    • Clean the surface with a soap/water solution, followed by an ethanol wipe.[][2][3]

Solution Spill (Dissolved in Solvent)[1][2][3]
  • Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads).[][2][3]

  • Collect: Scoop the saturated absorbent into a Solid/Sludge Hazardous Waste container.

  • Decontaminate: Wash the area with water and detergent.[][2][3]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: N-(2-Formyl-6-methyl-phenyl)-acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mixture SegregationSolid Segregate into Solid Organic Waste Container Solid->SegregationSolid SegregationLiq Segregate into Liquid Organic Waste Container Liquid->SegregationLiq Labeling Label: 'Hazardous Waste' (Toxic, Irritant) SegregationSolid->Labeling SegregationLiq->Labeling Storage Store in Satellite Accumulation Area (Cool, Dry, Closed) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision matrix for the segregation and disposal of N-(2-Formyl-6-methyl-phenyl)-acetamide waste.

Regulatory & Compliance Context

  • RCRA (USA): This compound is not a "Listed" waste (P or U list) but must be characterized by the generator.[][2][3] It falls under the characteristic of Toxic (if TCLP fails) or simply as Ignitable if in a flammable solvent.[][2][3] Default to managing as Non-RCRA Regulated Hazardous Waste (unless in specific states like CA where it is strictly regulated).[][2][3]

  • EPA Waste Code: If unlisted, use D001 (Ignitable) if in solvent, or generic organic waste codes provided by your waste vendor.[][2][3]

References

  • PubChem. (2025).[][2][3] N-(2-formylphenyl)acetamide Compound Summary. National Library of Medicine.[][2][3] Available at: [Link][][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[][2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[][2][3] Available at: [Link][][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[][2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[][2][3] Available at: [Link][][2][3]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of N-(2-Formyl-6-methyl-phenyl)-acetamide

Introduction N-(2-Formyl-6-methyl-phenyl)-acetamide is an aromatic aldehyde and a substituted acetamide, a class of compounds frequently utilized as intermediates in pharmaceutical and chemical synthesis. While specific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Formyl-6-methyl-phenyl)-acetamide is an aromatic aldehyde and a substituted acetamide, a class of compounds frequently utilized as intermediates in pharmaceutical and chemical synthesis. While specific toxicological data for this compound is limited, its structural motifs—an aromatic aldehyde and an acetamide—necessitate a cautious and well-informed approach to its handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] This guide provides a comprehensive framework for the safe handling, use, and disposal of N-(2-Formyl-6-methyl-phenyl)-acetamide, grounded in established safety protocols for related chemical classes.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For N-(2-Formyl-6-methyl-phenyl)-acetamide, the primary risks are associated with its irritant properties and the potential hazards of its constituent chemical classes.

GHS Classification: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given that some acetamides are suspected carcinogens, it is prudent to handle this compound with a high degree of caution to minimize any potential for long-term health effects.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through skin contact, eye contact, and inhalation. The following table outlines the minimum PPE requirements for handling N-(2-Formyl-6-methyl-phenyl)-acetamide.

Body AreaRequired PPESpecifications and Best Practices
Hands Double Nitrile or Butyl Rubber GlovesWear two pairs of powder-free nitrile gloves. For more prolonged handling or in case of a spill, butyl rubber gloves offer excellent protection against aldehydes and ketones.[4][5][6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated.
Body Chemical-Resistant Lab CoatA lab coat made of a low-permeability material is required. Ensure it is fully buttoned with sleeves rolled down. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Eyes & Face Safety Goggles and/or Face ShieldChemical splash goggles are mandatory to provide a seal around the eyes.[7] In situations where there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
Respiratory As per Risk AssessmentAll handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9] If work outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection, which would typically involve a half- or full-face respirator with organic vapor cartridges.[10][11][12][13][14]

Engineering Controls: Containing the Hazard

The primary engineering control for handling N-(2-Formyl-6-methyl-phenyl)-acetamide is a properly functioning chemical fume hood.

Best Practices for Chemical Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is drawing air correctly. Check the airflow monitor or use a light material like a chem-wipe to confirm inward airflow.[15]

  • Work Deep Inside: All chemical manipulations should be performed at least 6 inches inside the hood to ensure effective containment of fumes and dust.[8][9][15][16]

  • Sash Position: Keep the sash at the lowest possible position that still allows for comfortable work. This maximizes the face velocity and provides a physical barrier.[8][9][15]

  • Minimize Clutter: Avoid storing chemicals or equipment in the fume hood, as this can disrupt airflow and reduce its effectiveness.[9][16]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures a safe operating procedure from start to finish.

Workflow for Handling N-(2-Formyl-6-methyl-phenyl)-acetamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather & Don All Required PPE prep_area->gather_ppe verify_hood Verify Fume Hood Functionality gather_ppe->verify_hood prep_spill_kit Prepare Spill Kit verify_hood->prep_spill_kit weigh Weigh Compound in Fume Hood prep_spill_kit->weigh dissolve Dissolve/React Compound weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Segregate & Label Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

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